molecular formula C8HCl3N2O B139082 4-Hydroxy-2,5,6-trichloroisophthalonitrile CAS No. 28343-61-5

4-Hydroxy-2,5,6-trichloroisophthalonitrile

货号: B139082
CAS 编号: 28343-61-5
分子量: 247.5 g/mol
InChI 键: MDQKYGOECVSPIW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

4-hydroxychlorothalonil is a member of the class of trichlorophenols that is isophthalonitrile substituted at positions 2, 4 and 5 by chloro groups and at position 6 by a hydroxy group. The major metabolite of chlorothalonil. It has a role as a bacterial xenobiotic metabolite. It is a member of trichlorophenols and a nitrile. It derives from an isophthalonitrile.

属性

IUPAC Name

2,4,5-trichloro-6-hydroxybenzene-1,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HCl3N2O/c9-5-3(1-12)6(10)7(11)8(14)4(5)2-13/h14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQKYGOECVSPIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1Cl)C#N)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HCl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90182586
Record name 4-Hydroxy-2,5,6-trichloroisophthalonitrile
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Molecular Weight

247.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

28343-61-5
Record name 4-Hydroxy-2,5,6-trichloroisophthalonitrile
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Record name 4-Hydroxy-2,5,6-trichloroisophthalonitrile
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Record name 4-Hydroxy-2,5,6-trichloroisophthalonitrile
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Record name 2,4,5-trichloro-6-hydroxy-isophthalonitrile
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Record name 4-HYDROXY-2,5,6-TRICHLOROISOPHTHALONITRILE
Source FDA Global Substance Registration System (GSRS)
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Record name 4-Hydroxychlorothalonil
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

4-Hydroxy-2,5,6-trichloroisophthalonitrile chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Identification

4-Hydroxy-2,5,6-trichloroisophthalonitrile, also known as SDS-3701, is a chlorinated aromatic nitrile.[1] Its chemical structure consists of a benzene ring substituted with three chlorine atoms, two nitrile groups, and one hydroxyl group.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 2,4,5-trichloro-6-hydroxybenzene-1,3-dicarbonitrile[2]
CAS Number 28343-61-5[2]
Molecular Formula C₈HCl₃N₂O[2]
Canonical SMILES C1(=C(C(=C(C(=C1C#N)O)Cl)Cl)C#N)Cl[2]
InChI InChI=1S/C8HCl3N2O/c9-5-3(1-12)6(10)7(11)8(14)4(5)2-13/h14H[2]
InChIKey MDQKYGOECVSPIW-UHFFFAOYSA-N[2]

Physicochemical and Toxicological Properties

This compound is primarily recognized as a significant degradation product of the widely used fungicide chlorothalonil, formed through microbial and photolytic degradation processes in the environment.[3] It is considered more persistent and mobile in soil compared to its parent compound.[4]

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight 247.47 g/mol
Melting Point 262-264 °C
Boiling Point (Predicted) 355.0 ± 42.0 °C
Density (Predicted) 1.75 ± 0.1 g/cm³
pKa (Predicted) 1.67 ± 0.33
Solubility DMSO (Slightly), Methanol (Slightly)

Toxicology Summary:

This compound is classified as toxic if swallowed and may cause damage to organs through prolonged or repeated exposure.[2] Studies have indicated that it can attenuate keratinocyte migration and differentiation in skin models and may enhance the production of pro-inflammatory cytokines, suggesting a potential risk for inflammatory skin diseases.[5][6] The parent compound, chlorothalonil, is known to inhibit glyceraldehyde-3-phosphate dehydrogenase (GPDH) by reacting with sulfhydryl sites of the enzyme.[7] While it is plausible that the metabolite shares a similar mechanism, specific studies on its direct interaction with GPDH are not extensively documented.

Formation and Detection

As a primary metabolite, the presence of this compound is a key indicator of environmental contamination by chlorothalonil.

cluster_0 Formation cluster_1 Detection Chlorothalonil Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) Degradation Microbial & Photolytic Degradation Chlorothalonil->Degradation Environmental Exposure Metabolite This compound (SDS-3701) Degradation->Metabolite Sample Environmental or Biological Sample Metabolite->Sample Extraction Sample Preparation (e.g., QuEChERS) Sample->Extraction Analysis Instrumental Analysis (LC-MS/MS, GC-MS) Extraction->Analysis Detection Detection of Metabolite Analysis->Detection

Caption: Formation from chlorothalonil and subsequent detection workflow.

Experimental Protocols

While a specific laboratory synthesis protocol for this compound is not readily found in the literature, detailed analytical methods for its detection and quantification are well-established.

Analysis in Milk using QuEChERS and LC-MS/MS

This method is adapted from the protocol provided by the EU Reference Laboratory for Pesticides Requiring Single Residue Methods.[1]

Objective: To extract and quantify this compound from milk samples.

Materials:

  • Milk sample

  • Acetonitrile (ACN)

  • QuEChERS citrate-buffer mix

  • Internal standard (e.g., a suitable labeled analog)

  • Mechanical shaker

  • Centrifuge

  • Freezer

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Extraction:

    • Weigh 10 g of milk into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and an appropriate amount of internal standard.

    • Shake vigorously for 15 minutes using a mechanical shaker.

    • Add the QuEChERS citrate-buffer mix.

    • Shake for 1 minute and then centrifuge. The resulting supernatant is the raw extract.

  • Cleanup:

    • Transfer 6-8 mL of the raw extract into a vial.

    • Place the vial in a freezer at -20°C for at least 2 hours to precipitate fats and other interfering substances.

    • Centrifuge the cold extract and collect the supernatant.

  • LC-MS/MS Analysis:

    • Inject the cleaned extract into the LC-MS/MS system.

    • Operate the mass spectrometer in negative ESI mode.

    • Monitor the appropriate precursor and product ion transitions for this compound.

start 10g Milk Sample step1 Add 10mL ACN & Internal Standard start->step1 step2 Shake 15 min step1->step2 step3 Add QuEChERS Citrate-Buffer step2->step3 step4 Shake 1 min & Centrifuge step3->step4 step5 Collect Raw Extract (Supernatant) step4->step5 step6 Freeze (-20°C, 2h) step5->step6 step7 Centrifuge Cold step6->step7 step8 Collect Cleaned Extract (Supernatant) step7->step8 end LC-MS/MS Analysis step8->end

References

Synthesis of 4-hydroxy-2,5,6-trichloroisophthalonitrile from Chlorothalonil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-hydroxy-2,5,6-trichloroisophthalonitrile, a principal metabolite of the fungicide chlorothalonil. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where a hydroxyl group displaces a chlorine atom on the aromatic ring of chlorothalonil. This document outlines the reaction mechanism, a detailed experimental protocol, and relevant quantitative data.

Reaction Principle and Mechanism

The conversion of chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) to this compound is achieved through alkaline hydrolysis. The electron-withdrawing nature of the two nitrile (-CN) groups on the isophthalonitrile ring activates the aromatic system towards nucleophilic attack. Under basic conditions, a hydroxide ion (OH⁻) acts as a nucleophile, attacking one of the carbon atoms bearing a chlorine atom. The chlorine atom at the 4-position is preferentially substituted. The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex, before the chloride ion is eliminated, resulting in the final hydroxylated product.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from chlorothalonil.

ParameterValueReference
Reactants
Chlorothalonil (Molar Mass: 265.91 g/mol )1.0 equivalent-
Sodium Hydroxide (Molar Mass: 40.00 g/mol )2.0-3.0 equivalentsInferred from general SNAr procedures
Solvent
Dioxane/Water mixture-Common solvent for SNAr
Reaction Conditions
Temperature100 °C (Reflux)Based on hydrolysis studies[1]
Reaction Time4-8 hoursEstimated for complete conversion
Product
This compound (Molar Mass: 247.46 g/mol )--
Expected Yield >80%Estimated based on similar reactions

Experimental Protocol

This section provides a detailed methodology for the laboratory-scale synthesis of this compound.

Materials and Reagents:

  • Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile)

  • Sodium hydroxide (NaOH) pellets

  • 1,4-Dioxane

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (37.6 mmol) of chlorothalonil in 100 mL of 1,4-dioxane.

  • Addition of Base: In a separate beaker, prepare a solution of 3.0 g (75.0 mmol) of sodium hydroxide in 50 mL of deionized water. Slowly add the aqueous NaOH solution to the stirred solution of chlorothalonil at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by slow addition of concentrated hydrochloric acid until the pH is approximately 2-3.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound as a solid.

Visualizations

Signaling Pathway: Nucleophilic Aromatic Substitution

SNAr_Mechanism Chlorothalonil Chlorothalonil Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Chlorothalonil->Meisenheimer Nucleophilic Attack Hydroxide OH⁻ (Nucleophile) Hydroxide->Meisenheimer Product This compound Meisenheimer->Product Elimination Chloride Cl⁻ (Leaving Group) Meisenheimer->Chloride

Caption: Nucleophilic aromatic substitution mechanism for the synthesis.

Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve Chlorothalonil in Dioxane start->dissolve add_base Add Aqueous NaOH dissolve->add_base reflux Heat to Reflux (4-8 hours) add_base->reflux cool Cool to Room Temperature reflux->cool neutralize Neutralize with HCl cool->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize concentrate->purify end Pure Product purify->end

Caption: Step-by-step experimental workflow for the synthesis.

References

An In-depth Technical Guide on the Core Mechanism of Action of 4-Hydroxy-2,5,6-trichloroisophthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-2,5,6-trichloroisophthalonitrile, a major metabolite of the broad-spectrum fungicide chlorothalonil, is a molecule of significant toxicological interest. Exhibiting greater persistence and, in some cases, higher toxicity than its parent compound, understanding its mechanism of action is crucial for assessing its environmental and health impacts. This technical guide synthesizes the current understanding of the molecular mechanisms by which this compound exerts its biological effects. Drawing inferences from the well-documented activity of chlorothalonil, this document explores the central role of glutathione (GSH) depletion, subsequent enzyme inhibition, and mitochondrial dysfunction as core pillars of its toxicity. While specific quantitative data for the 4-hydroxy metabolite remains limited in publicly available literature, this guide provides a comprehensive framework based on existing knowledge of the parent compound and related chemical structures, offering a foundation for future research and risk assessment.

Introduction

Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) has been a widely used fungicide for decades. Its degradation in the environment leads to the formation of several metabolites, with this compound (also known as SDS-3701 or R182281) being one of the most significant due to its stability and toxicological profile.[1][2] Studies have indicated that this metabolite can be more toxic than chlorothalonil itself, necessitating a detailed understanding of its mode of action.[1] This guide will delve into the primary biochemical interactions and cellular consequences of exposure to this metabolite, with a focus on its interaction with glutathione, key cellular enzymes, and mitochondria.

Core Mechanism of Action: Glutathione Depletion

The primary mechanism of action for chlorothalonil, which is highly likely to be shared by its 4-hydroxy metabolite, revolves around its electrophilic nature and its reactivity with nucleophilic thiol groups, particularly that of glutathione (GSH).

Reaction with Glutathione

The electron-withdrawing chloro and nitrile groups on the benzene ring make the carbon atoms susceptible to nucleophilic attack by the thiolate anion of GSH (GS-). This reaction can occur non-enzymatically or be catalyzed by Glutathione S-transferases (GSTs). The conjugation of this compound with GSH leads to the formation of a glutathione conjugate and the depletion of the intracellular GSH pool.

This compound This compound Glutathione_Conjugate Glutathione Conjugate This compound->Glutathione_Conjugate Nucleophilic Attack GSH GSH GSH->Glutathione_Conjugate GST GST GST->Glutathione_Conjugate Catalysis Depleted_GSH Depleted Cellular GSH Pool Glutathione_Conjugate->Depleted_GSH

Figure 1: Reaction of this compound with Glutathione.
Consequences of Glutathione Depletion

The depletion of cellular GSH has profound consequences for cellular homeostasis:

  • Increased Oxidative Stress: GSH is a primary antioxidant, and its depletion leaves the cell vulnerable to damage from reactive oxygen species (ROS). This can lead to lipid peroxidation, protein damage, and DNA damage.[3][4]

  • Enzyme Inactivation: Many enzymes rely on reduced cysteine residues for their activity. The loss of GSH disrupts the cellular redox balance, leading to the oxidation of these critical thiol groups and subsequent enzyme inactivation.

Inhibition of Key Cellular Enzymes

A critical consequence of both direct adduction and GSH depletion is the inhibition of essential enzymes, particularly those with reactive cysteine residues in their active sites.

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

GAPDH is a key enzyme in glycolysis and is known to be a target of chlorothalonil. It contains a highly reactive cysteine residue in its active site that is susceptible to modification by electrophilic compounds. Inhibition of GAPDH disrupts glycolysis, leading to a decline in cellular energy production.

Metabolite 4-Hydroxy-2,5,6- trichloroisophthalonitrile GAPDH_Inactive Inactive GAPDH (Cys-S-Adduct) Metabolite->GAPDH_Inactive Covalent Modification GAPDH_Active Active GAPDH (with Cys-SH) GAPDH_Active->GAPDH_Inactive Glycolysis Glycolysis GAPDH_Inactive->Glycolysis Inhibition ATP_Production Reduced ATP Production Glycolysis->ATP_Production

Figure 2: Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).
Glutathione S-Transferases (GSTs)

While GSTs can catalyze the detoxification of this compound, they can also be inhibited by the compound or its conjugates.[5] This inhibition would further exacerbate cellular damage by preventing the detoxification of other xenobiotics and endogenous toxic compounds. The kinetics of this inhibition are likely to be complex, potentially involving both competitive and non-competitive mechanisms.[5][6]

Mitochondrial Dysfunction

Mitochondria are critical targets for many toxicants, and evidence suggests that chlorothalonil and its metabolites can impair mitochondrial function.[7]

Inhibition of Mitochondrial Respiration

Thiol-reactive compounds can inhibit the activity of the mitochondrial electron transport chain (ETC) complexes, which contain critical cysteine residues. Inhibition of the ETC disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and an increase in ROS production.

Metabolite 4-Hydroxy-2,5,6- trichloroisophthalonitrile ETC Electron Transport Chain (Complexes I, II, III, IV) Metabolite->ETC Inhibition Proton_Gradient Disrupted Proton Gradient ETC->Proton_Gradient ROS Increased ROS ETC->ROS ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Reduced Driving Force ATP Decreased ATP ATP_Synthase->ATP

Figure 3: Inhibition of Mitochondrial Respiration.
Induction of Apoptosis

Mitochondrial dysfunction is a key trigger for the intrinsic pathway of apoptosis. The combination of ATP depletion, increased ROS, and potential direct effects on mitochondrial membrane permeability can lead to the release of pro-apoptotic factors like cytochrome c, activating the caspase cascade and culminating in programmed cell death.[3][4][8]

Quantitative Data

Specific quantitative data for the direct effects of this compound on enzyme kinetics and cellular processes are not extensively available in the public literature. The following table summarizes relevant toxicological data, primarily from regulatory assessments, which provide an indication of its biological activity.

ParameterValueSpecies/SystemReference
Acute Oral LD50 (Chlorothalonil) >10,000 mg/kgRat[9]
Short-term NOAEL (4-Hydroxy metabolite) 1.5 mg/kg-dayRat[10]
Median Serum Concentration (Human, Sweden) 4.1 µg/LHuman[1]
Median Serum Concentration (Human, Costa Rica) 16.1 µg/LHuman[1]

Note: The lack of specific IC50 values and enzyme inhibition constants for the 4-hydroxy metabolite is a significant data gap in the current scientific literature.

Experimental Protocols

Glutathione S-Transferase (GST) Inhibition Assay

This assay measures the effect of the test compound on the catalytic activity of GST.

  • Reagents:

    • GST enzyme solution (e.g., from equine liver)

    • Glutathione (GSH) solution

    • 1-Chloro-2,4-dinitrobenzene (CDNB) solution (substrate)

    • Potassium phosphate buffer (pH 6.5)

    • This compound stock solution (in a suitable solvent like DMSO)

  • Procedure:

    • In a 96-well plate, add buffer, GSH solution, and varying concentrations of the test compound.

    • Add the GST enzyme solution to initiate the reaction.

    • Incubate for a specified time at a controlled temperature (e.g., 10 minutes at 25°C).

    • Add CDNB solution to start the conjugation reaction.

    • Measure the increase in absorbance at 340 nm over time using a microplate reader. The rate of increase is proportional to GST activity.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents: - Buffer - GSH - Test Compound - GST Enzyme - CDNB Plate Add to 96-well plate: - Buffer - GSH - Test Compound Reagents->Plate Add_Enzyme Add GST Enzyme Plate->Add_Enzyme Incubate Incubate Add_Enzyme->Incubate Add_Substrate Add CDNB Incubate->Add_Substrate Measure Measure Absorbance at 340 nm Add_Substrate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Figure 4: Workflow for a Glutathione S-Transferase (GST) Inhibition Assay.
Mitochondrial Oxygen Consumption Assay

This assay measures the effect of the test compound on the rate of oxygen consumption by isolated mitochondria or intact cells, providing an indication of electron transport chain activity.

  • Reagents and Equipment:

    • Isolated mitochondria or cultured cells

    • Respiration buffer (e.g., MiR05)

    • Substrates for different ETC complexes (e.g., pyruvate, malate, succinate)

    • ADP

    • Inhibitors of ETC complexes (e.g., rotenone, antimycin A)

    • This compound stock solution

    • High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)

  • Procedure (using a Seahorse XF Analyzer):

    • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

    • Hydrate the sensor cartridge overnight.

    • Replace the culture medium with pre-warmed Seahorse XF assay medium.

    • Incubate the cells in a CO2-free incubator.

    • Load the sensor cartridge with the test compound and various mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) into the appropriate ports.

    • Calibrate the instrument.

    • Place the cell plate in the instrument and start the assay.

    • The instrument will sequentially inject the compounds and measure the oxygen consumption rate (OCR) in real-time.

    • Analyze the data to determine the effect of the test compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[11][12][13][14]

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Cells in XF Microplate Change_Medium Replace with Assay Medium Seed_Cells->Change_Medium Hydrate_Cartridge Hydrate Sensor Cartridge Load_Cartridge Load Cartridge with Test Compound & Inhibitors Hydrate_Cartridge->Load_Cartridge Calibrate Calibrate Instrument Change_Medium->Calibrate Load_Cartridge->Calibrate Run_Assay Run Assay Calibrate->Run_Assay Measure_OCR Measure Oxygen Consumption Rate (OCR) Run_Assay->Measure_OCR Analyze_Data Analyze Respiration Parameters Measure_OCR->Analyze_Data

Figure 5: Workflow for a Mitochondrial Oxygen Consumption Assay.

Signaling Pathways

The cellular insults caused by this compound, particularly oxidative stress and mitochondrial dysfunction, are known to activate various signaling pathways that can determine the cell's fate.

  • Apoptosis Signaling: As mentioned, mitochondrial damage can initiate the intrinsic apoptotic pathway through the release of cytochrome c and the activation of caspases.[8]

  • Stress-Activated Protein Kinase (SAPK) Pathways: Oxidative stress is a potent activator of stress-activated protein kinases such as c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK). These pathways can further contribute to the apoptotic response.

  • Nuclear Factor-kappa B (NF-κB) Signaling: While NF-κB is often associated with pro-survival signals, its role in response to toxicant exposure can be complex and context-dependent, potentially contributing to inflammatory responses.

Conclusion and Future Directions

The mechanism of action of this compound is multifaceted, with the depletion of glutathione and subsequent inhibition of key metabolic enzymes and mitochondrial function being central to its toxicity. While much of the detailed mechanistic understanding is currently extrapolated from its parent compound, chlorothalonil, the available data strongly suggests that this metabolite poses a significant toxicological threat.

Future research should focus on obtaining specific quantitative data for this compound, including:

  • Determination of IC50 values for the inhibition of key enzymes like GAPDH and various GST isoforms.

  • Kinetic studies to elucidate the mode of enzyme inhibition.

  • Detailed characterization of its effects on the individual complexes of the mitochondrial electron transport chain.

  • Transcriptomic and proteomic analyses to identify broader cellular signaling pathways affected by exposure.

A more comprehensive understanding of the specific molecular interactions of this important metabolite will be critical for accurate risk assessment and for the development of potential strategies to mitigate its adverse effects.

References

An In-depth Technical Guide to the Environmental Degradation Pathways of Chlorothalonil to its Hydroxy Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental degradation pathways of the broad-spectrum fungicide chlorothalonil, with a specific focus on its transformation to the primary and more persistent metabolite, 4-hydroxy-2,5,6-trichloro-1,3-benzenedicarbonitrile (also known as SDS-3701). This document details the biotic and abiotic mechanisms driving this transformation, presents quantitative data on degradation rates, outlines detailed experimental protocols for studying these pathways, and provides visualizations of the core processes.

Introduction to Chlorothalonil and its Environmental Significance

Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) is a non-systemic, organochlorine fungicide extensively used in agriculture to control a wide range of fungal diseases on various crops.[1] Due to its widespread application, understanding its environmental fate is crucial for assessing its ecological impact. While chlorothalonil itself is moderately persistent, its degradation leads to the formation of several metabolites.[2][3] Among these, the hydroxy metabolite, 4-hydroxy-2,5,6-trichloro-1,3-benzenedicarbonitrile (SDS-3701), is of particular concern due to its greater stability and potential for higher toxicity and mobility in the environment.[4][5] This guide focuses on the pathways leading to the formation of this significant metabolite.

Degradation Pathways of Chlorothalonil

The transformation of chlorothalonil to its hydroxy metabolite can occur through both biotic and abiotic processes. The primary pathways include microbial degradation, photodegradation, and hydrolysis.

Biotic Degradation

Microbial activity is a major driver of chlorothalonil degradation in soil and aquatic environments.[1] The transformation to the hydroxy metabolite is primarily facilitated by specific microorganisms capable of hydrolytic dehalogenation.

One of the key enzymes identified in this process is chlorothalonil dehalogenase , found in bacteria such as Pseudomonas sp..[6][7][8] This Zn(II)-dependent enzyme catalyzes the substitution of a chlorine atom on the aromatic ring with a hydroxyl group from a water molecule.[6][7] The proposed mechanism involves the binding of chlorothalonil to the enzyme's active site, followed by a nucleophilic attack by a hydroxide ion coordinated to the zinc cofactor.[6][9]

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Biotic_Degradation_Pathway Chlorothalonil Chlorothalonil (C₈Cl₄N₂) Hydroxy_Metabolite 4-Hydroxy-2,5,6-trichloro- 1,3-benzenedicarbonitrile (SDS-3701) Chlorothalonil->Hydroxy_Metabolite Hydrolytic Dehalogenation Microbe Microorganisms (e.g., Pseudomonas sp.) Microbe->Chlorothalonil Mediates Enzyme Chlorothalonil Dehalogenase Enzyme->Chlorothalonil Catalyzes

Biotic degradation of chlorothalonil to its hydroxy metabolite.
Abiotic Degradation

Abiotic processes, including photodegradation and hydrolysis, also contribute significantly to the formation of the hydroxy metabolite of chlorothalonil.

Chlorothalonil can be degraded by sunlight, particularly in aqueous environments.[1] This photodegradation can proceed through direct photolysis, where the chlorothalonil molecule absorbs light energy, leading to the cleavage of a carbon-chlorine bond and subsequent reaction with water to form the hydroxy metabolite. The rate of photodegradation can be influenced by factors such as light intensity, wavelength, and the presence of photosensitizers like dissolved organic matter.[1] While the hydroxy metabolite is a known photoproduct, further degradation to other compounds can also occur.[10]

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The rate of hydrolysis of chlorothalonil is highly dependent on pH. It is generally stable in acidic and neutral conditions but undergoes hydrolysis at a faster rate under alkaline conditions (pH > 9).[1][11] The hydrolysis process involves the nucleophilic substitution of a chlorine atom by a hydroxide ion, leading to the formation of the 4-hydroxy metabolite.[12]

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Abiotic_Degradation_Pathways cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis Chlorothalonil_photo Chlorothalonil Hydroxy_Metabolite_photo 4-Hydroxy Metabolite (SDS-3701) Chlorothalonil_photo->Hydroxy_Metabolite_photo Direct Photolysis Sunlight Sunlight (UV) Sunlight->Chlorothalonil_photo Chlorothalonil_hydro Chlorothalonil Hydroxy_Metabolite_hydro 4-Hydroxy Metabolite (SDS-3701) Chlorothalonil_hydro->Hydroxy_Metabolite_hydro Nucleophilic Substitution Water_OH Water (H₂O) High pH (OH⁻) Water_OH->Chlorothalonil_hydro

Abiotic degradation pathways of chlorothalonil.

Quantitative Data on Degradation

The rate of chlorothalonil degradation and the formation of its hydroxy metabolite are influenced by various environmental factors. The following tables summarize key quantitative data from scientific literature.

Table 1: Half-life (DT₅₀) of Chlorothalonil in Soil

Soil TypeConditionTemperature (°C)pHHalf-life (days)Reference
Sandy LoamFieldNot SpecifiedNot Specified1 - 2 months[10]
Silt LoamGreenhouseNot SpecifiedNot Specified1 - 3 months[10]
VariousLaboratoryNot SpecifiedNot Specified0.3 - 87[3]
VariousFieldNot SpecifiedNot Specified18 - 70[3]
Paddy SoilsAnaerobicNot Specified6.3 - 6.619 - 30[12]
Urban Landscape SoilsNot SpecifiedNot SpecifiedNot Specified17 - 32[13]
Bentgrass ThatchFieldNot SpecifiedNot Specified2.2[14]
Bentgrass MatFieldNot SpecifiedNot Specified1.1[14]
Bentgrass SoilFieldNot SpecifiedNot Specified2.7[14]

Table 2: Half-life (DT₅₀) of 4-Hydroxy-2,5,6-trichloro-1,3-benzenedicarbonitrile (SDS-3701) in Soil

Soil TypeConditionTemperature (°C)pHHalf-life (days)Reference
Surface Soil (0-2 cm)Laboratory IncubationNot SpecifiedNot Specified10 - 22[4]

Table 3: Half-life (DT₅₀) of Chlorothalonil in Aquatic Systems

Water TypeConditionLight SourcepHHalf-lifeReference
Aqueous SolutionHydrolysisDark938.1 days[11]
Natural WatersPhotolysisSunlightNot Specified0.21 - 0.76 days[12]
Aqueous SolutionPhotolysisHigh-Pressure Mercury LampAlkaline22.4 minutes[15]
Aqueous SolutionPhotolysisUV LampAlkaline82.5 minutes[15]
Aqueous SolutionPhotolysisSunlightAlkaline123.8 minutes[15]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the environmental degradation of chlorothalonil.

Aerobic Soil Metabolism Study (Adapted from OECD Guideline 307)

Objective: To determine the rate and pathway of chlorothalonil degradation in soil under aerobic conditions.

Materials:

  • Test soil (characterized for texture, pH, organic carbon content, and microbial biomass)

  • ¹⁴C-labeled chlorothalonil

  • Analytical grade standards of chlorothalonil and its hydroxy metabolite

  • Incubation vessels (e.g., biometer flasks)

  • Trapping solutions for volatile products (e.g., ethylene glycol, potassium hydroxide)

  • Extraction solvents (e.g., acetonitrile, water)

  • Analytical instrumentation (LSC, HPLC, LC-MS/MS)

Procedure:

  • Soil Preparation: Sieve fresh soil (<2 mm) and adjust the moisture content to 40-60% of its maximum water holding capacity. Pre-incubate the soil in the dark at the desired temperature (e.g., 20°C) for 7-14 days to allow microbial activity to stabilize.

  • Application of Test Substance: Apply ¹⁴C-labeled chlorothalonil to the soil surface at a concentration relevant to agricultural use. Prepare triplicate samples for each sampling time point. Also, prepare sterile control samples (e.g., by autoclaving) to assess abiotic degradation.

  • Incubation: Incubate the soil samples in the dark at a constant temperature (e.g., 20°C) for up to 120 days.[16][17] Aerobic conditions are maintained by passing a slow stream of humidified, carbon dioxide-free air over the soil surface.

  • Trapping of Volatiles: Pass the effluent air through traps containing ethylene glycol (for organic volatiles) and potassium hydroxide (for ¹⁴CO₂).

  • Sampling and Extraction: At predetermined intervals, sacrifice triplicate samples. Extract the soil samples with an appropriate solvent mixture (e.g., acetonitrile/water) using techniques like shaking or sonication.

  • Analysis:

    • Quantify the radioactivity in the extracts, trapping solutions, and unextracted soil residues using Liquid Scintillation Counting (LSC).

    • Analyze the extracts by High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate and quantify the parent compound and its metabolites.

    • Identify the metabolites using co-chromatography with authentic standards and confirm their identity using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Calculate the dissipation half-life (DT₅₀) of chlorothalonil and the formation and decline kinetics of the hydroxy metabolite.

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OECD_307_Workflow start Start soil_prep Soil Preparation (Sieving, Moisture Adjustment, Pre-incubation) start->soil_prep application Application of ¹⁴C-Chlorothalonil soil_prep->application incubation Incubation (Dark, Controlled Temp., Aerobic) application->incubation sampling Sampling at Time Intervals incubation->sampling volatiles Trapping of Volatiles (¹⁴CO₂) incubation->volatiles extraction Soil Extraction (Solvent Extraction) sampling->extraction analysis Analysis (LSC, HPLC, LC-MS/MS) extraction->analysis data_analysis Data Analysis (DT₅₀, Kinetics) analysis->data_analysis end End data_analysis->end

Workflow for an aerobic soil metabolism study (OECD 307).
Aqueous Photodegradation Study

Objective: To determine the rate and pathway of chlorothalonil degradation in water under simulated sunlight.

Materials:

  • Sterile, buffered aqueous solutions (e.g., pH 5, 7, 9)

  • Chlorothalonil and its hydroxy metabolite standards

  • Photoreactor equipped with a light source simulating natural sunlight (e.g., xenon arc lamp)

  • Quartz reaction vessels

  • Analytical instrumentation (HPLC, LC-MS/MS)

Procedure:

  • Solution Preparation: Prepare sterile, buffered aqueous solutions and spike them with chlorothalonil at a known concentration.

  • Irradiation: Place the solutions in quartz vessels within the photoreactor. Irradiate the samples with a light source of known spectral distribution and intensity. Maintain a constant temperature. Run parallel dark control samples to account for non-photolytic degradation.

  • Sampling: At various time intervals, withdraw aliquots from the reaction vessels.

  • Analysis: Analyze the samples directly or after appropriate extraction (e.g., solid-phase extraction) using HPLC or LC-MS/MS to quantify the concentration of chlorothalonil and its hydroxy metabolite.

  • Data Analysis: Calculate the photodegradation rate constant and the half-life (DT₅₀) of chlorothalonil.

Hydrolysis Study (Adapted from OECD Guideline 111)

Objective: To determine the rate of chlorothalonil hydrolysis as a function of pH.

Materials:

  • Sterile, buffered aqueous solutions at pH 4, 7, and 9

  • Chlorothalonil and its hydroxy metabolite standards

  • Incubation vessels (e.g., sealed vials)

  • Constant temperature bath or incubator

  • Analytical instrumentation (HPLC, LC-MS/MS)

Procedure:

  • Solution Preparation: Prepare sterile, buffered solutions at pH 4, 7, and 9 and spike them with a known concentration of chlorothalonil.[18][19][20]

  • Incubation: Incubate the solutions in sealed vessels in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated studies).[18][19]

  • Sampling: At predetermined time points, sacrifice replicate samples for analysis.

  • Analysis: Analyze the samples to determine the concentration of the remaining chlorothalonil and the formed hydroxy metabolite using HPLC or LC-MS/MS.

  • Data Analysis: Determine the hydrolysis rate constant and half-life for each pH value.

Sample Preparation for Analysis: QuEChERS Method

Objective: To extract chlorothalonil and its hydroxy metabolite from soil samples for LC-MS/MS analysis.

Materials:

  • Homogenized soil sample

  • Acetonitrile (with 1% acetic acid)

  • QuEChERS extraction salts (e.g., MgSO₄, NaCl)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

  • Centrifuge tubes

  • Centrifuge

  • Vortex mixer

Procedure:

  • Extraction: Weigh 10-15 g of homogenized soil into a 50 mL centrifuge tube. Add 10-15 mL of acetonitrile containing 1% acetic acid. Add the QuEChERS extraction salts.[21][22]

  • Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge.

  • Cleanup (d-SPE): Transfer an aliquot of the supernatant to a d-SPE tube containing a mixture of sorbents (e.g., PSA and C18) to remove interfering matrix components.[21]

  • Vortexing and Centrifugation: Vortex the d-SPE tube for 1 minute and centrifuge.

  • Final Extract: The resulting supernatant is ready for LC-MS/MS analysis, potentially after filtration.

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QuEChERS_Workflow start Start weigh_sample Weigh Homogenized Soil Sample start->weigh_sample add_solvent Add Acetonitrile (with 1% Acetic Acid) weigh_sample->add_solvent add_salts Add QuEChERS Extraction Salts add_solvent->add_salts shake_centrifuge1 Shake Vigorously & Centrifuge add_salts->shake_centrifuge1 transfer_supernatant Transfer Supernatant to d-SPE Tube shake_centrifuge1->transfer_supernatant vortex_centrifuge2 Vortex & Centrifuge transfer_supernatant->vortex_centrifuge2 final_extract Collect Final Extract for LC-MS/MS Analysis vortex_centrifuge2->final_extract end End final_extract->end

Workflow for the QuEChERS sample preparation method.

Conclusion

The environmental degradation of chlorothalonil to its hydroxy metabolite, 4-hydroxy-2,5,6-trichloro-1,3-benzenedicarbonitrile, is a complex process driven by both biotic and abiotic factors. Microbial degradation, particularly by bacteria possessing chlorothalonil dehalogenase, plays a crucial role in soil environments. Abiotic pathways, including photodegradation in the presence of sunlight and hydrolysis under alkaline conditions, are significant in aquatic systems. The rate of these transformations is highly dependent on environmental conditions such as soil type, pH, temperature, and light intensity. Due to the increased persistence and potential toxicity of the hydroxy metabolite, a thorough understanding of these degradation pathways is essential for accurate environmental risk assessment of chlorothalonil. The experimental protocols outlined in this guide provide a framework for researchers to further investigate these critical environmental processes.

References

Microbial Transformation of Chlorothalonil: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Degradation Pathways, Key Microorganisms, and Experimental Methodologies in Soil and Water Environments

Introduction

Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) is a broad-spectrum, non-systemic organochlorine fungicide that has been extensively used in agriculture since its introduction in the 1960s to control a wide range of fungal diseases on crops, turf, and ornamentals.[1][2] Its widespread application has led to its detection in various environmental compartments, including soil and water.[3] The environmental fate of chlorothalonil is of significant interest due to its potential toxicity to non-target organisms, particularly aquatic life, and its classification as a probable human carcinogen based on animal studies.[4][5]

Microbial transformation is a primary route of dissipation for chlorothalonil in the environment.[5] Understanding the mechanisms of this biodegradation, the microorganisms involved, and the resulting transformation products is critical for assessing its environmental risk and developing potential bioremediation strategies. This guide provides a comprehensive technical overview of the microbial transformation of chlorothalonil in both soil and water, summarizing key degradation pathways, quantitative data, and detailed experimental protocols for its study.

Microbial Degradation Pathways

The biodegradation of chlorothalonil can proceed through several pathways, influenced by environmental conditions such as the presence of oxygen (aerobic vs. anaerobic), pH, and the composition of the microbial community.[5] The primary transformation mechanisms involve dechlorination, hydroxylation, and hydration of the cyano groups.[6][7]

A key and often-detected metabolite is 4-hydroxy-2,5,6-trichloroisophthalonitrile (SDS-3701) , which is formed through the replacement of a chlorine atom with a hydroxyl group.[5][8] This metabolite is notably more persistent and, in some cases, more toxic than the parent compound, making its formation a critical aspect of environmental risk assessment.[4][9]

Soil Environment

In soil, chlorothalonil is generally considered non-persistent, though its half-life can be highly variable, ranging from a few days to several months depending on soil type, temperature, and microbial activity.[9][10][11] Both bacteria and fungi contribute to its degradation.[12]

Under aerobic conditions , the primary pathway involves the hydrolytic dechlorination to form this compound.[5][10] Further degradation can occur through the hydration of the nitrile groups to form amide intermediates, such as 3-cyano-2,4,5,6-tetrachlorobenzamide.[13] Some bacterial strains, like Stenotrophomonas acidaminiphila, have been shown to metabolize chlorothalonil through both hydroxylation of a chloro-group and hydration of a cyano-group.[6]

Under anaerobic conditions , which can occur in waterlogged soils, microbial degradation also proceeds.[5] Studies in anaerobic microcosms have demonstrated significant depletion of chlorothalonil, indicating the potential for biodegradation by indigenous microbial communities in environments lacking oxygen.[14] The formation of this compound is also a key step under anaerobic conditions.[5]

Water Environment

In aquatic systems, the fate of chlorothalonil is influenced by a combination of microbial degradation and abiotic processes like photolysis.[10][13] Its half-life in water is generally shorter than in soil, ranging from less than a day to over a week.[9] While photolysis can be a major dissipation pathway in clear, sunlit waters, microbial degradation is crucial for residues that partition to sediment.[13][15]

In water/sediment systems kept in the dark to exclude photolysis, the formation of this compound is observed, confirming the role of microbial activity.[13][15] Other detected metabolites in aquatic systems include trichloro-1,3-dicyanobenzene and 3-cyano-2,4,5,6-tetrachlorobenzamide.[13]

Below is a generalized diagram of the initial microbial transformation steps for chlorothalonil.

Chlorothalonil_Degradation_Pathway cluster_main Microbial Transformation of Chlorothalonil cluster_products Primary Metabolites CTL Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) M1 This compound (SDS-3701) CTL->M1 Hydrolytic Dechlorination (Aerobic/Anaerobic) M2 3-Cyano-2,4,5,6-tetrachlorobenzamide CTL->M2 Hydration of Cyano Group M3 Further Degradation Products (e.g., Amides, Acids) M1->M3 Further Transformation M2->M3 Further Transformation

Figure 1: Generalized microbial transformation pathways of chlorothalonil.

Key Degrading Microorganisms

Several bacterial species have been isolated and identified for their ability to degrade chlorothalonil. These microorganisms often utilize the fungicide as a source of carbon and energy.[3][6] The majority of identified strains belong to the phylum Proteobacteria.[2][16]

Specific genera that have been reported to contain chlorothalonil-degrading species include:

  • Pseudomonas : A chlorothalonil dehalogenase (Chd) enzyme was isolated from Pseudomonas sp. CTN-3, which catalyzes the initial degradation step.[17]

  • Stenotrophomonas : Stenotrophomonas acidaminiphila strain BJ1, isolated from farmland soil, can efficiently degrade high concentrations of chlorothalonil.[6][18]

  • Enterobacter [9]

  • Klebsiella [9]

  • Citrobacter [9]

The key enzymes involved in the initial steps of degradation are glutathione S-transferases and chlorothalonil hydrolytic dehalogenases.[2][16]

Quantitative Data Summary

The degradation rate of chlorothalonil is typically expressed as a half-life (DT50), which is the time required for 50% of the initial concentration to dissipate. This value is highly variable and dependent on environmental conditions.

MatrixConditionHalf-life (DT50)Reference(s)
Soil Field Studies4 days to 6 months[9]
Field (Tropical)2.2 to 13 days[9]
Laboratory (Aerobic)2 to 58 days[10]
Laboratory0.3 to 87 days[11]
Water General0.18 to 8.8 days[9]
Hydrolysis (pH 9)38.1 days[1]
Photolysis (pH 7)0.4 days[10]

Experimental Protocols

Studying the microbial transformation of chlorothalonil requires robust experimental designs and sensitive analytical methods. Below are detailed methodologies for key experiments.

Soil Microcosm Degradation Study

This protocol is designed to assess the rate of chlorothalonil degradation in a controlled laboratory setting.

a. Soil Collection and Preparation:

  • Collect topsoil (0-15 cm depth) from a site with no recent history of chlorothalonil application.

  • Pass the soil through a 2-mm sieve to remove stones and large organic debris.

  • Determine the soil's physicochemical properties (pH, organic carbon content, texture).

  • Adjust the soil moisture content to 40-60% of its maximum water-holding capacity.

  • Pre-incubate the soil in the dark at a constant temperature (e.g., 25-30°C) for 7-10 days to allow the microbial community to stabilize.

b. Microcosm Setup:

  • Weigh a known amount of the pre-incubated soil (e.g., 50-100 g) into sterile glass flasks or beakers.

  • Prepare a stock solution of chlorothalonil in a suitable solvent (e.g., acetone or methanol).

  • Spike the soil samples with the chlorothalonil solution to achieve the desired final concentration (e.g., 5-10 mg/kg). Ensure the solvent volume is minimal and allow it to evaporate completely in a fume hood.

  • Prepare sterile control microcosms by using autoclaved soil to distinguish between biotic and abiotic degradation.

  • Cover the flasks with perforated foil or cotton plugs to allow gas exchange while minimizing water loss and contamination.

  • Incubate the microcosms in the dark at a constant temperature.

c. Sampling and Extraction:

  • Sacrifice triplicate microcosms (for both biotic and sterile sets) at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 30 days).

  • Homogenize the soil from each microcosm.

  • Extract a subsample (e.g., 10 g) using an appropriate solvent system. A common method is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or extraction with acetonitrile or acetone.[19]

  • For a modified QuEChERS protocol: Add 10 mL of acetonitrile with 1% acetic acid to 10 g of soil in a 50 mL centrifuge tube. Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl), shake vigorously for 1 minute, and centrifuge.[19]

  • Perform a cleanup step on the supernatant using dispersive solid-phase extraction (d-SPE) with sorbents like primary secondary amine (PSA) to remove interferences.[19]

d. Analytical Quantification:

  • Analyze the final extracts using High-Performance Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography with Mass Spectrometry (GC/MS).[19][20]

  • LC-MS/MS is often preferred for its sensitivity and ability to analyze both the parent compound and its more polar metabolites simultaneously.[4][19] Use electrospray ionization (ESI) in negative mode for detection.[19]

  • Quantify the concentration of chlorothalonil and its metabolites by comparing with a calibration curve prepared from certified analytical standards.

The following diagram outlines the experimental workflow for a soil microcosm study.

Soil_Microcosm_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Soil Collection & Sieving B Characterization (pH, OC%) A->B C Moisture Adjustment & Pre-incubation B->C D Microcosm Setup (Biotic & Sterile) C->D E Spike with Chlorothalonil D->E F Incubation (Dark, Constant Temp) E->F G Time-course Sampling F->G H Solvent Extraction (e.g., QuEChERS) G->H I Extract Cleanup (d-SPE) H->I J LC-MS/MS or GC/MS Quantification I->J K Data Analysis (Degradation Kinetics) J->K

Figure 2: Experimental workflow for a chlorothalonil soil degradation study.

Isolation of Degrading Microorganisms

This protocol uses an enrichment culture technique to isolate bacteria capable of degrading chlorothalonil.

  • Enrichment:

    • Prepare a mineral salts medium (MSM) that lacks a carbon source.

    • Add a soil sample (e.g., 10 g) from a historically contaminated site to 100 mL of MSM in a flask.

    • Add chlorothalonil as the sole source of carbon at a specific concentration (e.g., 50 mg/L).

    • Incubate the flask on a rotary shaker at room temperature.

  • Subculturing:

    • After a period of incubation (e.g., 7 days), transfer an aliquot (e.g., 5 mL) of the culture to fresh MSM containing chlorothalonil.

    • Repeat this subculturing process several times (3-5 cycles) to enrich for microorganisms that can effectively utilize the fungicide.

  • Isolation:

    • Plate serial dilutions of the final enrichment culture onto MSM agar plates containing chlorothalonil.

    • Incubate the plates until distinct colonies appear.

  • Identification and Verification:

    • Pick individual colonies and purify them by re-streaking.

    • Test each pure isolate for its ability to degrade chlorothalonil in liquid MSM culture by monitoring the disappearance of the parent compound via HPLC or LC-MS/MS.

    • Identify the most efficient degraders using 16S rRNA gene sequencing.[9]

Conclusion

The microbial transformation of chlorothalonil is a complex process that is fundamental to its environmental dissipation. The primary pathway involves the formation of this compound, a metabolite of significant environmental concern. A diverse range of bacteria, particularly from the phylum Proteobacteria, are capable of degrading this fungicide. The rate of degradation is highly variable and site-specific, underscoring the need for detailed studies using robust methodologies as outlined in this guide. Further research into the specific enzymes, genes, and microbial community dynamics involved will enhance the potential for developing effective bioremediation technologies for sites contaminated with chlorothalonil.

References

Unraveling the Photolytic Fate of Chlorothalonil in Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the photolytic degradation of chlorothalonil, a broad-spectrum fungicide, in aqueous environments. Understanding the mechanisms, kinetics, and products of this degradation process is critical for assessing its environmental impact and ensuring water safety. This document synthesizes key research findings, presenting quantitative data in accessible formats, detailing experimental methodologies, and visualizing the complex pathways involved.

Introduction to Chlorothalonil and its Photodegradation

Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) is an organic fungicide widely used in agriculture to protect crops from fungal diseases.[1][2] Its presence in aqueous systems, primarily through agricultural runoff, raises environmental concerns due to its toxicity to aquatic organisms.[2] Photodegradation, the breakdown of molecules by light, is a major pathway for the dissipation of chlorothalonil in surface waters.[2] The rate and byproducts of this process are influenced by a variety of environmental factors, including the light source, pH, temperature, and the presence of other substances in the water.

Kinetics of Chlorothalonil Photodegradation

The photolytic degradation of chlorothalonil follows pseudo-first-order kinetics. The rate of degradation is significantly influenced by the type of light source, the pH and temperature of the aqueous solution, and the presence of surfactants.

Influence of Light Source, pH, and Temperature

Studies have demonstrated that the half-life of chlorothalonil varies considerably under different light sources. For instance, degradation is significantly faster under a high-pressure mercury lamp (HPML) compared to a UV lamp or natural sunlight.[3][4]

The pH of the solution also plays a crucial role, with higher photolysis rates observed in alkaline conditions compared to neutral or acidic solutions.[3][4] Temperature accelerates the degradation process; the photolysis rate has been observed to double with every 10°C increase in temperature within the range of 10°C to 40°C.[3][4]

Table 1: Half-life of Chlorothalonil under Various Conditions

Light SourcepHTemperature (°C)Half-life (minutes)Reference
High-Pressure Mercury Lamp (HPML)Not SpecifiedNot Specified22.4[3][4]
UV LampNot SpecifiedNot Specified82.5[3][4]
SunlightNot SpecifiedNot Specified123.8[3][4]
Simulated SunlightNot SpecifiedNot Specified~30 (for Hydroxychlorothalonil)[5]
Effect of Surfactants and Photosensitizers

Certain surfactants can act as photosensitizers, accelerating the photolysis of chlorothalonil. Anionic surfactants like sodium laurylsulfonate (SDS) and sodium dodecylbenzene sulfonate (SDBS), as well as non-ionic surfactants like Tween 60 and Span 20, have been shown to have a significant photosensitizing effect.[3] Conversely, cationic surfactants such as cetyltrimethylammonium bromide (CTAB) can have a photoquenching effect, slowing down the degradation.[3]

Natural substances can also enhance photodegradation. Flavonoids, for example, have been shown to sensitize the photolysis of chlorothalonil under both sunlight and artificial light, with cyanidin being particularly effective.[6] Humic substances also significantly enhance the phototransformation of chlorothalonil.

Photodegradation Products of Chlorothalonil

The photolytic degradation of chlorothalonil results in the formation of various byproducts through processes like dechlorination and substitution. The distribution of these products is heavily dependent on the presence or absence of oxygen.

In the absence of oxygen, successive dechlorination-decyanation occurs.[7] In the presence of oxygen, only the initial reductive dechlorination-decyanation is typically observed.[7]

One of the primary and more stable degradation products is 4-hydroxy-2,5,6-trichloroisophthalonitrile (4-hydroxy-chlorothalonil or SDS-3701).[2][8] This metabolite is of particular concern as it can be more toxic than the parent compound.[1][8] Other identified degradation products include:

  • Trichloro-1,3-dicyanobenzene[9]

  • Dichloro-1,3-dicyanobenzene

  • Chloro-1,3-dicyanobenzene

  • 3-cyano-2,4,5,6-tetrachlorobenzamide[9]

  • 1-amide-2-hydroxy-chlorothalonil[8]

  • 4-hydroxy-1,3-diamide-chlorothalonil[8]

  • Sulfhydryl-CHT (SH-CHT) and hydroxyl-CHT (OH-CHT) have been identified as key degradation products in vegetables.[10]

Table 2: Major Photodegradation Products of Chlorothalonil

Degradation ProductChemical NameNotesReferences
4-hydroxy-chlorothalonil (SDS-3701)This compoundPrimary and stable metabolite; more toxic than parent compound.[2][8][11]
Trichloro-1,3-dicyanobenzene2,4,5-trichloro-1,3-dicyanobenzeneResult of reductive dechlorination.[9]
3-cyano-2,4,5,6-tetrachlorobenzamide3-cyano-2,4,5,6-tetrachlorobenzamideIdentified in water/sediment systems.[9]
SH-CHTSulfhydryl-chlorothalonilIdentified in vegetables; potentially high toxicity to aquatic organisms.[10]
OH-CHTHydroxyl-chlorothalonilDetected in various vegetables.[10]

Experimental Protocols

This section outlines a generalized methodology for studying the photolytic degradation of chlorothalonil in aqueous solutions, synthesized from various research studies.

Materials and Reagents
  • Chlorothalonil analytical standard

  • Acetonitrile (HPLC grade)[12]

  • Purified water (e.g., Milli-Q)[12]

  • Buffers for pH adjustment (e.g., phosphate, citrate)

  • Surfactants (e.g., SDS, CTAB)

  • Photosensitizers (e.g., humic acid, flavonoids)

  • Solvents for extraction (e.g., acetone, toluene)[13]

Sample Preparation
  • Stock Solution: Prepare a stock solution of chlorothalonil (e.g., 100 µg/mL) in a suitable solvent like toluene or acetonitrile.[13]

  • Working Solutions: Prepare aqueous working solutions of chlorothalonil by diluting the stock solution with purified water to the desired concentration. The use of a co-solvent like acetonitrile may be necessary to ensure solubility.[14]

  • pH Adjustment: Adjust the pH of the working solutions using appropriate buffers.

  • Addition of Surfactants/Photosensitizers: If studying their effects, add the desired concentration of these substances to the working solutions.

Photolysis Experiments
  • Light Source: Irradiate the prepared solutions using a specific light source, such as a high-pressure mercury lamp, UV lamp, or a solar simulator. Control experiments should be kept in the dark to account for any degradation not induced by light.[9]

  • Temperature Control: Maintain a constant temperature throughout the experiment using a water bath or a temperature-controlled chamber.

  • Sampling: At regular time intervals, withdraw aliquots of the irradiated solution for analysis.

Analytical Method
  • Extraction: If necessary, extract chlorothalonil and its degradation products from the aqueous samples using a suitable method like solid-phase extraction (SPE) or liquid-liquid extraction.

  • Analysis: Analyze the concentrations of chlorothalonil and its photoproducts using analytical techniques such as:

    • High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry (MS) detector.

    • Gas Chromatography (GC) with an electron capture detector (ECD) or a mass spectrometry (MS) detector.[8]

  • Quantification: Determine the concentration of each compound by comparing its peak area to a calibration curve prepared from analytical standards.

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows involved in the study of chlorothalonil photodegradation.

Chlorothalonil Photodegradation Pathway

Chlorothalonil_Degradation Chlorothalonil Chlorothalonil ExcitedState Excited Triplet State Chlorothalonil->ExcitedState Light (hν) ReductiveDechlorination Reductive Dechlorination ExcitedState->ReductiveDechlorination e.g., H donor Substitution Nucleophilic Substitution ExcitedState->Substitution e.g., OH⁻ Product1 Trichloro-1,3-dicyanobenzene ReductiveDechlorination->Product1 Product3 Other Products ReductiveDechlorination->Product3 Product2 4-Hydroxy-chlorothalonil Substitution->Product2 Substitution->Product3

Caption: Simplified photolytic degradation pathways of chlorothalonil.

Experimental Workflow for Photodegradation Study

Experimental_Workflow Start Start: Prepare Aqueous Chlorothalonil Solution Conditions Set Experimental Conditions (pH, Temp, Photosensitizers) Start->Conditions Irradiation Irradiate with Light Source (and Dark Control) Conditions->Irradiation Sampling Collect Samples at Time Intervals Irradiation->Sampling Analysis Analyze Samples (HPLC or GC) Sampling->Analysis Data Data Analysis: Kinetics & Product ID Analysis->Data End End: Report Findings Data->End

Caption: General experimental workflow for a chlorothalonil photodegradation study.

Conclusion

The photolytic degradation of chlorothalonil in aqueous solutions is a complex process governed by multiple environmental factors. While photodegradation contributes to the dissipation of this fungicide, the formation of potentially more toxic and persistent byproducts, such as 4-hydroxy-chlorothalonil, necessitates a thorough understanding of the degradation pathways. This guide provides a foundational overview for researchers and professionals engaged in assessing the environmental fate and risks associated with chlorothalonil. Further research is essential to fully elucidate the toxicological profiles of all degradation products and to develop effective strategies for mitigating their potential impact on aquatic ecosystems and human health.

References

An In-depth Technical Guide to Hydroxy Chlorothalonil (CAS 28343-61-5): Properties and Hazards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxy Chlorothalonil (CAS 28343-61-5), scientifically known as 2,4,5-Trichloro-6-hydroxybenzene-1,3-dicarbonitrile, is the major and most significant metabolite of Chlorothalonil, a broad-spectrum fungicide.[1][2][3][4] This document provides a comprehensive technical overview of Hydroxy Chlorothalonil, focusing on its physicochemical properties, toxicological profile, and metabolic formation. Particular attention is given to its hazards, which in some aspects, surpass those of its parent compound. This guide is intended to serve as a crucial resource for professionals in research, drug development, and environmental science who may encounter this compound.

Chemical Identity and Physicochemical Properties

Hydroxy Chlorothalonil is a trichlorophenol compound and a nitrile.[3][5] It is recognized by several synonyms, including 4-Hydroxy-2,5,6-trichloroisophthalonitrile and SDS-3701.[6] While it is a solid substance, specific physical properties like melting and boiling points are not consistently reported across publicly available safety data sheets.[3][7]

Table 1: Physicochemical Properties of Hydroxy Chlorothalonil

PropertyValueSource
CAS Number 28343-61-5[4]
Molecular Formula C₈HCl₃N₂O[4]
Molecular Weight 247.47 g/mol [4]
Physical State Solid[3]
pKa 1.67 ± 0.33[3]
Solubility DMSO (Slightly), Methanol (Slightly), Water (more soluble than Chlorothalonil)[2][3]
LogP 1.1[8]

Hazards and Toxicological Profile

Hydroxy Chlorothalonil presents a more significant acute toxicity profile than its parent compound, Chlorothalonil.[9][10] The acute oral LD50 for Hydroxy Chlorothalonil is reported as 332 mg/kg body weight, in stark contrast to over 10,000 mg/kg for Chlorothalonil.[9]

Table 2: Toxicological Data for Hydroxy Chlorothalonil

EndpointResultSpeciesSource
Acute Oral LD50 332 mg/kgNot Specified[9]
Developmental Toxicity Reduced body weight in rat pupsRat[6]
Reproductive Toxicity Litter resorptions at high dosesRat[6]
Abortions in the presence of severe maternal toxicityRabbit[6]
Neurotoxicity Hemorrhaging of CNS tissues and reduced brain weight at high dosesRat[6]
Skin Effects May increase the risk of inflammatory skin diseasesHuman (in vitro)[11]

Studies have indicated that Hydroxy Chlorothalonil can induce developmental toxicity, with observed effects including reduced body weight in rat pups.[6] At high doses, it has been associated with litter resorptions in pregnant rats and abortions in rabbits, though the latter occurred in the presence of severe maternal toxicity.[6] Furthermore, very high doses in a 2-year rat study led to hemorrhaging of central nervous system tissues and a reduction in overall brain weight.[6] In vitro studies using a three-dimensional human skin culture model have suggested that exposure to Hydroxy Chlorothalonil could heighten the risk of inflammatory skin diseases.[11]

The parent compound, Chlorothalonil, is classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC), based on sufficient evidence in experimental animals.[12][13] It has been shown to cause kidney and forestomach tumors in rodents.[12][13] Given that Hydroxy Chlorothalonil is a major and more toxic metabolite, its toxicological profile is of significant concern.

Metabolic Pathway and Formation

Chlorothalonil is metabolized in the body, primarily through conjugation with glutathione in the gastrointestinal tract and liver.[12] These glutathione conjugates are then excreted in the bile. Subsequent uptake and metabolism of these conjugates in the kidney, involving the enzymes γ-glutamyl transpeptidase and cysteine–conjugate β-lyase, lead to the formation of thiol derivatives.[12] Hydroxy Chlorothalonil is a primary product of this metabolic process.[9][14] The metabolic pathway can be visualized as follows:

Chlorothalonil_Metabolism Chlorothalonil Chlorothalonil Glutathione_Conjugates Glutathione Conjugates Chlorothalonil->Glutathione_Conjugates Glutathione Conjugation (Liver, GI Tract) Biliary_Excretion Biliary Excretion Glutathione_Conjugates->Biliary_Excretion Kidney_Metabolism Kidney Metabolism (γ-glutamyl transpeptidase, cysteine–conjugate β-lyase) Biliary_Excretion->Kidney_Metabolism Uptake Thiol_Derivatives Thiol Derivatives Kidney_Metabolism->Thiol_Derivatives Hydroxy_Chlorothalonil Hydroxy Chlorothalonil (CAS 28343-61-5) Thiol_Derivatives->Hydroxy_Chlorothalonil Formation

Metabolic pathway of Chlorothalonil to Hydroxy Chlorothalonil.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of Hydroxy Chlorothalonil are often specific to the research context. However, a general workflow for the analysis of Chlorothalonil and its metabolites in environmental or biological samples can be outlined.

Sample Preparation and Extraction for UHPLC-MS/MS Analysis

This protocol is adapted from a method for the simultaneous determination of Chlorothalonil and 4-Hydroxy-chlorothalonil in sulfur-rich vegetables.[15][16]

  • Homogenization: Weigh a representative sample of the matrix (e.g., 10 g of vegetable tissue) into a centrifuge tube.

  • Enzyme Inhibition (for sulfur-rich matrices): To prevent enzymatic degradation of Chlorothalonil, pre-chill the sample and extraction reagents. Add citric acid to the sample before homogenization.[16]

  • Extraction: Add an appropriate volume of acidified acetonitrile (e.g., 1% formic acid in acetonitrile) to the sample. Homogenize at high speed for a specified time (e.g., 2 minutes).

  • Salting Out: Add anhydrous magnesium sulfate and sodium chloride to the homogenate to induce phase separation. Vortex thoroughly.

  • Centrifugation: Centrifuge the sample at a specified speed and temperature (e.g., 5000 rpm at 4°C) to separate the organic and aqueous layers.

  • Cleanup (if necessary): The supernatant (acetonitrile layer) can be further cleaned using dispersive solid-phase extraction (d-SPE) with appropriate sorbents to remove interfering matrix components.

  • Final Preparation: Take an aliquot of the final extract, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable solvent for UHPLC-MS/MS analysis.

UHPLC_MSMS_Workflow Start Sample Collection Homogenization Homogenization with Acidified Acetonitrile Start->Homogenization Salting_Out Salting Out (MgSO4, NaCl) Homogenization->Salting_Out Centrifugation Centrifugation Salting_Out->Centrifugation Cleanup Dispersive SPE (d-SPE) Cleanup Centrifugation->Cleanup Final_Prep Evaporation and Reconstitution Cleanup->Final_Prep Analysis UHPLC-MS/MS Analysis Final_Prep->Analysis

General workflow for sample preparation and analysis.

Conclusion

Hydroxy Chlorothalonil (CAS 28343-61-5) is a metabolite of the fungicide Chlorothalonil with a toxicological profile that, in terms of acute toxicity, is more severe than the parent compound. Its formation via glutathione conjugation and subsequent renal metabolism highlights a critical bioactivation pathway. Researchers and professionals in related fields must be aware of the distinct properties and hazards of this metabolite, particularly in the context of environmental monitoring, food safety, and toxicological risk assessment. The information presented in this guide underscores the importance of considering major metabolites in the overall safety evaluation of chemical compounds.

References

In-Depth Toxicological Profile of 4-Hydroxy-2,5,6-trichloroisophthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

4-Hydroxy-2,5,6-trichloroisophthalonitrile, a major metabolite of the broad-spectrum fungicide chlorothalonil, presents a toxicological profile of significant interest to the scientific and regulatory communities. This document provides a comprehensive overview of the current toxicological data for this compound, including acute, subchronic, developmental, and reproductive toxicity, as well as its genotoxic and carcinogenic potential. Detailed experimental protocols for key studies are outlined, and relevant biological pathways are illustrated to provide a deeper understanding of its mechanism of action. This technical guide is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Chemical Identity and Physical Properties

This compound, also known as SDS-3701, is the primary metabolite of chlorothalonil.[1][2] It is formed through the hydrolytic dechlorination of the parent compound under anaerobic conditions.[1][2]

PropertyValueReference
CAS Number 28343-61-5[3]
Molecular Formula C₈HCl₃N₂O[4]
Molecular Weight 247.48 g/mol [4]
Appearance Information not available
Solubility Information not available
Synonyms 4-hydroxychlorothalonil, SDS-3701, 2,4,5-trichloro-6-hydroxybenzene-1,3-dicarbonitrile[3]

Toxicological Profile

Acute Toxicity

The acute toxicity of this compound has been evaluated by oral, dermal, and inhalation routes. The compound is classified as "Toxic if swallowed" under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4]

Endpoint Species Route Value Reference
LD₅₀RatOral332 mg/kg bw[5]
LD₅₀RabbitDermal>2000 mg/kg bw[5]
LC₅₀RatInhalationNo data available
Skin Irritation RabbitDermalNo data available
Eye Irritation RabbitOcularNo data available
Dermal Sensitization Guinea PigDermalNo data available
Genotoxicity

Data on the genotoxicity of this compound is limited. However, the parent compound, chlorothalonil, has been tested for mutagenicity.

A study on chlorothalonil found it to be non-mutagenic in the Ames Salmonella/microsome test with and without metabolic activation.[6] Further specific testing on the 4-hydroxy metabolite is required to fully assess its genotoxic potential.

Carcinogenicity

There is currently insufficient data to classify the carcinogenicity of this compound. However, its parent compound, chlorothalonil, is classified by the International Agency for Research on Cancer (IARC) as Group 2B, possibly carcinogenic to humans.[7] Long-term bioassays in rodents have shown that chlorothalonil can induce tumors in the kidneys and forestomach.[8][9]

Reproductive and Developmental Toxicity

Developmental toxicity studies have been conducted on this compound in rats and rabbits.

In a developmental toxicity study in rats, the No Observed Adverse Effect Level (NOAEL) for maternal toxicity was 15 mg/kg bw/day, based on decreased body weight gain at higher doses. The NOAEL for developmental toxicity was also 15 mg/kg bw/day, with effects such as reduced fetal body weight and delayed ossification observed at higher doses.[5]

A study in rabbits showed a NOAEL for maternal toxicity of 2.5 mg/kg bw/day, based on clinical signs of toxicity at higher doses. The NOAEL for developmental toxicity in the same study was 5 mg/kg bw/day, with an increase in post-implantation loss observed at higher concentrations.[5]

Mechanism of Action

The precise mechanism of action for this compound is not fully elucidated but is believed to be similar to that of its parent compound, chlorothalonil. Chlorothalonil is known to react with sulfhydryl groups of amino acids and proteins, leading to enzyme inhibition and disruption of cellular metabolism.

The proposed mechanism for chlorothalonil-induced nephrotoxicity involves conjugation with glutathione, followed by metabolic activation in the kidneys to a reactive thiol. This reactive metabolite can then bind to cellular macromolecules, leading to cytotoxicity and regenerative cell proliferation, which may contribute to tumor development.

G Chlorothalonil Chlorothalonil Metabolism Metabolism (Hydrolytic Dechlorination) Chlorothalonil->Metabolism Hydroxy_Metabolite This compound Metabolism->Hydroxy_Metabolite GSH_Conjugation Glutathione Conjugation Hydroxy_Metabolite->GSH_Conjugation GSH_Adduct Glutathione Adduct GSH_Conjugation->GSH_Adduct Kidney_Uptake Uptake into Kidney Cells GSH_Adduct->Kidney_Uptake Beta_Lyase β-lyase Metabolism Kidney_Uptake->Beta_Lyase Reactive_Thiol Reactive Thiol Metabolite Beta_Lyase->Reactive_Thiol Cellular_Binding Binding to Cellular Macromolecules Reactive_Thiol->Cellular_Binding Cytotoxicity Cytotoxicity & Cell Death Cellular_Binding->Cytotoxicity Proliferation Regenerative Proliferation Cytotoxicity->Proliferation Tumor Kidney Tumor Formation Proliferation->Tumor

Caption: Proposed metabolic pathway for chlorothalonil-induced nephrotoxicity.

Experimental Protocols

Acute Oral Toxicity (as per OECD 423)
  • Test System: Wistar rats, typically 8-12 weeks old.

  • Administration: The test substance is administered by oral gavage.

  • Dose Levels: A starting dose of 300 mg/kg body weight is typically used. Depending on the outcome, subsequent testing at lower or higher fixed dose levels (5, 50, 300, 2000 mg/kg) is performed.

  • Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.

  • Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross pathology at necropsy.

G Start Start Dosing Administer single oral dose (e.g., 300 mg/kg) Start->Dosing Observation Observe for 14 days (mortality, clinical signs) Dosing->Observation Endpoint Determine LD50 and toxic effects Observation->Endpoint G Start Start Preparation Prepare bacterial strains and test substance dilutions Start->Preparation Incubation Incubate bacteria with test substance (+/- S9 mix) Preparation->Incubation Plating Plate on minimal agar medium Incubation->Plating Incubate_Plates Incubate plates (48-72 hours) Plating->Incubate_Plates Counting Count revertant colonies Incubate_Plates->Counting Analysis Analyze for dose-dependent increase in revertants Counting->Analysis Result Determine mutagenic potential Analysis->Result G Start Start Cell_Culture Culture mammalian cells (e.g., CHO) Start->Cell_Culture Exposure Expose cells to test substance (+/- S9 mix) Cell_Culture->Exposure Arrest Add spindle inhibitor (arrest in metaphase) Exposure->Arrest Harvest Harvest and prepare chromosome spreads Arrest->Harvest Analysis Microscopic analysis of chromosomal aberrations Harvest->Analysis Result Determine clastogenic potential Analysis->Result G Start Start Dosing Administer test substance to rodents Start->Dosing Sampling Collect bone marrow at specific time points Dosing->Sampling Slide_Prep Prepare and stain bone marrow smears Sampling->Slide_Prep Microscopy Microscopic analysis for micronuclei in PCEs Slide_Prep->Microscopy Analysis Determine frequency of micronucleated PCEs Microscopy->Analysis Result Assess in vivo genotoxicity Analysis->Result

References

The Biological Activity of Chlorothalonil Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) is a broad-spectrum, non-systemic fungicide widely utilized in agriculture.[1][2] Its multi-site mechanism of action, primarily involving the depletion of intracellular glutathione and inhibition of sulfhydryl-containing enzymes, contributes to its low risk of resistance development.[2][3][4] However, the biotransformation of chlorothalonil leads to the formation of various metabolites, some of which exhibit significant biological activity and toxicity, warranting in-depth investigation. This technical guide provides a comprehensive overview of the biological activities of key chlorothalonil metabolites, with a focus on their mechanisms of action, quantitative toxicological data, and the experimental protocols used for their assessment.

Introduction: Chlorothalonil Metabolism

Chlorothalonil is metabolized in biological systems and the environment through several pathways, primarily glutathione conjugation and hydrolysis.[5][6][7] The primary metabolic pathways lead to the formation of glutathione conjugates and the hydrolysis product, 4-hydroxy-2,5,6-trichloroisophthalonitrile (SDS-3701).[5][8]

The metabolism of chlorothalonil is crucial for understanding its overall toxicological profile, as its metabolites can have different toxicities and mechanisms of action compared to the parent compound.[9][10]

Glutathione Conjugates: The Primary Detoxification Pathway and Its Implications

The primary mechanism of chlorothalonil's fungicidal action and a key metabolic pathway in non-target organisms is its reaction with glutathione (GSH), often catalyzed by glutathione S-transferases (GSTs).[3][5][11] This process involves the sequential displacement of chlorine atoms from the chlorothalonil ring by the sulfhydryl group of glutathione, forming mono-, di-, and tri-glutathione conjugates.[12]

Mechanism of Action

The conjugation of chlorothalonil with glutathione serves as a detoxification pathway by rendering the molecule more water-soluble and facilitating its excretion.[11][13] However, this process has significant biological consequences:

  • Glutathione Depletion: The rapid conjugation with chlorothalonil depletes the intracellular pool of glutathione.[3] This depletion compromises the cell's antioxidant defense system, leading to oxidative stress and damage to cellular macromolecules.[14]

  • Enzyme Inhibition: Chlorothalonil and its reactive intermediates can directly inhibit essential enzymes containing sulfhydryl groups in their active sites.[2][15][16] A key target is glyceraldehyde-3-phosphate dehydrogenase (GPDH), a crucial enzyme in glycolysis.[15][16][17] Inhibition of such enzymes disrupts cellular metabolism and energy production.[4][17]

The formation of glutathione conjugates is a critical event in the biological activity of chlorothalonil, leading to broad-spectrum toxicity through the disruption of cellular redox balance and metabolic pathways.

cluster_0 Chlorothalonil Metabolism via Glutathione Conjugation cluster_1 Cellular Effects Chlorothalonil Chlorothalonil Mono_conjugate Mono-glutathione conjugate Chlorothalonil->Mono_conjugate + GSH (catalyzed by GST) Enzyme_inhibition Enzyme Inhibition Chlorothalonil->Enzyme_inhibition GSH Glutathione (GSH) GST Glutathione S-Transferase (GST) Di_conjugate Di-glutathione conjugate Mono_conjugate->Di_conjugate + GSH Tri_conjugate Tri-glutathione conjugate Di_conjugate->Tri_conjugate + GSH GSH_depletion Glutathione Depletion Tri_conjugate->GSH_depletion Oxidative_stress Oxidative Stress GSH_depletion->Oxidative_stress Cell_death Cell Death Oxidative_stress->Cell_death Enzyme_inhibition->Cell_death

Diagram 1: Chlorothalonil metabolism via glutathione conjugation and its cellular effects.

This compound (SDS-3701): A Highly Toxic Metabolite

SDS-3701 is the major hydrolysis product of chlorothalonil in the environment.[6][8] It is of significant toxicological concern due to its increased toxicity and persistence compared to the parent compound.[9][10]

Biological Activity and Toxicity

Studies have shown that SDS-3701 can be significantly more toxic to aquatic organisms than chlorothalonil.[9][10] The primary chlorothalonil metabolite, this compound, is estimated to be 30 times more acutely toxic than chlorothalonil and is also more persistent and mobile in soil.[10]

The toxicological mechanism of SDS-3701 is believed to be different from that of chlorothalonil.[18] While chlorothalonil primarily targets sulfhydryl groups, the mode of action of SDS-3701 is not as well-defined but is a subject of ongoing research.

Quantitative Toxicity Data

The following table summarizes the acute and chronic toxicity of chlorothalonil and its metabolite SDS-3701 to various aquatic organisms.

CompoundOrganismEndpointValue (µg/L)Reference
ChlorothalonilRainbow Trout96-h LC5045[9]
SDS-3701Rainbow Trout96-h LC507.6[9]
ChlorothalonilDaphnia magna48-h EC5070[9]
SDS-3701Daphnia magna48-h EC5026[9]
ChlorothalonilGreen Algae72-h EC50210[9]
SDS-3701Green Algae72-h EC5033[9]

Other Metabolites

In addition to glutathione conjugates and SDS-3701, other metabolites of chlorothalonil have been identified, including:

  • Cysteine Conjugates: Further metabolism of glutathione conjugates can lead to the formation of cysteine conjugates, such as 4,6-bis(N-acetyl-cystein-S-yl)-2,5-dichloroisophthalonitrile, which are excreted in urine.[5]

  • 1,3-dicarbamoyl-2,4,5,6-tetrachlorobenzene: This metabolite is formed through the hydrolysis of the nitrile groups of chlorothalonil.[19]

The biological activities of these minor metabolites are less characterized but are an important area for future research to fully understand the toxicological profile of chlorothalonil.

Experimental Protocols

The assessment of the biological activity of chlorothalonil and its metabolites involves a range of in vitro and in vivo experimental protocols.

In Vitro Glutathione S-Transferase (GST) Activity Assay

This assay is used to determine the rate of chlorothalonil conjugation with glutathione catalyzed by GST.

Principle: The assay measures the decrease in absorbance at a specific wavelength as chlorothalonil is consumed in the reaction with glutathione.

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, glutathione, and purified GST.

  • Initiate the reaction by adding a known concentration of chlorothalonil.

  • Monitor the change in absorbance over time using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of substrate depletion.

Acute Aquatic Toxicity Testing

These tests are performed to determine the concentration of a substance that is lethal to 50% of the test population (LC50) or causes a specific effect in 50% of the population (EC50) over a defined period.

General Procedure (e.g., Fish Acute Toxicity Test - 96-hour LC50):

  • Acclimate the test organisms (e.g., rainbow trout) to laboratory conditions.

  • Prepare a series of test solutions with varying concentrations of the test substance (chlorothalonil or its metabolite) and a control.

  • Expose the organisms to the test solutions for 96 hours under controlled conditions (temperature, light, etc.).

  • Record mortality and other sublethal effects at regular intervals.

  • Calculate the LC50 value using appropriate statistical methods.[9]

cluster_0 Experimental Workflow: Acute Aquatic Toxicity Testing start Start acclimation Acclimation of Test Organisms start->acclimation solution_prep Preparation of Test Solutions acclimation->solution_prep exposure 96-hour Exposure solution_prep->exposure data_collection Data Collection (Mortality/Effects) exposure->data_collection analysis Statistical Analysis (LC50 Calculation) data_collection->analysis end End analysis->end

Diagram 2: Generalized workflow for acute aquatic toxicity testing.
Analysis of Metabolites using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the identification and quantification of chlorothalonil metabolites in various matrices.

General Procedure:

  • Sample Preparation: Extract the metabolites from the sample matrix (e.g., water, soil, biological tissues) using an appropriate solvent and clean up the extract to remove interfering substances.

  • Chromatographic Separation: Inject the extract into an LC system to separate the different metabolites based on their physicochemical properties.

  • Mass Spectrometric Detection: The separated metabolites are introduced into a mass spectrometer for detection and quantification. The use of tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity.[12]

Conclusion

The biological activity of chlorothalonil is not solely defined by the parent compound but is significantly influenced by its metabolites. The depletion of glutathione and subsequent enzyme inhibition by glutathione conjugates are central to its mechanism of action. Furthermore, the hydrolysis product, SDS-3701, exhibits greater toxicity to aquatic organisms than chlorothalonil itself, highlighting the importance of considering metabolites in environmental risk assessments. A thorough understanding of the formation, biological activity, and toxicity of these metabolites is essential for researchers, scientists, and drug development professionals working with chlorothalonil and related compounds. Continued research into the mechanisms of action of these metabolites and the development of sensitive analytical methods for their detection are crucial for ensuring environmental and human safety.

References

In-Depth Technical Guide: Environmental Persistence and Mobility of 4-Hydroxy-2,5,6-trichloroisophthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the environmental fate of 4-Hydroxy-2,5,6-trichloroisophthalonitrile (HCT), a principal and highly persistent metabolite of the broad-spectrum fungicide chlorothalonil. HCT, also identified as SDS-3701 or R182281, exhibits greater mobility and persistence in the environment than its parent compound, posing distinct toxicological concerns. This document synthesizes available quantitative data on its persistence and mobility in soil and aquatic systems, details the experimental protocols for assessing these parameters, and illustrates key environmental degradation pathways. All quantitative data are presented in structured tables for clarity and comparative analysis.

Introduction

This compound (HCT) is a significant environmental transformation product of chlorothalonil, a widely used fungicide.[1] Due to its chemical properties, HCT is more persistent and mobile in soil and water systems compared to chlorothalonil.[2] Understanding the environmental persistence and mobility of HCT is crucial for accurate environmental risk assessment and the development of effective remediation strategies. This guide provides an in-depth analysis of the key processes governing its environmental fate: biodegradation, hydrolysis, photolysis, and soil sorption.

Physicochemical Properties

A foundational understanding of the physicochemical properties of HCT is essential for interpreting its environmental behavior.

PropertyValueReference
Molecular Formula C₈HCl₃N₂O[3]
Molecular Weight 247.47 g/mol [3]
Log Kow (Octanol-Water Partition Coefficient) 2.9 (for chlorothalonil)[4]
Water Solubility Low (specific value for HCT not readily available)

Environmental Persistence

The persistence of HCT in the environment is determined by its susceptibility to various degradation processes, including biodegradation, hydrolysis, and photolysis. The half-life (DT₅₀) is a common metric used to quantify the rate of degradation.

Biodegradation

Microbial activity is a primary driver of HCT degradation in soil. The rate of biodegradation can be influenced by soil type, temperature, moisture, and the presence of acclimated microbial populations.

Table 1: Biodegradation Half-Life of this compound in Soil

SystemHalf-Life (DT₅₀)ConditionsReference
Aerobic Soil10 - 22 daysFollowing foliar application to peanuts[5]
Anaerobic SoilData not available-
Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is highly dependent on pH.

Table 2: Hydrolytic Persistence of this compound

pHHalf-Life (t½)Temperature (°C)Reference
4Stable25Data for parent compound, chlorothalonil[4]
7Stable25Data for parent compound, chlorothalonil[4]
938.1 days25Data for parent compound, chlorothalonil[4]

Note: Specific hydrolysis data for HCT is limited. The data presented is for the parent compound, chlorothalonil, which is stable to hydrolysis at acidic and neutral pH but undergoes slow hydrolysis under alkaline conditions.

Photolysis

Photolysis, or photodegradation, is the breakdown of molecules by light. In aquatic environments, this can be a significant degradation pathway for some chemical compounds.

Table 3: Photolytic Persistence of this compound in Water

ParameterValueConditionsReference
Aqueous Photolysis Half-life65 days (for chlorothalonil)Not specified[4]
Quantum YieldData not available-

Environmental Mobility

The mobility of HCT in the environment, particularly in soil, is governed by its tendency to adsorb to soil particles. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter used to predict the potential for a chemical to move through the soil profile. A higher Koc value indicates stronger adsorption and lower mobility.

Table 4: Soil Sorption Coefficient of Chlorothalonil Transformation Products

CompoundKoc (L/kg)Soil TypeReference
Chlorothalonil1380 - 29600Various
This compound (HCT)Data not available-

Degradation Pathways

The formation of HCT is a key step in the environmental degradation of chlorothalonil. Understanding these pathways is essential for predicting the fate of both the parent compound and its metabolite.

Chlorothalonil_Degradation Chlorothalonil Chlorothalonil HCT This compound (HCT) Chlorothalonil->HCT Hydrolytic Dechlorination (Anaerobic Conditions) Further_Degradation Further Degradation Products HCT->Further_Degradation Biodegradation

Caption: Anaerobic degradation of Chlorothalonil to HCT.

Experimental Protocols

The following sections detail the standardized methodologies used to generate the environmental fate and mobility data presented in this guide. These protocols are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Soil Sorption/Desorption (OECD 106)

This test determines the adsorption and desorption potential of a chemical in soil, providing a measure of its mobility.

OECD_106_Workflow cluster_prep Preparation cluster_exp Experiment cluster_calc Calculation soil_prep Soil Preparation (Sieving, Characterization) equilibration Equilibration (Soil + Test Solution) soil_prep->equilibration solution_prep Test Solution Preparation (Radiolabeled or non-labeled) solution_prep->equilibration separation Phase Separation (Centrifugation) equilibration->separation analysis Analysis of Aqueous Phase separation->analysis calc_kd Calculate Kd (Adsorption Coefficient) analysis->calc_kd calc_koc Calculate Koc (Organic Carbon Normalized) calc_kd->calc_koc

Caption: Workflow for OECD 106 soil sorption study.

Methodology:

  • Soil Preparation: A minimum of five different soil types are recommended, characterized for properties such as pH, organic carbon content, texture, and cation exchange capacity. The soil is air-dried and sieved (2 mm).[6]

  • Test Substance: The test is typically performed with a radiolabeled test substance to facilitate analysis, though non-labeled substance can be used if a sufficiently sensitive analytical method is available.

  • Equilibration: A known mass of soil is equilibrated with a known volume of the test solution of a specific concentration in a centrifuge tube. The tubes are agitated in the dark at a constant temperature (e.g., 20-25°C) until equilibrium is reached.

  • Phase Separation: The solid and liquid phases are separated by centrifugation.

  • Analysis: The concentration of the test substance in the aqueous phase is determined.

  • Calculation: The amount of substance adsorbed to the soil is calculated by the difference between the initial and final concentrations in the aqueous phase. The adsorption coefficient (Kd) and the organic carbon normalized adsorption coefficient (Koc) are then calculated.[7]

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline is used to determine the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.

OECD_307_Workflow cluster_setup Setup cluster_incubation Incubation cluster_analysis Analysis soil_prep Soil Preparation & Pre-incubation application Application of Test Substance soil_prep->application aerobic Aerobic Incubation (Flow-through or Biometer) application->aerobic anaerobic Anaerobic Incubation (Flooded, N2 atmosphere) application->anaerobic sampling Periodic Sampling aerobic->sampling mineralization Trapping & Analysis of CO2 aerobic->mineralization anaerobic->sampling extraction Soil Extraction sampling->extraction analysis Analysis of Parent & Metabolites extraction->analysis calc Calculate DT50 & Degradation Pathway analysis->calc mineralization->calc

Caption: Workflow for OECD 307 soil transformation study.

Methodology:

  • Soil: Freshly collected, sieved soil is used. The soil moisture is adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).

  • Test System: The test is conducted in the dark at a controlled temperature (e.g., 20°C). For aerobic studies, a flow-through system or biometer flasks are used to maintain aerobic conditions. For anaerobic studies, the soil is flooded with water and the headspace is purged with an inert gas like nitrogen.[8]

  • Application: The test substance, often ¹⁴C-labeled, is applied to the soil surface.

  • Sampling and Analysis: At various time intervals, replicate soil samples are taken and extracted. The extracts are analyzed for the parent compound and its transformation products. For aerobic studies, evolved ¹⁴CO₂ is trapped to determine the extent of mineralization.

  • Data Analysis: The disappearance of the parent compound over time is used to calculate the degradation half-life (DT₅₀). The formation and decline of major metabolites are also monitored.[9]

Hydrolysis as a Function of pH (OECD 111)

This test evaluates the abiotic degradation of a chemical in water due to hydrolysis at different pH levels.

Methodology:

  • Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.[10]

  • Incubation: A solution of the test substance is added to the buffer solutions and incubated in the dark at a constant temperature (a preliminary test is often conducted at 50°C to screen for stability).[11]

  • Sampling and Analysis: At appropriate time intervals, aliquots are taken and analyzed for the concentration of the parent compound and any hydrolysis products.

  • Data Analysis: The rate of hydrolysis is determined, and the half-life at each pH is calculated.[12]

Phototransformation of Chemicals in Water (Direct Photolysis) (OECD 316)

This guideline is used to determine the rate of direct photolysis of a chemical in water.

Methodology:

  • Test Solution: A solution of the test substance in sterile, buffered, air-saturated water is prepared.

  • Irradiation: The test solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). Control samples are kept in the dark to account for any non-photolytic degradation.[13]

  • Sampling and Analysis: At various time intervals, samples are taken from both the irradiated and dark control solutions and analyzed for the concentration of the test substance.

  • Data Analysis: The first-order rate constant for photolysis is calculated from the decline in concentration of the irradiated samples, corrected for any degradation in the dark controls. The photolysis half-life and the quantum yield (a measure of the efficiency of the photochemical process) are then determined.

Conclusion

This compound (HCT) is a key metabolite of the fungicide chlorothalonil, exhibiting greater environmental persistence and mobility than the parent compound. Its presence in soil and water systems warrants careful consideration in environmental risk assessments. While biodegradation appears to be the primary route of dissipation in soil, with a half-life in the range of 10 to 22 days, its potential for leaching is a concern due to its likely higher mobility. Further research is needed to fully characterize the soil sorption coefficient (Koc), hydrolysis rates, and photolytic quantum yield of HCT to refine environmental fate models. The standardized OECD protocols outlined in this guide provide a robust framework for generating the necessary data to address these knowledge gaps and ensure a comprehensive understanding of the environmental behavior of this important metabolite.

References

Methodological & Application

Application Notes and Protocols for the Analysis of Chlorothalonil and its Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorothalonil is a broad-spectrum organochlorine fungicide widely used in agriculture to protect crops from fungal diseases. Due to its extensive use, concerns have been raised about its potential persistence in the environment and its presence as a residue in food products.[1] Regulatory bodies worldwide have established maximum residue limits (MRLs) for chlorothalonil in various commodities. Consequently, robust and sensitive analytical methods are crucial for monitoring its levels and ensuring food safety. The primary degradation product of chlorothalonil, 4-hydroxy-2,5,6-trichloroisonaphthonitrile (4OH-TPN), has been reported to have greater stability and persistence than the parent compound.[1]

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of chlorothalonil and its metabolites due to its high selectivity and sensitivity.[1] This document provides detailed application notes and protocols for the determination of chlorothalonil and its metabolites in various matrices using GC-MS.

Experimental Protocols

Sample Preparation: Modified QuEChERS Method for Agricultural Products

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for pesticide residue analysis in food matrices.[2][3] However, chlorothalonil is susceptible to degradation under the basic conditions of the standard QuEChERS cleanup step.[3] Therefore, a modified, acidified QuEChERS protocol is recommended.

Materials and Reagents:

  • Homogenizer/Blender

  • Centrifuge and centrifuge tubes (50 mL)

  • Vortex mixer

  • Syringe filters (0.22 µm)

  • Autosampler vials

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent (optional, for cleanup)

  • C18 sorbent (optional, for cleanup)

  • Chlorothalonil and metabolite analytical standards

Procedure:

  • Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube. For high-water-content matrices, freezing the sample prior to homogenization can be beneficial.[3]

  • Extraction:

    • Add 10 mL of 1% formic acid in acetonitrile.[4]

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).[3]

    • Cap the tube and vortex vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.[3]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup (Optional):

    • Transfer the supernatant to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., PSA and C18).[4]

    • Vortex for 30 seconds and then centrifuge at high speed for 2 minutes.[3]

    • Note: This step may be omitted to prevent degradation of chlorothalonil, especially when using PSA.[3]

  • Final Extract Preparation:

    • Take the supernatant from the extraction or d-SPE step.

    • Filter the extract through a 0.22 µm syringe filter into an autosampler vial for GC-MS analysis.[5]

Sample Preparation: Solid-Phase Extraction (SPE) for Water and Soil Samples

For environmental matrices like water and soil, solid-phase extraction is a common and effective cleanup and concentration technique.[6]

Materials and Reagents:

  • Solid-phase extraction cartridges (e.g., hydrophobic polymeric phase)[6]

  • SPE manifold

  • Evaporation system (e.g., nitrogen stream)

  • Methanol (MeOH)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Formic acid

Procedure for Water Samples:

  • Cartridge Conditioning: Condition the SPE cartridge sequentially with acetonitrile and water.[1]

  • Sample Loading: Pass the water sample (e.g., 0.5 L) through the conditioned cartridge.[1]

  • Analyte Elution: Elute the analytes from the cartridge with an appropriate solvent, such as acetonitrile or ethyl acetate.[1][7]

  • Concentration: Concentrate the eluate under a gentle stream of nitrogen.[1]

  • Reconstitution: Reconstitute the residue in a suitable solvent for GC-MS analysis.

Procedure for Soil Samples:

  • Extraction: Extract soil samples with an appropriate solvent mixture, such as water at pH 2 (adjusted with formic acid).[7]

  • Centrifugation: Centrifuge the extract to separate the solid and liquid phases.

  • SPE Cleanup: Load the supernatant onto a conditioned SPE cartridge and proceed with elution and concentration as described for water samples.

GC-MS and GC-MS/MS Parameters

The following tables summarize typical GC-MS and GC-MS/MS parameters for the analysis of chlorothalonil. Optimization of these parameters may be necessary depending on the specific instrument and sample matrix.

Table 1: Gas Chromatography (GC) Parameters

ParameterRecommended Conditions
Column Capillary column (e.g., HP-5ms, DB-5ms, or equivalent)
Injector Temperature 250 - 280 °C[8]
Injection Mode Splitless[4]
Injection Volume 1 - 3 µL[5]
Carrier Gas Helium at a constant flow rate (e.g., 1.25 mL/min)[5]
Oven Temperature Program Initial temp 70°C (hold 1-2 min), ramp to 150-180°C at 25-50°C/min, then ramp to 280-300°C at 5-16°C/min, hold for 5-10 min.[3][5]
Transfer Line Temperature 280 °C[5]

Table 2: Mass Spectrometry (MS and MS/MS) Parameters for Chlorothalonil

ParameterRecommended Conditions
Ionization Mode Electron Ionization (EI)[4] or Negative Ion Chemical Ionization (NICI)[8]
Ion Source Temperature 230 - 300 °C[5]
Quadrupole Temperature 150 °C[5]
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) for MRM 266, 264[4][9]
Product Ions (m/z) for MRM From 266 m/z: 133, 170; From 264 m/z: 168[4][9]
Collision Energy (CE) Optimized for each transition, typically in the range of 5-50 eV[5]

Data Presentation: Quantitative Performance

The following tables summarize the quantitative performance data from various studies on chlorothalonil analysis.

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

MatrixAnalyteLODLOQReference
Agricultural ProductsChlorothalonil0.003 mg/kg0.01 mg/kg[4]
SoilChlorothalonil & Metabolites0.001-0.005 µg/g-[6][7]
SoilMetabolite II0.05 µg/g-[6][7]
SoilMetabolite III0.02 µg/g-[6][7]
WaterChlorothalonil & Metabolites0.1 µg/L-[6][7]
CucumberChlorothalonil0.18 ng/g3.2 ng/g[1]

Table 4: Recovery Studies

MatrixAnalyteSpiking LevelRecovery (%)Reference
Agricultural ProductsChlorothalonil0.01, 0.1, 0.5 mg/kg79.3 - 104.1[4]
SoilChlorothalonil & Metabolites-54 - 130[6]
SoilMetabolite II & III-80 - 95[6][7]
Lake WaterVarious Analytes-70 - 110[6][7]

Visualizations

Experimental Workflow for Chlorothalonil Metabolite Analysis

Chlorothalonil_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Sample Receipt (e.g., Agricultural Product, Water, Soil) Homogenization Homogenization / Extraction Sample->Homogenization Weighing Cleanup Cleanup (Modified QuEChERS or SPE) Homogenization->Cleanup Solvent Extraction & Centrifugation Injection GC Injection Cleanup->Injection Final Extract Separation Chromatographic Separation Injection->Separation Vaporization Detection Mass Spectrometric Detection (SIM or MRM) Separation->Detection Elution Peak_Integration Peak Integration & Identification Detection->Peak_Integration Raw Data Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Reporting Final Report Quantification->Reporting

Caption: Workflow for chlorothalonil metabolite analysis.

Logical Relationship of Method Validation Parameters

Method_Validation_Parameters cluster_parameters Key Validation Parameters Validation Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Reproducibility) Validation->Precision Specificity Specificity / Selectivity Validation->Specificity LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for method validation.

References

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for 4-Hydroxy-2,5,6-trichloroisophthalonitrile quantification

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Quantification of 4-Hydroxy-2,5,6-trichloroisophthalonitrile using LC-MS/MS

Topic: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Quantification

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a primary metabolite of the fungicide chlorothalonil, is of significant environmental and toxicological concern due to its potential for greater persistence and mobility than the parent compound.[1][2][3] Accurate and sensitive quantification of this metabolite in various matrices is crucial for environmental monitoring, food safety assessment, and human exposure studies. This document provides detailed application notes and protocols for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Principle

The methodology involves the extraction of this compound from the sample matrix, followed by chromatographic separation using liquid chromatography and subsequent detection and quantification by tandem mass spectrometry. The LC system separates the analyte from other sample components based on its physicochemical properties. The mass spectrometer then ionizes the analyte and fragments it, and the specific precursor and product ion transitions are monitored for highly selective and sensitive quantification.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the LC-MS/MS analysis of this compound from various studies.

Table 1: Method Performance in Water Samples

ParameterValueMatrixReference
Limit of Detection (LOD)0.01-0.03 µg/LGround Water[4]
Limit of Quantification (LOQ)0.025 µg/LGround and Surface Water[5]
Calibration Range0.1 - 1000 ng/LMineral Water[6]
Average Recovery82%Ground Water[4]

Table 2: Method Performance in Soil Samples

ParameterValueMatrixReference
Limit of Detection (LOD)0.05 µg/gSoil[7][8]
Recoveries80% - 95%Soil[7][8]

Table 3: Method Performance in Fruit and Vegetable Samples

ParameterValueMatrixReference
Limit of Quantification (LOQ)0.01 mg/kgCabbage, Cucumber, Grape, Apple[9]
Linearity Range0.005 - 0.2 mg/LCabbage, Cucumber, Grape, Apple[9]
Correlation Coefficient (R²)> 0.99Cabbage, Cucumber, Grape, Apple[9]
Average Recoveries83% - 104%Cabbage, Cucumber, Grape, Apple[9]
Relative Standard Deviations (RSDs)0.73% - 7.7%Cabbage, Cucumber, Grape, Apple[9]
Limit of Detection (LOD)0.003 mg/kgSulfur-rich Vegetables[1]
Limit of Quantification (LOQ)0.01 mg/kgSulfur-rich Vegetables[1]
Average Recoveries87.6% - 96.7%Sulfur-rich Vegetables[1]
Relative Standard Deviations (RSDs)< 9.4%Sulfur-rich Vegetables[1]

Table 4: Method Performance in Human Serum

ParameterValueMatrixReference
Limit of Detection (LOD)0.1 µg/LHuman Serum[2]

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix. Below are detailed protocols for water, soil, and fruit/vegetable samples.

4.1.1. Water Samples (Direct Injection)

This protocol is suitable for relatively clean water samples.

  • Collect water samples in clean, amber glass bottles.

  • If necessary, filter the sample through a 0.45 µm filter to remove particulate matter.

  • For calibration, prepare a series of standards in clean mineral water or mobile phase.[6]

  • Add an appropriate internal standard to both samples and calibration standards.

  • Directly inject an aliquot of the sample into the LC-MS/MS system.[5]

4.1.2. Soil Samples (Sonication and Shaking Extraction)

This protocol is adapted from EPA method 49659701.[10]

  • Weigh 20 g of the soil sample into a 50 mL polypropylene centrifuge tube.

  • Add 30 mL of a 50/50 (v/v) methanol/ultrapure water solution.

  • Sonicate the sample in a water bath for 10 minutes.[10]

  • Place the tube on a mechanical shaker and shake for 30 minutes.[10]

  • Centrifuge the sample and collect the supernatant.

  • Repeat the extraction with 50/50 (v/v) acetonitrile/ultrapure water.

  • Combine the extracts and adjust to a final volume.

  • Dilute an aliquot of the combined extract with 10/90 (v/v) methanol/ultrapure water before injection.[10]

4.1.3. Fruit and Vegetable Samples (Modified QuEChERS)

This protocol is based on a method for simultaneous determination of chlorothalonil and its 4-hydroxy metabolite.[9]

  • Homogenize 10 g of the sample.

  • Add 10 mL of acidified acetonitrile and vortex for 1 minute.[9]

  • Add 1.5 g of sodium chloride and 6 g of anhydrous sodium sulfate, shake vigorously for 1 minute.[1]

  • Centrifuge at 5000 x g for 5 minutes.[1]

  • Take a 5 mL aliquot of the supernatant and add 900 mg of magnesium sulfate and 10 mg of graphitized carbon black (GCB).[1]

  • Vortex and centrifuge at 5000 x g for 5 minutes.[1]

  • Filter the extract through a 0.22 µm filter prior to LC-MS/MS analysis.[1]

Liquid Chromatography (LC) Conditions

Table 5: Representative LC Parameters

ParameterCondition 1 (Water Analysis)Condition 2 (Fruit/Vegetable Analysis)
Column Phenomenex Kinetex Polar C18 (100 x 4.6 mm, 2.6 µm)[6]Poroshell 120 EC-C18 (4.6 mm × 100 mm, 2.5 μm)[1]
Mobile Phase A 5 mM ammonium acetate in water[2]2 mM ammonium acetate in water[1]
Mobile Phase B Methanol[2]Acetonitrile[1]
Flow Rate 0.9 mL/min[6]0.7 mL/min[1]
Injection Volume 20 µL[6]2.0 µL[1]
Column Temperature Not specified40 °C[1]
Gradient Optimized for separation of metabolites[6]0–0.5 min, 80% A; 0.5–4 min, 80% A to 20% A; 4–6 min, 20% A; 6–7 min, 20% A to 80% A; 7–9 min, 80% A[1]
Mass Spectrometry (MS/MS) Conditions

Table 6: Representative MS/MS Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI) Negative[6] or Atmospheric Pressure Chemical Ionization (APCI) Negative[9]
Monitoring Mode Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 244.9[2][11]
Product Ions (m/z) 175, 35[2]
Collision Energy (CE) Optimized per analyte and instrument
Source Temperature Optimized per instrument

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Collection (Water, Soil, Food) extraction Extraction (Direct Injection, QuEChERS, Sonication) sample->extraction cleanup Extract Cleanup (Filtration, d-SPE) extraction->cleanup lc Liquid Chromatography (Separation) cleanup->lc ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms quant Quantification (Calibration Curve) ms->quant report Reporting quant->report

Caption: General workflow for LC-MS/MS analysis.

quechers_workflow start 1. Homogenize 10g Sample step2 2. Add 10mL acidified Acetonitrile & Vortex start->step2 step3 3. Add Salts (NaCl, MgSO4) & Shake step2->step3 step4 4. Centrifuge step3->step4 step5 5. Transfer Supernatant step4->step5 step6 6. Dispersive SPE Cleanup (MgSO4, GCB) step5->step6 step7 7. Centrifuge step6->step7 step8 8. Filter & Inject step7->step8

Caption: Modified QuEChERS sample preparation workflow.

References

Application Notes and Protocols for the Extraction of Chlorothalonil and its Metabolites using a Modified QuEChERS Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) is a widely utilized broad-spectrum, non-systemic organochlorine fungicide for protecting various agricultural crops from fungal diseases.[1] Its extensive application, however, raises food safety concerns due to potential residues in food products.[1] The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method has gained popularity for multi-residue pesticide analysis in food matrices owing to its simplicity and efficiency.[1][2]

However, standard QuEChERS protocols present challenges in the analysis of chlorothalonil. The fungicide is susceptible to degradation, particularly under the alkaline conditions created during the dispersive solid-phase extraction (d-SPE) cleanup step with primary secondary amine (PSA).[1][3] This degradation can result in significant analyte loss and inaccurate quantification.[1] To overcome this, modified QuEChERS methods have been developed, primarily involving the acidification of the sample matrix to stabilize the chlorothalonil molecule during extraction and cleanup.[1][3]

This document provides a detailed protocol for a modified QuEChERS method for the analysis of chlorothalonil and its primary metabolite, 4-hydroxy-2,5,6-trichloroisophthalonitrile, in various agricultural products. The subsequent analysis is typically performed using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

Data Presentation

The following table summarizes quantitative data from various studies on the analysis of chlorothalonil and its metabolite using modified QuEChERS methods in different agricultural products.

AnalyteMatrixSpiking Level (mg/kg)Recovery (%)RSD (%)LOQ (mg/kg)Reference
ChlorothalonilBrown Rice0.01, 0.1, 0.579.3 - 104.1< 17.90.01[2]
ChlorothalonilMandarin0.01, 0.1, 0.579.3 - 104.1< 17.90.01[2]
ChlorothalonilSoybean0.01, 0.1, 0.579.3 - 104.1< 17.90.01[2]
ChlorothalonilPepper0.01, 0.1, 0.579.3 - 104.1< 17.90.01[2]
ChlorothalonilPotato0.01, 0.1, 0.579.3 - 104.1< 17.90.01[2]
ChlorothalonilCabbage0.01, 0.05, 0.283 - 1040.73 - 7.70.01[4]
Chlorothalonil-4-hydroxyCabbage0.01, 0.05, 0.283 - 1040.73 - 7.70.01[4]
ChlorothalonilCucumber0.01, 0.05, 0.283 - 1040.73 - 7.70.01[4]
Chlorothalonil-4-hydroxyCucumber0.01, 0.05, 0.283 - 1040.73 - 7.70.01[4]
ChlorothalonilGrape0.01, 0.05, 0.283 - 1040.73 - 7.70.01[4]
Chlorothalonil-4-hydroxyGrape0.01, 0.05, 0.283 - 1040.73 - 7.70.01[4]
ChlorothalonilApple0.01, 0.05, 0.283 - 1040.73 - 7.70.01[4]
Chlorothalonil-4-hydroxyApple0.01, 0.05, 0.283 - 1040.73 - 7.70.01[4]

Experimental Protocols

This section details the modified QuEChERS protocol for the extraction and cleanup of chlorothalonil and its metabolites from agricultural products.

1. Materials and Reagents

  • Chlorothalonil analytical standard

  • This compound analytical standard

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), 98% or higher[1]

  • Acetic acid[3]

  • Sulfuric acid (H₂SO₄), concentrated[5]

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent (for optional cleanup)[1]

  • C18 sorbent (for optional cleanup)[1]

  • 50 mL polypropylene centrifuge tubes

  • Homogenizer

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

2. Sample Preparation

  • Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.[3]

3. Extraction

Two options for the extraction solvent are presented below. The choice depends on the specific matrix and analytical instrumentation.

  • Option A (Formic Acid): Add 10 mL of acetonitrile with 1% formic acid to the centrifuge tube.[2]

  • Option B (Acetic Acid): Add 15 mL of 1% acetic acid in acetonitrile to the centrifuge tube.[3]

Then, proceed with the following steps:

  • Add appropriate internal standards.

  • Add the QuEChERS extraction salts. A common combination is 4 g of anhydrous MgSO₄ and 1 g of NaCl.[1]

  • Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing.[3]

  • Centrifuge the tube at ≥3000 rpm for 5 minutes.[1]

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup (Optional)

Note: Some modified methods for chlorothalonil omit the d-SPE step to prevent potential degradation, especially when using PSA.[1][5] However, for matrices with high levels of interfering compounds, a cleanup step may be necessary.[1]

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE cleanup tube.[3] The d-SPE tube may contain a mixture of PSA and C18 sorbents.

  • Vortex the tube for 30 seconds.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.[1]

5. Final Extract Preparation

  • Take the supernatant from the extraction or d-SPE step.

  • Filter the extract through a 0.22 µm syringe filter into an autosampler vial.[1]

  • The sample is now ready for GC-MS/MS or LC-MS/MS analysis.[1]

6. Instrumental Analysis (Example Conditions)

  • GC-MS/MS:

    • Oven Program: Initial temperature of 70 °C, hold for 2 min, ramp to 180 °C at 25 °C/min, then ramp to 280 °C at 5 °C/min, and hold for 10 min.[1]

  • LC-MS/MS:

    • A suitable gradient program to achieve separation of chlorothalonil and its metabolites from matrix interferences. Analysis can be performed with an APCI ion source.[4]

Visualizations

QuEChERS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup d-SPE Cleanup (Optional) cluster_analysis Analysis start Homogenized Sample (10-15g) extraction Add Acidified Acetonitrile & QuEChERS Salts (MgSO4, NaCl) start->extraction vortex1 Vortex (1 min) extraction->vortex1 centrifuge1 Centrifuge (≥3000 rpm, 5 min) vortex1->centrifuge1 cleanup Transfer Supernatant to d-SPE Tube (PSA, C18) centrifuge1->cleanup Supernatant filter Filter Supernatant (0.22 µm) centrifuge1->filter Supernatant (No Cleanup) vortex2 Vortex (30s) cleanup->vortex2 centrifuge2 Centrifuge (e.g., 10,000 rpm, 2 min) vortex2->centrifuge2 centrifuge2->filter Supernatant analysis GC-MS/MS or LC-MS/MS Analysis filter->analysis

Caption: Modified QuEChERS workflow for chlorothalonil and metabolite analysis.

The described modified QuEChERS method provides a robust and reliable approach for the determination of chlorothalonil and its primary metabolite, this compound, in a variety of agricultural products. The critical acidification step effectively minimizes the degradation of the parent compound, leading to improved accuracy and precision.[1][3] This method, coupled with sensitive analytical techniques like GC-MS/MS or LC-MS/MS, is well-suited for routine monitoring of chlorothalonil residues in food safety and quality control laboratories.

References

Solid-Phase Extraction Protocol for 4-Hydroxy-2,5,6-trichloroisophthalonitrile: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of 4-Hydroxy-2,5,6-trichloroisophthalonitrile, a principal metabolite of the fungicide chlorothalonil, from environmental matrices. The described methodology is crucial for the accurate quantification of this analyte in research, environmental monitoring, and safety assessment studies. The protocol outlines procedures for both soil and water samples, employing C18 reversed-phase SPE cartridges for efficient cleanup and concentration prior to analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, an alternative Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is presented for high-throughput sample preparation.

Introduction

This compound is a major degradation product of chlorothalonil, a broad-spectrum fungicide.[1] Due to its potential persistence and mobility in the environment, sensitive and reliable analytical methods are essential for its monitoring in various matrices such as soil and water.[1] Solid-phase extraction is a widely used sample preparation technique that effectively removes interfering matrix components and concentrates the analyte of interest, leading to improved analytical performance.[2][3] This document provides a comprehensive guide to an SPE protocol optimized for this compound, ensuring high recovery and reproducibility.

Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental for the development of an effective SPE method.

PropertyValue
Molecular FormulaC₈HCl₃N₂O
Molecular Weight247.47 g/mol
pKa1.67 ± 0.33 (Predicted)
logP2.5 (Predicted)

Data sourced from PubChem and other chemical databases.

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol for Water Samples

This protocol is designed for the extraction of this compound from water samples.

Materials:

  • C18 SPE Cartridges (e.g., 500 mg, 6 mL)

  • Methanol (MeOH), HPLC grade

  • Ultrapure Water

  • Formic Acid

  • SPE Vacuum Manifold

  • Collection Vials

Procedure:

  • Sample Preparation:

    • Acidify the water sample to a pH < 2 with dilute sulfuric acid.[4]

    • Filter the sample through a 0.45 µm filter to remove particulate matter.

  • SPE Cartridge Conditioning:

    • Pass 3 mL of MeOH through the C18 cartridge.[1]

    • Equilibrate the cartridge by passing 3 mL of ultrapure water. Do not allow the cartridge to dry.[1]

  • Sample Loading:

    • Load the pre-treated water sample onto the conditioned cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 2 x 3 mL of 20/80 (v/v) MeOH/ultrapure water to remove polar interferences.[1]

  • Elution:

    • Elute the analyte with 4 mL of MeOH into a clean collection tube.[1]

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) Protocol for Soil Samples

This protocol details the extraction of the analyte from soil matrices.

Materials:

  • In addition to the materials for water samples:

  • Acetone, HPLC grade

  • Sodium Sulfate, anhydrous

  • Centrifuge and centrifuge tubes

  • Mechanical shaker

Procedure:

  • Sample Extraction:

    • Weigh 10 g of homogenized soil into a centrifuge tube.

    • Add 20 mL of acidified acetone (e.g., with 1% acetic acid).

    • Shake vigorously on a mechanical shaker for 1-2 hours.[1]

    • Centrifuge the sample and collect the supernatant.

  • SPE Cleanup:

    • Dilute 2 mL of the soil extract with 10 mL of ultrapure water.[1]

    • Proceed with the SPE cartridge conditioning, sample loading, washing, and elution steps as described in the protocol for water samples (Section 1).

Alternative Method: QuEChERS Protocol for Soil Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined alternative for sample preparation.

Materials:

  • Acetonitrile (ACN) with 1% acetic acid

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl)

  • Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA), C18, and graphitized carbon black (GCB) sorbents.

  • Centrifuge and centrifuge tubes

  • Vortex mixer

Procedure:

  • Extraction:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of ACN with 1% acetic acid.

    • Add the QuEChERS extraction salts.

    • Shake vigorously for 1 minute and centrifuge.[1]

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the supernatant to a d-SPE tube.

    • Vortex for 1 minute and centrifuge.[1]

    • The resulting supernatant is ready for LC-MS/MS analysis after filtration.

Data Presentation

The following table summarizes typical performance data for the analysis of this compound using the described methods.

ParameterSoilWater
Recovery Rate 80-95%[5]82% (for HTI in groundwater)[4]
Limit of Detection (LOD) 0.05 µg/g[5]0.01-0.03 µg/L (for HTI)[4]
Limit of Quantification (LOQ) 0.1 µg/g (typical)0.05 µg/L (typical)
Analytical Technique LC-MS/MSLC-MS/MS or GC-MS

HTI (this compound) Values are indicative and may vary depending on the specific matrix and instrumentation.

Visualization of the SPE Workflow

The following diagram illustrates the logical workflow of the Solid-Phase Extraction protocol for water and soil samples.

SPE_Workflow cluster_sample_prep Sample Preparation water_sample Water Sample acidify_filter Acidify & Filter water_sample->acidify_filter soil_sample Soil Sample extract_centrifuge Extract with Acidified Acetone & Centrifuge soil_sample->extract_centrifuge load 2. Load Sample acidify_filter->load dilute Dilute Extract extract_centrifuge->dilute dilute->load condition 1. Condition (MeOH, Water) wash 3. Wash (20% MeOH/Water) load->wash elute 4. Elute (MeOH) wash->elute concentrate Concentrate elute->concentrate reconstitute Reconstitute concentrate->reconstitute lc_msms LC-MS/MS Analysis reconstitute->lc_msms

Caption: Workflow of the SPE protocol for this compound.

Conclusion

The presented Solid-Phase Extraction protocols provide robust and reliable methods for the isolation and concentration of this compound from water and soil samples. The use of C18 reversed-phase cartridges ensures effective cleanup, leading to high-quality data when coupled with sensitive analytical techniques like LC-MS/MS. The alternative QuEChERS method offers a high-throughput option for soil analysis. These protocols are essential tools for researchers and scientists in the fields of environmental science, analytical chemistry, and drug development for the accurate assessment of chlorothalonil metabolite residues.

References

Application Note: A Robust Laboratory Protocol for Measuring Chlorothalonil Degradation in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorothalonil is a broad-spectrum, non-systemic organochlorine fungicide used extensively in agriculture to control fungal diseases on a variety of crops. Due to its widespread application, understanding its environmental fate, particularly its persistence and degradation in soil, is crucial for environmental risk assessment. This application note provides a detailed experimental protocol for conducting laboratory-based studies to measure the degradation of chlorothalonil in soil. The protocol outlines procedures for soil preparation, incubation, sample extraction using a modified QuEChERS method, and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is designed to provide accurate and reproducible data on the degradation kinetics of chlorothalonil and the formation of its primary metabolite, 4-hydroxy-2,5,6-trichloroisophthalonitrile (SDS-3701).

Key Experimental Principles

The degradation of chlorothalonil in soil can occur through both biotic (microbial) and abiotic processes.[1] To accurately assess these pathways, this protocol employs a parallel experimental design with non-sterile and sterile soil samples. The rate of degradation is determined by measuring the decrease in the concentration of the parent compound over time. The formation and decline of major metabolites are also monitored to provide a comprehensive understanding of the degradation pathway. Chlorothalonil is susceptible to degradation under alkaline conditions, which can occur during sample extraction.[2] Therefore, a critical aspect of this protocol is the acidification of the sample matrix during the extraction process to ensure the stability of the analyte.[2][3]

Data Presentation

Table 1: Chlorothalonil Degradation Kinetics in Soil
Soil TypeHalf-life (t½) in daysDegradation Rate Constant (k)Reference
Loamy Sand< 1 - 3.5Not Specified[4]
Clay SoilLonger than sandy soilSlower than sandy soil[5]
Sandy SoilShorter than clay soilFaster than clay soil[5]

The degradation of chlorothalonil in soil typically follows first-order kinetics.[5]

Table 2: Recovery of Chlorothalonil and its Metabolite using Modified QuEChERS
MatrixAnalyteSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
CabbageChlorothalonil0.01, 0.05, 0.283-1040.73-7.7[6]
CucumberChlorothalonil0.01, 0.05, 0.283-1040.73-7.7[6]
GrapeChlorothalonil0.01, 0.05, 0.283-1040.73-7.7[6]
AppleChlorothalonil0.01, 0.05, 0.283-1040.73-7.7[6]
Cabbage4-hydroxy-chlorothalonil0.01, 0.05, 0.283-1040.73-7.7[6]
Cucumber4-hydroxy-chlorothalonil0.01, 0.05, 0.283-1040.73-7.7[6]
Grape4-hydroxy-chlorothalonil0.01, 0.05, 0.283-1040.73-7.7[6]
Apple4-hydroxy-chlorothalonil0.01, 0.05, 0.283-1040.73-7.7[6]
Brown RiceChlorothalonil0.01, 0.1, 0.579.3-104.1<17.9[7]
MandarinChlorothalonil0.01, 0.1, 0.579.3-104.1<17.9[7]
SoybeanChlorothalonil0.01, 0.1, 0.579.3-104.1<17.9[7]
PepperChlorothalonil0.01, 0.1, 0.579.3-104.1<17.9[7]
PotatoChlorothalonil0.01, 0.1, 0.579.3-104.1<17.9[7]

Experimental Protocols

Soil Collection and Characterization
  • Collect a sufficient quantity of fresh soil from the top 20 cm of a field with no recent history of chlorothalonil application.[8]

  • Remove any large stones, roots, and debris. Sieve the soil through a 2 mm mesh.[9]

  • Characterize the soil for its physicochemical properties, including texture (sand, silt, clay content), pH, organic carbon content, and water holding capacity.[8]

  • Store the soil at 4°C in the dark for a short period before use to maintain its microbial activity.

Preparation of Sterile Soil (for abiotic degradation study)
  • Autoclave a portion of the sieved soil at 121°C for 60 minutes.

  • Repeat the autoclaving process twice more with 24-hour intervals in between to ensure sterility.

  • Confirm sterility by plating a soil slurry on nutrient agar and incubating for 72 hours.

Soil Spiking and Incubation
  • Determine the desired initial concentration of chlorothalonil in the soil (e.g., 1 mg/kg).

  • Prepare a stock solution of analytical grade chlorothalonil in a suitable solvent like acetone.

  • In a fume hood, spread a known weight of both non-sterile and sterile soil in thin layers in separate glass trays.

  • Evenly apply the chlorothalonil stock solution to the soil using a fine-mist sprayer while continuously mixing to ensure a homogenous distribution.

  • Allow the solvent to evaporate completely in the fume hood.

  • Adjust the moisture content of the spiked soils to 50-60% of their water holding capacity.

  • Transfer known quantities of the spiked soil (e.g., 50 g) into individual incubation vessels (e.g., 250 mL glass flasks).

  • Seal the flasks with perforated parafilm to allow for gas exchange while minimizing moisture loss.

  • Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C).[10]

  • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 30, and 60 days), remove triplicate samples from both the non-sterile and sterile sets for analysis.

Sample Extraction (Modified QuEChERS)
  • Weigh 10 g of the soil sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of 1% formic acid in acetonitrile.[7] The acidification step is crucial for stabilizing chlorothalonil.[2]

  • Add QuEChERS extraction salts (e.g., 4 g anhydrous MgSO₄ and 1 g NaCl).[11]

  • Tightly cap the tube and vortex vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 rpm for 5 minutes.[11]

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) into a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). Note: For chlorothalonil, omitting the d-SPE step or using alternative sorbents might be necessary to prevent degradation if PSA is too basic, even with initial acidification.[11]

  • Vortex for 30 seconds and centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.

  • Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation : Utilize a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[6]

  • Chromatographic Conditions :

    • Column : A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate : 0.3 mL/min.

    • Injection Volume : 5 µL.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Negative ion mode.

    • MRM Transitions : Monitor specific precursor-to-product ion transitions for both chlorothalonil and 4-hydroxy-chlorothalonil. For example, for 4-hydroxy-chlorothalonil, a potential transition is m/z 245 -> 182.[12]

  • Quantification : Prepare matrix-matched calibration standards to construct a calibration curve for accurate quantification.

Data Analysis

  • Calculate the concentration of chlorothalonil and its metabolite in each sample at each time point.

  • Plot the concentration of chlorothalonil versus time for both sterile and non-sterile soil.

  • Determine the degradation kinetics by fitting the data to an appropriate model, typically a first-order model: Ct = C₀e^(-kt), where Ct is the concentration at time t, C₀ is the initial concentration, and k is the degradation rate constant.

  • Calculate the half-life (t½) of chlorothalonil using the formula: t½ = ln(2)/k.

Mandatory Visualization

Experimental_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis cluster_data 4. Data Processing soil_collection Soil Collection & Sieving characterization Soil Characterization soil_collection->characterization sterilization Sterilization (Autoclaving) soil_collection->sterilization non_sterile Non-Sterile Soil soil_collection->non_sterile sterile Sterile Soil sterilization->sterile spiking Spiking with Chlorothalonil non_sterile->spiking sterile->spiking incubation Incubation (Dark, 20-25°C) spiking->incubation sampling Time-Point Sampling (0, 1, 3, 7, 14, 21, 30, 60 days) incubation->sampling extraction Modified QuEChERS Extraction sampling->extraction cleanup d-SPE Cleanup extraction->cleanup lcms LC-MS/MS Analysis cleanup->lcms quantification Quantification lcms->quantification kinetics Degradation Kinetics Calculation (t½) quantification->kinetics

Caption: Workflow for the laboratory study of chlorothalonil degradation in soil.

References

Application of 4-Hydroxy-2,5,6-trichloroisophthalonitrile as a Biomarker of Exposure to Chlorothalonil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2,5,6-trichloroisophthalonitrile (HCT) is the primary and most stable metabolite of chlorothalonil, a broad-spectrum organochlorine fungicide widely used in agriculture.[1][2] Due to its persistence and toxicological relevance, HCT serves as a critical biomarker for assessing human exposure to chlorothalonil.[3][4] This document provides detailed application notes and protocols for the quantification of HCT in biological matrices, summarizes key quantitative data, and illustrates the metabolic pathway of chlorothalonil.

Chlorothalonil itself is classified as a probable human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[3][5] The parent compound is known to be toxic to various organisms and can cause adverse effects, including skin and eye irritation in humans.[3][6] HCT has been detected in human serum and breast milk, indicating systemic exposure in the general population.[3] Therefore, accurate and sensitive methods for quantifying HCT are essential for risk assessment and regulatory monitoring.

Metabolic Pathway and Mechanism of Toxicity

Chlorothalonil's primary mechanism of toxicity involves its reaction with sulfhydryl groups, particularly glutathione (GSH), a key antioxidant in the body.[7] This reaction, often catalyzed by glutathione S-transferases (GSTs), leads to the depletion of intracellular GSH.[7] The depletion of GSH disrupts cellular redox balance, leading to oxidative stress and the inactivation of essential enzymes, ultimately causing cellular damage. The metabolism of chlorothalonil to HCT is a key step in its detoxification and elimination from the body.

Below is a diagram illustrating the metabolic pathway of chlorothalonil to its main metabolite, this compound.

Chlorothalonil Metabolism cluster_0 Cellular Environment cluster_1 Toxic Effect Chlorothalonil Chlorothalonil GSH_Adduct Glutathione Conjugate Chlorothalonil->GSH_Adduct GSTs, +GSH GSH_Depletion Glutathione Depletion Chlorothalonil->GSH_Depletion Binds to sulfhydryl groups Metabolite This compound (HCT) GSH_Adduct->Metabolite Further Metabolism Oxidative_Stress Oxidative Stress GSH_Depletion->Oxidative_Stress Enzyme_Inactivation Enzyme Inactivation GSH_Depletion->Enzyme_Inactivation Cell_Damage Cell Damage Oxidative_Stress->Cell_Damage Enzyme_Inactivation->Cell_Damage

Caption: Metabolic activation and toxicity pathway of Chlorothalonil.

Quantitative Data Summary

The following tables summarize quantitative data for HCT levels detected in human serum from biomonitoring studies. These studies highlight the widespread exposure to chlorothalonil in different populations.

Table 1: HCT Concentrations in Serum of Pregnant Women [3]

PopulationSample Size (n)Median Concentration (µg/L)Interquartile Range (IQR) (µg/L)Detection Frequency (%)
Sweden (1997-2015)18084.12.9 - 5.8100
Costa Rica (2010-2011)63216.110.6 - 25.0100

Experimental Protocols

Accurate quantification of HCT in biological samples is crucial for exposure assessment. The following are detailed protocols for the analysis of HCT in human serum and an adapted protocol for human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 1: Analysis of this compound in Human Serum by LC-MS/MS

This protocol is based on a validated method for the quantitative analysis of HCT in human serum.[3]

1. Materials and Reagents

  • This compound (HCT) analytical standard

  • β-glucuronidase solution

  • Ammonium acetate buffer (1 M, pH 6.5)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • 96-well plates

  • Centrifuge

  • LC-MS/MS system with an electrospray ionization (ESI) source

2. Sample Preparation

  • Pipette 100 µL of serum sample into a 96-well plate.

  • Add 10 µL of β-glucuronidase solution and 10 µL of 1 M ammonium acetate buffer (pH 6.5).

  • Mix and incubate at 37°C for 90 minutes.

  • Add 25 µL of acetonitrile.

  • Precipitate proteins by adding 200 µL of acetonitrile.

  • Mix and centrifuge at 2600 x g for 10 minutes.

  • Transfer the supernatant to a new 96-well plate.

  • Centrifuge at 3000 x g for 10 minutes.

  • The supernatant is ready for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • LC Column: Gemini NX-C18 column or equivalent

  • Mobile Phase A: 5 mM ammonium acetate in water

  • Mobile Phase B: Methanol

  • Injection Volume: 5 µL

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MS/MS Transitions: Monitor the transitions m/z 245 -> 175 and 245 -> 35 for HCT.[3]

4. Quality Control

  • Analyze blank controls (e.g., MilliQ water) and quality control (QC) samples with each batch.

  • The limit of detection (LOD) and limit of quantification (LOQ) should be determined based on the standard deviation of the blank samples. For example, a reported LOD is 0.1 µg/L and LOQ is 0.4 µg/L.[3]

Serum_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start 100 µL Serum enzymatic_hydrolysis Add β-glucuronidase & Buffer Incubate 90 min at 37°C start->enzymatic_hydrolysis protein_precipitation Add Acetonitrile Centrifuge at 2600 x g enzymatic_hydrolysis->protein_precipitation supernatant_transfer Transfer Supernatant protein_precipitation->supernatant_transfer centrifuge_final Centrifuge at 3000 x g supernatant_transfer->centrifuge_final final_extract Supernatant for Analysis centrifuge_final->final_extract injection Inject 5 µL final_extract->injection lc_separation LC Separation (C18 column) injection->lc_separation ms_detection MS/MS Detection (ESI-, SRM) lc_separation->ms_detection data_analysis Data Quantification ms_detection->data_analysis

Caption: Workflow for HCT analysis in human serum.

Protocol 2: Adapted QuEChERS Protocol for this compound in Human Urine by LC-MS/MS

This protocol is an adapted version of the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, suitable for the extraction of HCT from human urine.

1. Materials and Reagents

  • This compound (HCT) analytical standard

  • Acetonitrile (LC-MS grade) with 1% formic acid

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

  • Centrifuge tubes (15 mL)

  • Centrifuge

  • LC-MS/MS system with an ESI source

2. Sample Preparation (QuEChERS Extraction)

  • Pipette 5 mL of urine into a 15 mL centrifuge tube.

  • Add 5 mL of acetonitrile containing 1% formic acid.

  • Add QuEChERS salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 x g for 10 minutes.

  • Take an aliquot of the upper acetonitrile layer for cleanup.

3. Dispersive SPE Cleanup

  • Transfer 1 mL of the acetonitrile extract to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • The cleaned extract is ready for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Follow the same LC-MS/MS conditions as described in Protocol 1.

Urine_Analysis_Workflow cluster_extraction QuEChERS Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis LC-MS/MS Analysis start 5 mL Urine add_solvent Add 5 mL Acetonitrile (1% Formic Acid) start->add_solvent add_salts Add QuEChERS Salts add_solvent->add_salts shake Shake 1 min add_salts->shake centrifuge_extract Centrifuge at 4000 x g shake->centrifuge_extract extract_layer Acetonitrile Extract centrifuge_extract->extract_layer start_cleanup 1 mL Extract extract_layer->start_cleanup add_dspe Add d-SPE Sorbents start_cleanup->add_dspe vortex_cleanup Vortex 30 sec add_dspe->vortex_cleanup centrifuge_cleanup Centrifuge at 10,000 x g vortex_cleanup->centrifuge_cleanup filter Filter (0.22 µm) centrifuge_cleanup->filter final_extract Cleaned Extract for Analysis filter->final_extract injection Inject into LC-MS/MS final_extract->injection quantification Quantification injection->quantification

Caption: Adapted QuEChERS workflow for HCT analysis in urine.

Conclusion

This compound is a reliable and essential biomarker for assessing human exposure to the fungicide chlorothalonil. The provided protocols offer robust and sensitive methods for its quantification in human serum and urine. The quantitative data from biomonitoring studies underscore the importance of continued monitoring of this compound in human populations to better understand exposure levels and potential health risks. Researchers, scientists, and drug development professionals can utilize this information to further investigate the toxicokinetics and health effects of chlorothalonil and to develop strategies for mitigating exposure.

References

Application Notes and Protocols for the Analysis of Chlorothalonil and its Metabolites in Agricultural Products

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Comprehensive Guide for the Accurate Determination of Chlorothalonil and Key Metabolites in Diverse Agricultural Matrices

These application notes provide researchers, scientists, and quality control professionals with detailed protocols for the robust and reliable analysis of chlorothalonil and its primary metabolites, such as 4-hydroxychlorothalonil (SDS-3701), in various agricultural products. The methodologies described herein are based on modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction techniques coupled with advanced instrumental analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Chlorothalonil is a broad-spectrum, non-systemic fungicide used extensively in agriculture to protect crops from fungal diseases.[1] However, concerns about its potential residues and those of its metabolites in food commodities necessitate sensitive and accurate analytical methods for monitoring and ensuring food safety.[2] Standard QuEChERS protocols can lead to the degradation of chlorothalonil, particularly during the dispersive solid-phase extraction (d-SPE) cleanup step under alkaline conditions.[1] The protocols outlined below incorporate critical acidification steps to ensure the stability of chlorothalonil throughout the analytical process.[1][3]

Quantitative Data Summary

The following tables summarize the quantitative performance data from various studies for the analysis of chlorothalonil and its 4-hydroxy metabolite in different agricultural matrices.

Table 1: Performance Data for Chlorothalonil Analysis

MatrixMethodInstrumentLOQ (mg/kg)LOD (mg/kg)Recovery Range (%)Reference
Fruits and VegetablesModified QuEChERSHPLC-MS/MS0.01-83-104[4]
Brown Rice, Mandarin, Soybean, Pepper, PotatoModified QuEChERSGC-MS/MS0.010.00379.3-104.1[2]
Sulfur-rich Vegetables (Cabbage, Broccoli, Radish)UHPLC-MS/MSUHPLC-MS/MS0.010.00376.5-91.1[5]
CranberrySPELC-MS/MS0.01-65-108[6]
Vegetables/FruitsModified QuEChERSLC-DA-MS/MS0.005-Within 15% accuracy[7][8]

Table 2: Performance Data for 4-Hydroxychlorothalonil (SDS-3701) Analysis

MatrixMethodInstrumentLOQ (mg/kg)LOD (mg/kg)Recovery Range (%)Reference
Fruits and VegetablesModified QuEChERSHPLC-MS/MS0.01-83-104[4]
Sulfur-rich Vegetables (Cabbage, Broccoli, Radish)UHPLC-MS/MSUHPLC-MS/MS0.010.00387.6-96.7[5]
CranberrySPELC-MS/MS0.01-75-100[6]
Animal-derived foodAcetonitrile extractionUHPLC-MS/MS0.005-65.3-117.9[9]

Experimental Protocols

Protocol 1: Modified QuEChERS Method for Fruits and Vegetables

This protocol is a modification of the standard QuEChERS method, optimized for the simultaneous determination of chlorothalonil and its 4-hydroxy metabolite.[2][4]

1. Materials and Reagents

  • Chlorothalonil and 4-hydroxychlorothalonil analytical standards

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA) or Acetic acid (AA), ≥98%

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent (for optional cleanup)

  • C18 sorbent (for optional cleanup)

  • 50 mL polypropylene centrifuge tubes

  • Homogenizer, vortex mixer, centrifuge

2. Sample Preparation and Extraction

  • Homogenize a representative sample of the agricultural product.

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acidified acetonitrile (e.g., 1% formic acid in ACN). The acidification step is critical to prevent the degradation of chlorothalonil.[2]

  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Cap the tube tightly and vortex vigorously for 1 minute.

  • Centrifuge at ≥3000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup (Optional) Note: For some matrices, this step may be omitted to prevent any potential degradation of chlorothalonil.[3]

  • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing d-SPE sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18).

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

4. Final Extract Preparation

  • Take the supernatant from the extraction or d-SPE step.

  • Filter the extract through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for LC-MS/MS or GC-MS/MS analysis.

Protocol 2: Instrumental Analysis by LC-MS/MS

This method is suitable for the analysis of both chlorothalonil and its more polar metabolites.[4][6]

  • Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer

  • Column: A suitable C18 column

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode is often recommended for chlorothalonil.[3][4]

  • MRM Transitions:

    • Chlorothalonil: m/z 266 → 264, 266 → 268[10]

    • 4-hydroxychlorothalonil (SDS-3701): m/z 245 → 182, 245 → 175[6][10]

Protocol 3: Instrumental Analysis by GC-MS/MS

This method is highly effective for the analysis of the parent chlorothalonil compound.[2]

  • Instrument: Gas Chromatograph coupled to a Tandem Mass Spectrometer

  • Column: A suitable capillary column for pesticide analysis (e.g., DB-5ms).

  • Oven Program: Example program: Initial temperature of 70°C, hold for 2 min, ramp to 180°C at 25°C/min, then ramp to 280°C at 5°C/min, and hold for 10 min.[1]

  • Ionization Mode: Electron Ionization (EI).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup (Optional) cluster_analysis Instrumental Analysis sample 1. Agricultural Product Sample homogenize 2. Homogenization sample->homogenize weigh 3. Weigh 10g of Sample homogenize->weigh add_solvent 4. Add 10 mL Acidified Acetonitrile weigh->add_solvent add_salts 5. Add QuEChERS Salts add_solvent->add_salts vortex_extract 6. Vortex for 1 min add_salts->vortex_extract centrifuge_extract 7. Centrifuge for 5 min vortex_extract->centrifuge_extract transfer_supernatant 8. Transfer Supernatant centrifuge_extract->transfer_supernatant add_dspe 9. Add d-SPE Sorbent transfer_supernatant->add_dspe vortex_cleanup 10. Vortex for 30s add_dspe->vortex_cleanup centrifuge_cleanup 11. Centrifuge for 2 min vortex_cleanup->centrifuge_cleanup filter_extract 12. Filter Supernatant (0.22 µm) centrifuge_cleanup->filter_extract instrument_analysis 13. LC-MS/MS or GC-MS/MS Analysis filter_extract->instrument_analysis data_processing 14. Data Processing and Quantification instrument_analysis->data_processing

Caption: Workflow for the analysis of chlorothalonil and its metabolites.

References

Application Note: Monitoring 4-Hydroxy-2,5,6-trichloroisophthalonitrile in Groundwater and Surface Water

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hydroxy-2,5,6-trichloroisophthalonitrile, a major metabolite of the broad-spectrum fungicide chlorothalonil, is a compound of increasing environmental concern.[1] Due to its persistence and potential for mobility in aquatic systems, sensitive and reliable analytical methods are crucial for monitoring its presence in groundwater and surface water.[2][3] This application note provides detailed protocols for the determination of this compound in water samples using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

The following tables summarize the quantitative data from various analytical methods for the determination of this compound in water.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance

ParameterGroundwaterSurface WaterReference
Limit of Detection (LOD)0.01-0.03 µg/L0.01-0.03 µg/L[4]
Average Recovery82%Not Specified[4]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Performance

ParameterWater (General)Groundwater & Surface WaterReference
Limit of Quantification (LOQ)0.025 µg/LNot Specified[5]
Detected Concentration RangeNot Specified0.002 - 0.930 µg/L[6]

Experimental Protocols

Detailed methodologies for sample preparation and analysis are provided below.

Protocol 1: GC-MS Analysis of this compound in Water

This protocol is based on the gas chromatographic determination with electron capture detection and mass spectrometric confirmation.[4]

1. Sample Preparation and Extraction

  • Acidification: Acidify the water sample to a pH of less than 2 with dilute sulfuric acid.

  • Salting: Saturate the water sample with sodium chloride.

  • Extraction: Perform a liquid-liquid extraction with dichloromethane.

  • Derivatization: Methylate the this compound in the extract using diazomethane.

  • Cleanup: Clean the extract using a basic alumina column.

2. Instrumental Analysis

  • Technique: Gas Chromatography with Electron Capture Detection (GC-ECD) for quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for confirmation.

  • Column: Appropriate capillary column for pesticide analysis.

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium or Nitrogen.

  • Oven Program: An optimized temperature program to ensure separation of the methylated derivative from other sample components.

  • Detector (ECD): Set to an appropriate temperature for sensitive detection.

  • Mass Spectrometer (MS): Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for confirmation of the methylated derivative.

Protocol 2: LC-MS/MS Analysis of this compound in Water

This protocol allows for the direct analysis of the underivatized metabolite.

1. Sample Preparation

  • Filtration: For samples with particulate matter, filter through a 0.45 µm syringe filter.

  • Direct Injection: For many groundwater and surface water samples, direct injection into the LC-MS/MS system is possible after filtration.[5]

  • Solid Phase Extraction (SPE) (Optional): For samples with high matrix interference or when lower detection limits are required, an SPE cleanup can be employed.

    • Cartridge: Use a polymeric reversed-phase SPE cartridge.

    • Conditioning: Condition the cartridge with methanol followed by deionized water.

    • Loading: Pass the water sample through the cartridge.

    • Washing: Wash the cartridge to remove interferences.

    • Elution: Elute the analyte with an appropriate solvent such as acetonitrile or methanol.

    • Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

2. Instrumental Analysis

  • Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Column: A C18 reversed-phase column is commonly used.[7]

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with an additive like ammonium acetate.[7]

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode is effective for this analyte.[8]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound should be monitored for quantification and confirmation. For example, m/z 245 as the precursor ion.[7]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Water Sample (Groundwater/Surface Water) acidify Acidification (pH < 2) & Salting sample->acidify extraction Liquid-Liquid Extraction (Dichloromethane) acidify->extraction derivatize Methylation (Diazomethane) extraction->derivatize cleanup Alumina Cleanup derivatize->cleanup gcms GC-MS Analysis cleanup->gcms

GC-MS Experimental Workflow

experimental_workflow_lcms cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Water Sample (Groundwater/Surface Water) filtration Filtration (0.45 µm) sample->filtration direct_injection Direct Injection filtration->direct_injection spe Solid Phase Extraction (Optional) filtration->spe lcms LC-MS/MS Analysis direct_injection->lcms spe->lcms

LC-MS/MS Experimental Workflow

References

In Vitro Assays for Assessing the Toxicity of Chlorothalonil Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorothalonil, a broad-spectrum fungicide, undergoes metabolic transformation in the environment and biological systems, leading to the formation of various metabolites. Assessing the toxicity of these metabolites is crucial for a comprehensive understanding of the overall risk associated with chlorothalonil exposure. This document provides detailed application notes and protocols for in vitro assays designed to evaluate the cytotoxicity, genotoxicity, and endocrine-disrupting potential of chlorothalonil metabolites. Key metabolites of concern include 4-hydroxy-2,5,6-trichloroisophthalonitrile (SDS-3701), various thiol-containing metabolites formed through glutathione (GSH) conjugation, and other degradation products like R471811 and R417888.

The primary metabolic pathway of chlorothalonil involves conjugation with glutathione, which can lead to the formation of reactive thiol metabolites. These metabolites are implicated in mitochondrial dysfunction and oxidative stress, contributing to cellular toxicity.[1][2] Some metabolites, such as this compound (SDS-3701), have also been investigated for their potential endocrine-disrupting effects.[3][4]

Data Presentation

Table 1: Summary of In Vitro Toxicity Profile of Key Chlorothalonil Metabolites

MetaboliteIn Vitro Assay CategoryObserved or Potential EffectsRelevant Cell Lines
Thiol-containing Metabolites Cytotoxicity, Mitochondrial Toxicity, Oxidative StressDepletion of glutathione, inhibition of mitochondrial respiration, increased reactive oxygen species (ROS) production, leading to cell death.[1][3]Primary hepatocytes, HepG2
This compound (SDS-3701) Cytotoxicity, Endocrine DisruptionPotential for cytotoxicity and may exhibit endocrine-disrupting properties.[3][4]CHO, HepG2, H295R
R471811 General ToxicityClassified as a "relevant metabolite" suspected of posing a risk to human health, indicating a need for thorough toxicological evaluation.[5][6]Various
R417888 General ToxicityDetected in environmental samples, requiring toxicological assessment.[7]Various

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the toxicity of chlorothalonil metabolites. These protocols are based on established methodologies and can be adapted for specific research needs.

Cytotoxicity Assessment: MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic effects of chlorothalonil metabolites on cell viability.

Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cell line (e.g., HepG2, CHO)

  • Complete cell culture medium

  • Chlorothalonil metabolites (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the chlorothalonil metabolites in culture medium. The final solvent concentration should not exceed 0.5% (v/v).

  • Remove the seeding medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Genotoxicity Assessment: In Vitro Micronucleus Assay

This protocol is for the in vitro micronucleus assay to detect chromosomal damage caused by chlorothalonil metabolites. This assay can identify both clastogenic (chromosome breaking) and aneugenic (chromosome loss) effects.

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. The presence of micronuclei is an indicator of genotoxic events.

Materials:

  • Human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, TK6)

  • Complete cell culture medium

  • Chlorothalonil metabolites

  • Cytochalasin B (to block cytokinesis)

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • Acridine orange or Giemsa stain

  • Microscope slides

  • Fluorescence or light microscope

Protocol:

  • Cell Culture and Treatment: Culture human lymphocytes or other suitable cells in complete medium.[8][9]

  • Expose the cells to various concentrations of the chlorothalonil metabolites and a vehicle control for a period equivalent to 1.5-2 cell cycles. A positive control (e.g., mitomycin C for clastogens, colchicine for aneugens) should be included.

  • Cytokinesis Block: Add cytochalasin B at an appropriate concentration to the culture medium to arrest cytokinesis, resulting in binucleated cells.[10]

  • Harvesting and Slide Preparation:

    • Harvest the cells by centrifugation.

    • Resuspend the cells in a hypotonic solution to swell the cytoplasm.

    • Fix the cells with a freshly prepared fixative.

    • Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

  • Staining: Stain the slides with acridine orange or Giemsa to visualize the micronuclei.

  • Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the vehicle control. Statistical analysis should be performed to determine the significance of any observed increases.

Endocrine Disruption Assessment: Estrogen Receptor Transactivation Assay

This protocol describes a reporter gene assay to screen for the estrogenic activity of chlorothalonil metabolites.

Principle: This assay utilizes a cell line (e.g., MCF-7) that has been stably transfected with a reporter gene (e.g., luciferase) under the control of an estrogen-responsive element (ERE). Binding of an estrogenic compound to the estrogen receptor (ER) induces the expression of the reporter gene, which can be quantified.

Materials:

  • ER-responsive cell line (e.g., MCF-7-ERE-Luc)

  • Hormone-free cell culture medium

  • Chlorothalonil metabolites

  • 17β-estradiol (positive control)

  • Luciferase assay reagent

  • 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed the ER-responsive cells in a 96-well plate in hormone-free medium and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the chlorothalonil metabolites, a vehicle control, and a positive control (17β-estradiol).

  • Incubate for 24 hours at 37°C and 5% CO₂.

  • Luciferase Assay:

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel MTT assay). Express the results as a fold induction over the vehicle control and determine the EC50 value (the concentration that causes 50% of the maximal response). A similar approach can be used for androgen receptor transactivation assays using an appropriate cell line and hormone.[11][12]

Mitochondrial Toxicity and Oxidative Stress Assessment

a) Mitochondrial Respiration Assay (Seahorse XF Analyzer)

Principle: This assay measures the oxygen consumption rate (OCR) of intact cells in real-time, providing insights into mitochondrial function. Inhibition of OCR by a test compound suggests mitochondrial toxicity.

Protocol:

  • Seed cells (e.g., HepG2, primary hepatocytes) in a Seahorse XF cell culture microplate.

  • Expose cells to the chlorothalonil metabolites.

  • Use a Seahorse XF Analyzer to measure OCR after sequential injections of mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) to assess basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Analyze the data to determine the effect of the metabolites on mitochondrial respiration.

b) Reactive Oxygen Species (ROS) Production Assay

Principle: This assay uses a fluorescent probe (e.g., DCFH-DA) that becomes fluorescent upon oxidation by ROS.

Protocol:

  • Load cells with DCFH-DA.

  • Expose the cells to the chlorothalonil metabolites.

  • Measure the increase in fluorescence over time using a fluorescence plate reader or microscope. An increase in fluorescence indicates an increase in ROS production.

c) Glutathione (GSH) Depletion Assay

Principle: This assay quantifies the amount of reduced glutathione in cell lysates, often using a reagent like 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which reacts with GSH to produce a colored product.

Protocol:

  • Expose cells to chlorothalonil metabolites.

  • Lyse the cells and measure the protein concentration.

  • Add DTNB to the cell lysate and measure the absorbance at 412 nm.

  • Calculate the GSH concentration based on a standard curve and normalize to the protein concentration. A decrease in GSH levels indicates oxidative stress.[13][14]

Mandatory Visualizations

Chlorothalonil_Metabolism_and_Toxicity_Pathway Chlorothalonil Chlorothalonil GSH_Conjugates Glutathione Conjugates Chlorothalonil->GSH_Conjugates Conjugation SDS_3701 4-hydroxy-2,5,6- trichloroisophthalonitrile (SDS-3701) Chlorothalonil->SDS_3701 Degradation GSH Glutathione (GSH) GSH->GSH_Conjugates:w GST Glutathione S-Transferase Thiol_Metabolites Reactive Thiol Metabolites GSH_Conjugates->Thiol_Metabolites Metabolism Mitochondrial_Dysfunction Mitochondrial Dysfunction Thiol_Metabolites->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress (ROS Production) Thiol_Metabolites->Oxidative_Stress Cytotoxicity Cytotoxicity Mitochondrial_Dysfunction->Cytotoxicity Oxidative_Stress->Cytotoxicity Hydroxylation Hydroxylation Endocrine_Disruption Endocrine Disruption SDS_3701->Endocrine_Disruption

Caption: Metabolic activation and toxicity pathways of chlorothalonil.

Cytotoxicity_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells (96-well plate) B Treat with Chlorothalonil Metabolites A->B C Incubate (24-72 hours) B->C D Add MTT Reagent C->D E Incubate (4 hours) D->E F Solubilize Formazan E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Genotoxicity_Signaling_Pathway cluster_pathway Genotoxicity and Cellular Response Metabolite Chlorothalonil Metabolite DNA_Damage DNA Damage (Strand Breaks, Adducts) Metabolite->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest DNA_Repair DNA Repair Mechanisms DNA_Damage->DNA_Repair Micronucleus_Formation Micronucleus Formation DNA_Damage->Micronucleus_Formation During cell division Cell_Cycle_Arrest->DNA_Repair Apoptosis Apoptosis DNA_Repair->Apoptosis If damage is irreparable

Caption: Cellular response to genotoxic stress from metabolites.

References

Troubleshooting & Optimization

Technical Support Center: Stability of 4-Hydroxy-2,5,6-trichloroisophthalonitrile in Stored Analytical Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 4-Hydroxy-2,5,6-trichloroisophthalonitrile (also known as SDS-3701), the primary metabolite of the fungicide chlorothalonil, in stored analytical samples. Ensuring the integrity of this analyte during storage is critical for accurate residue analysis and risk assessment.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions encountered during the storage and analysis of this compound.

Q1: What are the primary factors influencing the stability of this compound in stored samples?

A1: The stability of this compound can be affected by several factors, including:

  • Storage Temperature: Long-term stability is generally achieved under frozen conditions (e.g., -20°C).

  • Sample Matrix: The composition of the sample (e.g., animal tissue, milk, plant material) can influence stability. For instance, enzymatic activity in certain plant matrices can be a concern for the parent compound, chlorothalonil, and while less documented for SDS-3701, it is a factor to consider.

  • pH: The pH of the extraction solvent and the sample itself can be critical. Acidic conditions are generally preferred to minimize degradation of the parent compound, and this practice is often extended to the analysis of its metabolite.

Q2: I am observing lower than expected concentrations of this compound in my stored samples. What could be the cause?

A2: Lower than expected concentrations can be indicative of degradation. Consider the following troubleshooting steps:

  • Verify Storage Conditions: Ensure that samples have been consistently stored at the intended frozen temperature without freeze-thaw cycles.

  • Assess Matrix Effects: Some matrices may contain components that accelerate degradation. For example, studies have shown some degradation in animal liver samples over extended frozen storage.

  • Review Sample Preparation: Ensure that the sample homogenization and extraction procedures are optimized to prevent degradation. For some matrices, acidification prior to extraction is crucial.

Q3: Is this compound expected to be stable during freezer storage?

A3: Generally, this compound is considered to be relatively stable in many matrices under frozen storage for extended periods. However, some studies have indicated potential for degradation in specific matrices over time. For example, one study observed a decrease in concentration in bovine muscle, body fat, and liver after one year of frozen storage[1].

Q4: What are the recommended storage conditions for long-term stability?

A4: For long-term storage of analytical samples, it is recommended to maintain them in a frozen state, typically at -20°C or lower, in properly sealed containers to prevent sublimation and contamination.

Data Presentation: Stability of this compound in Stored Animal Tissues and Milk

The following table summarizes the available quantitative data on the stability of this compound in bovine milk and tissues stored under frozen conditions for one year.

MatrixStorage Duration (Months)Storage TemperatureAnalyteMean Recovery (%)Reference
Milk12FrozenThis compoundStable[1]
Muscle12FrozenThis compound92[1]
Body Fat12FrozenThis compound91[1]
Liver12FrozenThis compound83[1]

Note: "Frozen" temperature was not specified with an exact degree in the source material. The term "stable" indicates no significant decrease was reported.

Experimental Protocols

Protocol 1: Analysis of this compound in Milk using QuEChERS and LC-MS/MS

This protocol provides a detailed methodology for the extraction and analysis of this compound from milk samples.

1. Sample Preparation and Extraction:

  • Weigh 10 g of a homogenized milk sample into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile.
  • If using an internal standard, add it at this stage.
  • Shake the tube vigorously for 1 minute.
  • Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
  • Immediately shake vigorously for 1 minute.
  • Centrifuge the tube at ≥3000 g for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing a suitable sorbent mixture (e.g., 150 mg MgSO₄ and 50 mg Primary Secondary Amine - PSA).
  • Vortex the tube for 30 seconds.
  • Centrifuge at ≥3000 g for 5 minutes.

3. Analysis by LC-MS/MS:

  • Take an aliquot of the cleaned-up extract.
  • The extract may be filtered through a 0.22 µm filter before injection into the LC-MS/MS system.
  • Instrumental analysis is typically performed using a reversed-phase C18 column and a mobile phase gradient of water and acetonitrile, both containing a small amount of an acidifier like formic acid.
  • Detection is achieved using a tandem mass spectrometer in negative electrospray ionization (ESI-) mode, monitoring for specific precursor-to-product ion transitions for this compound.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis Sample 1. Homogenized Sample (e.g., Milk, Tissue, Soil) Fortification 2. Fortification with Internal Standard Sample->Fortification Solvent 3. Add Acetonitrile & Shake Fortification->Solvent Salts 4. Add QuEChERS Salts & Shake Solvent->Salts Centrifuge1 5. Centrifugation Salts->Centrifuge1 Transfer 6. Transfer Supernatant Centrifuge1->Transfer dSPE 7. Add to d-SPE Tube & Vortex Transfer->dSPE Centrifuge2 8. Centrifugation dSPE->Centrifuge2 Filter 9. Filter Extract Centrifuge2->Filter LCMS 10. LC-MS/MS Analysis Filter->LCMS Data 11. Data Processing LCMS->Data

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_Guide Start Low Analyte Recovery CheckStorage Review Sample Storage Conditions Start->CheckStorage CheckPrep Evaluate Sample Preparation Method Start->CheckPrep CheckInstrument Verify Instrument Performance Start->CheckInstrument StorageTemp Inconsistent Temperature? Freeze-Thaw Cycles? CheckStorage->StorageTemp PrepAcid Was Sample/Solvent Acidified? CheckPrep->PrepAcid InstrumentCal Is Instrument Calibrated? Is Standard Stable? CheckInstrument->InstrumentCal StorageTemp->CheckPrep No SolutionStorage Implement Strict Temperature Monitoring StorageTemp->SolutionStorage Yes PrepAcid->CheckInstrument Yes SolutionPrep Acidify Sample/Solvent Prior to Extraction PrepAcid->SolutionPrep No InstrumentCal->Start Yes, issue persists SolutionInstrument Recalibrate Instrument Prepare Fresh Standards InstrumentCal->SolutionInstrument No

Caption: Troubleshooting decision tree for low analyte recovery.

References

Technical Support Center: Minimizing Chlorothalonil Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of chlorothalonil. Our goal is to help you minimize analyte degradation during sample preparation, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the degradation of chlorothalonil during sample preparation?

A1: The stability of chlorothalonil is significantly influenced by several factors during sample preparation. The most critical are:

  • pH: Chlorothalonil is highly susceptible to hydrolysis under alkaline (basic) conditions (pH > 9).[1][2][3] It is considerably more stable in neutral to acidic environments.[1][2][3]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation, including hydrolysis.[4][5] It is crucial to maintain cool conditions throughout the sample preparation process.

  • Light: Exposure to UV and sunlight can cause photodegradation of chlorothalonil.[4][6]

  • Sample Matrix: Certain sample matrices, especially those rich in sulfur like onions and cabbage, can contain components that react with and degrade chlorothalonil.[4]

  • Microbial Activity: In soil and water samples, microorganisms can contribute to the degradation of chlorothalonil.[4][6]

Q2: What is the main degradation product of chlorothalonil, and why is it a concern?

A2: The primary degradation product of chlorothalonil under most conditions is 4-hydroxy-2,5,6-trichloroisophthalonitrile.[4][7][8] This metabolite is a significant concern because it is often more persistent and can be more toxic than the parent chlorothalonil compound.[4][7][8]

Q3: How should I properly store my samples to prevent chlorothalonil degradation before analysis?

A3: Proper sample storage is critical for maintaining the integrity of chlorothalonil. Key recommendations include:

  • Temperature: For short-term storage, refrigeration at 4°C is recommended. For long-term storage, freezing samples at -20°C is advisable.[4]

  • Light Protection: Always store samples in amber vials or in the dark to prevent photodegradation.[4]

  • pH Control: For aqueous samples, acidification to a pH below 7 is recommended to inhibit hydrolysis.[4]

Q4: Which solvents are recommended for preparing and storing chlorothalonil standards and sample extracts?

A4: The choice of solvent is crucial for maintaining the stability of chlorothalonil:

  • Toluene and Acetonitrile: These are commonly used and provide good stability, especially when acidified.[4]

  • Acetone: While also used, some studies indicate that chlorothalonil can be unstable in acetone unless it is acidified.[4]

  • Methanol: Chlorothalonil has limited solubility in methanol. It is recommended to prepare stock solutions in a more stable solvent and store them refrigerated or frozen in amber vials.[4]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem: Low Recovery of Chlorothalonil

Possible Cause Recommended Solution
Degradation during sample homogenization and extraction. Acidify the sample and the extraction solvent. For soil and plant matrices, using an acidified solvent like acetone or acetonitrile with sulfuric or formic acid can significantly improve recovery.[4][9]
Degradation during sample cleanup (e.g., QuEChERS). Avoid using primary secondary amine (PSA) sorbent in your QuEChERS cleanup step, as it can raise the pH and cause degradation.[4][10] Consider a modified QuEChERS method that involves initial sample acidification and may even omit the d-SPE cleanup step.[4][10]
Analyte loss during solvent evaporation. Avoid evaporating the solvent to complete dryness. Use a gentle stream of nitrogen and a controlled temperature water bath (around 40°C).[4][11] The addition of a high-boiling point "keeper" solvent can help prevent the loss of the more volatile chlorothalonil.[4]

Problem: Inconsistent Results and Suspected Matrix Effects in LC-MS/MS Analysis

Possible Cause Recommended Solution
Co-eluting matrix components enhancing or suppressing the analyte signal. Matrix-matched calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples to compensate for signal enhancement or suppression.[4][12]
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. This is a simple and often effective approach, provided the analyte concentration remains above the limit of quantification.[4]
Improved sample cleanup: Employ more rigorous cleanup techniques, such as using different Solid Phase Extraction (SPE) cartridges or adding extra cleanup steps.[4]
Use of an internal standard: An isotopically labeled internal standard that behaves similarly to chlorothalonil can help correct for matrix effects and variations in instrument response.[4]

Experimental Protocols

Modified QuEChERS Method for Chlorothalonil in Plant Matrices

This protocol is a modification of the standard QuEChERS method, specifically designed to minimize the degradation of chlorothalonil.

Materials:

  • Homogenized plant sample (10 g)

  • 50 mL centrifuge tubes

  • Concentrated sulfuric acid

  • Acetonitrile

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Centrifuge

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 100 µL of concentrated sulfuric acid to acidify the sample to a pH of approximately 1.[4]

  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

  • Shake vigorously for another minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Collect an aliquot of the supernatant (acetonitrile layer) for direct analysis or further cleanup if necessary (avoiding PSA).[4]

Extraction of Chlorothalonil from Soil

Materials:

  • Soil sample (20 g)

  • 50 mL centrifuge tubes

  • Acidified acetone (e.g., acetone with sulfuric acid)

  • Centrifuge

  • SPE cartridge (optional, for cleanup)

  • Nitrogen evaporator

Procedure:

  • Weigh 20 g of the soil sample into a 50 mL centrifuge tube.

  • Add 40 mL of acidified acetone to the tube.

  • Shake vigorously for 1 hour.

  • Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.

  • Repeat the extraction of the soil pellet with another 40 mL of acidified acetone.

  • Combine the supernatants.

  • The extract can be further cleaned up using an appropriate SPE cartridge.

  • Concentrate the final extract under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for analysis.[4]

Visualizations

Chlorothalonil_Degradation_Factors cluster_factors Degradation Factors cluster_outcomes Outcomes pH High pH (>7) (Alkaline Conditions) Degradation Chlorothalonil Degradation pH->Degradation Temp High Temperature Temp->Degradation Light UV/Sunlight Exposure Light->Degradation Matrix Sample Matrix (e.g., Sulfur-rich) Matrix->Degradation Microbes Microbial Activity Microbes->Degradation LowRecovery Low Analyte Recovery Degradation->LowRecovery Inaccurate Inaccurate Quantification Degradation->Inaccurate Modified_QuEChERS_Workflow start Start: Homogenized Sample acidify 1. Acidification (e.g., Sulfuric Acid) start->acidify extraction 2. Add Acetonitrile & Shake acidify->extraction salts 3. Add MgSO₄ & NaCl & Shake extraction->salts centrifuge 4. Centrifuge salts->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant analysis 6. Instrumental Analysis (GC-MS or LC-MS/MS) supernatant->analysis

References

Technical Support Center: Optimization of QuEChERS Method for Sulfur-Rich Vegetables

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of pesticide residues in sulfur-rich vegetables such as onions, garlic, leeks, and cabbage.

Frequently Asked Questions (FAQs)

Q1: Why are sulfur-rich vegetables considered a challenging matrix for QuEChERS analysis?

A1: Sulfur-rich vegetables, particularly those from the Allium genus (e.g., onions, garlic), contain high levels of organosulfur compounds.[1] During sample homogenization and extraction, these compounds can be co-extracted with the pesticides of interest. These sulfur compounds can interfere with chromatographic analysis, leading to messy chromatograms, masking of analyte peaks, and potential damage to analytical instrumentation, especially when using detectors like the Electron Capture Detector (ECD).[1][2]

Q2: What are the most common issues encountered when analyzing sulfur-rich vegetable extracts with the QuEChERS method?

A2: The most frequently reported problems include:

  • Messy Chromatograms: Co-eluting sulfur compounds can create a large, unresolved baseline hump, making it difficult to identify and quantify target analytes.[1]

  • Matrix Effects: Sulfur compounds can cause signal suppression or enhancement in both GC-MS and LC-MS/MS analysis, leading to inaccurate quantification.

  • Low Analyte Recoveries: Certain cleanup sorbents may not only remove interferences but also some target pesticides, particularly those with planar structures if Graphitized Carbon Black (GCB) is used.[3]

  • Instrument Contamination: High levels of non-volatile matrix components can contaminate the GC inlet, column, and MS ion source, leading to poor performance and downtime.

Q3: Which d-SPE sorbent is best for cleaning up extracts from sulfur-rich vegetables?

A3: There is no single "best" sorbent, as the optimal choice depends on the specific pesticides being analyzed and the analytical instrumentation. However, for sulfur-rich matrices, a combination of sorbents is often necessary.

  • Primary Secondary Amine (PSA): Effective at removing organic acids, sugars, and some pigments. It is a standard component in many QuEChERS cleanup kits.[4]

  • C18 (Octadecylsilane): Useful for removing nonpolar interferences like fats and oils. While sulfur-rich vegetables are not typically high in fat, C18 can help remove other nonpolar matrix components.[4]

  • Graphitized Carbon Black (GCB): Very effective at removing pigments like chlorophyll and carotenoids.[4] However, it can also adsorb planar pesticides, leading to low recoveries. Use with caution and in minimal amounts.[5]

  • Z-Sep/Z-Sep+: Zirconia-based sorbents that are effective at removing fats and pigments. They can be a good alternative to GCB for problematic matrices.[2][6]

  • Florisil or Alumina: These have been suggested as alternatives or additions to standard d-SPE sorbents to help remove sulfur compounds.[1]

Q4: Can I use the standard QuEChERS protocol for sulfur-rich vegetables?

A4: While the standard QuEChERS extraction procedure (using acetonitrile and salting-out) is generally applicable, the cleanup step (d-SPE) often requires modification to address the high sulfur content.[7] A standard d-SPE cleanup with only PSA may not be sufficient to remove the interfering sulfur compounds.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Messy Chromatogram / High Baseline Noise High concentration of co-extracted sulfur compounds.Modified d-SPE Cleanup: • Add Florisil or alumina to your d-SPE tube along with PSA and MgSO4.[1] • Consider using a layered SPE cartridge (e.g., PSA/GCB) for a more thorough cleanup.Post-Extraction Cleanup: • Add activated copper granules to the final extract and vortex. This can help to remove elemental sulfur and some sulfur compounds. Note: Immediately separate the extract from the copper to prevent degradation of target analytes.[1]
Low Recovery of Planar Pesticides Use of Graphitized Carbon Black (GCB) in the d-SPE cleanup.Reduce the amount of GCB: Use the minimum amount of GCB necessary to achieve sufficient pigment removal. • Use an alternative sorbent: Consider Z-Sep or Z-Sep+ for pigment removal as they may have less impact on planar pesticides.[6][8] • Solvent Exchange: For GC analysis, exchanging the final extract into toluene before injection can sometimes improve the recovery of GCB-sensitive pesticides.[5]
Poor Peak Shape (Fronting or Tailing) in GC Analysis Residual matrix components in the final extract.Optimize d-SPE: Ensure the chosen sorbent combination is effectively removing interferences. A combination of PSA and C18 is a good starting point.[4] • Dilute the Final Extract: If sensitivity allows, diluting the final extract can mitigate matrix effects and improve peak shape. • Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure to compensate for matrix effects.[5]
Signal Suppression or Enhancement in LC-MS/MS Co-eluting matrix components affecting analyte ionization.Improve Cleanup: Use a more comprehensive d-SPE cleanup, potentially with a combination of PSA, C18, and a small amount of GCB or Z-Sep.[9][10] • Dilute and Shoot: Diluting the final extract is a very effective way to reduce matrix effects in LC-MS/MS. • Use Isotope-Labeled Internal Standards: This is the most effective way to correct for matrix effects.

Data Presentation

Table 1: Comparison of d-SPE Sorbent Performance on Pesticide Recoveries

Sorbent CombinationMatrix TypeAverage Pesticide Recovery (%)Key AdvantagesKey Disadvantages
PSA/MgSO4General Fruits & Vegetables70-120% for most pesticides[10]Good removal of organic acids and sugars.[4]Insufficient cleanup for complex matrices like sulfur-rich vegetables.[1]
PSA/C18/MgSO4Fatty Matrices70-110%[2]Removes fats and other nonpolar interferences.[4]May not adequately remove polar interferences.
PSA/GCB/MgSO4Pigmented MatricesCan be <60% for planar pesticides[3]Excellent removal of chlorophyll and carotenoids.[4]Can lead to significant loss of planar pesticides.[3]
Z-Sep+/MgSO4Fatty & Pigmented MatricesGenerally >80%[2][8]Effective removal of both fats and pigments.[8]May affect the recovery of some acidic pesticides.[6]
EMR-LipidFatty Matrices70-120% for a majority of pesticides[11]Highly selective for lipid removal.[11]May have specific interactions with certain analytes.[12]

Note: The recovery percentages are generalized from multiple studies and can vary significantly depending on the specific analyte, matrix, and experimental conditions.

Experimental Protocols

Modified QuEChERS Protocol for Sulfur-Rich Vegetables (e.g., Onion, Garlic)

This protocol is a generalized procedure incorporating modifications for sulfur-rich matrices. It is essential to validate the method for your specific analytes of interest.

1. Sample Extraction (AOAC 2007.01 Method)

  • Homogenize 15 g of the sample with 15 mL of acetonitrile containing 1% acetic acid in a 50 mL centrifuge tube.

  • Add the contents of an extraction salt packet (e.g., 6 g MgSO₄, 1.5 g NaOAc).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

2. Dispersive SPE (d-SPE) Cleanup (Modified)

  • Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube.

  • The d-SPE tube should contain:

    • 900 mg MgSO₄ (to remove residual water)

    • 300 mg PSA (to remove organic acids and sugars)

    • 300 mg C18 (to remove nonpolar interferences)

    • Optional: 50-150 mg Florisil or Alumina (to help remove sulfur compounds)[1]

    • For highly pigmented matrices: 50 mg GCB or Z-Sep (use with caution and validate for your target analytes).[3][6]

  • Shake vigorously for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS. It may be beneficial to filter the final extract through a 0.22 µm syringe filter before injection.

Visualizations

QuEChERS_Workflow cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE Cleanup cluster_analysis Step 3: Analysis sample 1. Homogenize 15g Sulfur-Rich Vegetable add_solvent 2. Add 15mL Acetonitrile (+1% Acetic Acid) sample->add_solvent add_salts 3. Add MgSO4 & NaOAc Extraction Salts add_solvent->add_salts centrifuge1 4. Shake & Centrifuge add_salts->centrifuge1 transfer 5. Transfer Supernatant centrifuge1->transfer add_dspe 6. Add d-SPE Sorbents (PSA, C18, MgSO4 +/- Florisil/GCB/Z-Sep) transfer->add_dspe centrifuge2 7. Shake & Centrifuge add_dspe->centrifuge2 final_extract 8. Collect Final Extract centrifuge2->final_extract analysis 9. GC-MS/MS or LC-MS/MS Analysis final_extract->analysis

Caption: Modified QuEChERS workflow for sulfur-rich vegetables.

Troubleshooting_Logic problem Problem Encountered (e.g., Messy Chromatogram) cause1 High Sulfur Content? problem->cause1 cause2 Planar Pesticide Loss? problem->cause2 cause3 Matrix Effects? problem->cause3 solution1 Add Florisil/Alumina or Copper Cleanup cause1->solution1 Yes solution2 Reduce or Replace GCB (e.g., with Z-Sep) cause2->solution2 Yes solution3 Dilute Extract or Use Matrix-Matched Standards cause3->solution3 Yes

Caption: Troubleshooting logic for common QuEChERS issues.

References

Technical Support Center: GC-MS Analysis of Chlorinated Pesticides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals engaged in the gas chromatography-mass spectrometry (GC-MS) analysis of chlorinated pesticides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems in a question-and-answer format, offering detailed troubleshooting steps to guide you through the resolution process.

Sample Preparation

Question 1: I'm observing poor recovery for some of my target chlorinated pesticides. What are the common causes and solutions?

Answer: Poor pesticide recovery is a frequent challenge that often originates from the sample preparation stage. Several factors can contribute to this issue.

Common Causes & Solutions:

CauseSolution
Inappropriate Extraction Solvent Ensure the solvent polarity matches the target analytes. For multi-residue analysis of chlorinated pesticides, methods like QuEChERS, which typically use acetonitrile, are a good starting point.[1]
Pesticide Degradation Some pesticides can degrade during sample processing due to enzymatic activity or chemical reactions.[2] Processing samples at lower temperatures (e.g., using dry ice or liquid nitrogen) can minimize this degradation.[2]
Inefficient Extraction The goal is to achieve maximum extraction efficiency with minimal co-extractives. Techniques like sonication or Soxhlet extraction work well for chlorinated pesticides.[3] For liquid samples, separatory funnel extraction or solid-phase extraction (SPE) can be employed.[3]
Analyte Loss During Cleanup The cleanup step, designed to remove matrix components, can sometimes also remove target analytes. For instance, if sample extracts have a high lipid content, Gel Permeation Chromatography (GPC) is an effective cleanup method.[3] For PCB-only analysis, sulfuric acid cleanup can be a cost-effective alternative.[3]
Improper pH The pH of the sample can affect the extraction efficiency of certain pesticides. It is recommended to adjust the sample pH to neutral before extraction.[3][4]
Chromatography & Peak Shape Issues

Question 2: My chromatogram shows significant peak tailing for several chlorinated pesticides. What could be the cause and how can I fix it?

Answer: Peak tailing, where the peak asymmetry is skewed towards the end, is a common chromatographic problem that can affect resolution and integration accuracy. It is often caused by active sites in the GC system or improper setup.

Troubleshooting Peak Tailing:

Potential CauseRecommended Action
Active Sites in the Inlet Liner Active silanol groups on the glass liner can interact with polar functional groups of pesticides, causing tailing.[5][6] Solution: Replace the inlet liner with a new, deactivated one. Using liners with quartz wool can also help by trapping non-volatile matrix components.[7]
Contamination at the Head of the Column Non-volatile matrix components can accumulate at the front of the analytical column, creating active sites.[5] Solution: Trim 10-20 cm from the front of the column. Using a guard column can also help protect the analytical column.
Improper Column Installation If the column is not cut evenly at a 90-degree angle or is installed at the incorrect height in the inlet, it can cause peak tailing for all peaks.[5] Solution: Re-cut the column using a ceramic wafer or diamond-tipped scribe and ensure it is installed according to the manufacturer's instructions.[5]
Incompatible Stationary Phase A mismatch between the polarity of the analytes and the column's stationary phase can lead to tailing.[5] Solution: Ensure the column phase is appropriate for the analysis of chlorinated pesticides. A 5% phenyl-methylpolysiloxane phase (e.g., Rxi-5ms) is commonly used and provides good separation.[8]
System Leaks Leaks in the carrier gas flow path can lead to poor peak shapes.[9] Solution: Perform a leak check of the system, paying close attention to the septum, ferrules, and other connections.

Question 3: I am observing peak fronting in my chromatogram. What are the likely causes?

Answer: Peak fronting, the inverse of tailing, is often an indication of column overload or an issue with the sample solvent or initial oven temperature.

Troubleshooting Peak Fronting:

Potential CauseRecommended Action
Column Overload Injecting too much sample onto the column can saturate the stationary phase.[9][10] Solution: Reduce the injection volume, dilute the sample, or increase the split ratio. Using a column with a thicker film or larger internal diameter can also increase capacity.[9]
Incompatible Sample Solvent If the sample solvent is not compatible with the stationary phase, it can cause peak distortion. Solution: Ensure the solvent is appropriate for the column phase.
Incorrect Initial Oven Temperature If the initial oven temperature is too high for splitless injections, it can lead to poor focusing of the analytes on the column.[5] Solution: Lower the initial column temperature to about 20°C below the boiling point of the solvent.[5]
Sensitivity and Contamination

Question 4: I'm experiencing a general loss of sensitivity for all my target analytes. What should I check?

Answer: A universal loss of sensitivity can point to a number of issues, from the sample introduction system to the detector.

Troubleshooting Low Sensitivity:

Potential CauseRecommended Action
Syringe Problems The autosampler syringe may be defective or plugged.[9][11] Solution: Try a new or proven syringe. Observe an injection cycle to ensure the correct volume is being aspirated.[11]
Inlet Leak A significant leak at the inlet, such as a "blown" septum, will result in sample loss.[9] Solution: Replace the septum and check all inlet connections for leaks.
Incorrect Gas Flow Rates Improper carrier or detector gas flow rates can significantly impact sensitivity.[11] Solution: Verify and adjust all gas flow rates using a calibrated flow meter.
Contaminated MS Ion Source Over time, the ion source can become contaminated with non-volatile matrix components, leading to reduced ionization efficiency.[12] Solution: Clean the ion source according to the manufacturer's instructions.
Detector Issues For MS detectors, an autotune should be performed to ensure optimal performance.[13] For other detectors like ECD, contamination of the detector cell can reduce sensitivity. A bakeout of the detector may be necessary.[14]

Question 5: I'm seeing ghost peaks and a noisy baseline in my chromatograms. What are the potential sources of contamination?

Answer: Ghost peaks and a noisy baseline are typically signs of contamination within the GC-MS system.

Troubleshooting Contamination:

Source of ContaminationRecommended Action
Contaminated Carrier Gas Impurities in the carrier gas can lead to a noisy or elevated baseline. Solution: Ensure high-purity carrier gas is used and that gas purification traps are installed and functioning correctly.[9]
Contaminated Inlet The inlet liner, septum, and other surfaces can become contaminated from previous injections.[3][9] Solution: Regularly replace the inlet liner and septum. Periodically clean the injector port.[3][9]
Column Bleed At high temperatures, the column's stationary phase can degrade and elute, causing a rising baseline. Using a low-bleed column, such as an Rxi-5ms, can minimize this.[8] Solution: Condition the column according to the manufacturer's instructions. If bleed is excessive, the column may be damaged and need replacement.[9]
Sample Carryover Residue from a previous, more concentrated sample can appear in subsequent runs. Solution: Run solvent blanks between samples to check for carryover. Ensure proper rinsing of the syringe.

Experimental Protocols

QuEChERS Sample Preparation Protocol (General Overview)

Objective: To extract and clean up pesticide residues from a complex matrix prior to GC-MS analysis.

Methodology:

  • Sample Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube. For samples with low water content, add an appropriate amount of water to rehydrate.

  • Extraction: Add 10 mL of acetonitrile to the centrifuge tube. Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, and sodium citrate).[1]

  • Shaking and Centrifugation: Cap the tube and shake vigorously for 1 minute. Centrifuge the tube at a sufficient speed to achieve phase separation.[1]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: Take an aliquot of the acetonitrile supernatant and transfer it to a dSPE tube containing a sorbent (e.g., PSA, C18, GCB) and magnesium sulfate.

  • Final Centrifugation and Collection: Vortex the dSPE tube and then centrifuge. Collect the final extract for GC-MS analysis.

Inlet Maintenance Protocol

Objective: To ensure a clean and inert sample introduction pathway, preventing analyte degradation and peak shape distortion.

Methodology:

  • Cool Down: Cool down the GC inlet and oven.

  • Turn Off Gases: Turn off the carrier gas and other relevant gas flows.

  • Remove Column: Carefully remove the analytical column from the inlet.

  • Disassemble Inlet: Remove the septum nut, septum, and then the inlet liner.

  • Clean/Replace Components:

    • Septum: Replace with a new, high-quality septum.

    • Liner: Replace with a new, deactivated liner.

    • O-ring: Inspect the O-ring for signs of wear or contamination and replace if necessary.

  • Reassemble: Reinstall the liner, O-ring, septum, and septum nut.

  • Reinstall Column: Trim a small portion of the column from the inlet side before reinstalling it to the correct height.

  • Leak Check and Condition: Turn on the carrier gas, perform a leak check, and condition the system before running samples.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting common peak shape problems in GC-MS analysis.

TroubleshootingWorkflow cluster_tailing Tailing Issues cluster_fronting Fronting Issues start Poor Peak Shape (Tailing, Fronting, Splitting) check_all_peaks Are all peaks affected? start->check_all_peaks splitting Split Peaks tailing Peak Tailing check_all_peaks->tailing Yes fronting Peak Fronting check_all_peaks->fronting No (Specific Peaks) check_liner Inspect/Replace Inlet Liner tailing->check_liner check_column_install Check Column Installation & Cut tailing->check_column_install trim_column Trim Front of Analytical Column check_liner->trim_column leak_check Perform System Leak Check check_column_install->leak_check check_overload Reduce Sample Concentration or Injection Volume fronting->check_overload check_temp Lower Initial Oven Temperature check_overload->check_temp check_injection Review Injection Technique (Speed, Solvent) splitting->check_injection

Caption: A logical workflow for troubleshooting common peak shape issues in GC-MS.

References

Enhancing sensitivity for low-level detection of 4-Hydroxy-2,5,6-trichloroisophthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the low-level detection of 4-Hydroxy-2,5,6-trichloroisophthalonitrile (HCT), a key metabolite of the fungicide chlorothalonil.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of HCT, offering potential causes and solutions in a direct question-and-answer format.

Question 1: Why am I observing high variability or lower than expected concentrations of HCT in my samples?

Answer: Several factors can contribute to inconsistent HCT measurements. Consider the following troubleshooting steps:

  • Sample Preparation Inconsistencies: The efficiency of your extraction and clean-up steps is critical. Inconsistent vortexing times, incomplete phase separation, or variations in sorbent amounts in Solid Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedures can lead to variability. Ensure all sample preparation steps are performed uniformly across all samples.

  • Matrix Effects: Complex sample matrices, such as soil or biological fluids, can interfere with the ionization of HCT in the mass spectrometer, leading to signal suppression or enhancement. To mitigate this, consider using matrix-matched standards for calibration. The use of an internal standard can also help to correct for matrix effects.[1]

  • pH of the Extraction Solvent: The stability of HCT can be pH-dependent. Ensure the pH of your extraction solvent is optimized and consistent. For example, acidification of water samples to pH < 2 is a common practice before extraction.[2]

  • Incomplete Derivatization (for GC-based methods): Gas chromatography (GC) methods often require derivatization of HCT to improve its volatility and chromatographic behavior. Incomplete methylation with reagents like diazomethane will result in lower measured concentrations.[2] Ensure your derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentration.

Question 2: I am detecting HCT in my chlorothalonil standard. What is the cause and how can I prevent this?

Answer: The presence of HCT in a pure chlorothalonil standard is likely due to the degradation of the parent compound.

  • Standard Stability: Chlorothalonil is known to be unstable and can degrade to HCT, especially under certain conditions.[3] Prepare fresh stock solutions of chlorothalonil regularly and store them under appropriate conditions (e.g., refrigerated or frozen, protected from light) to minimize degradation.

  • Analytical Method-Induced Degradation: The analytical method itself can sometimes cause the degradation of chlorothalonil into HCT. For instance, high temperatures in the GC inlet can lead to in-source degradation. If using GC, optimize the inlet temperature to minimize this effect.

Question 3: My chromatographic peak for HCT is showing poor shape (e.g., tailing or fronting). How can I improve it?

Answer: Poor peak shape can be caused by several factors related to the chromatographic system and the sample.

  • Column Contamination: Active sites on a contaminated analytical column can interact with HCT, leading to peak tailing. Clean your column according to the manufacturer's instructions or replace it if it's old.

  • Inappropriate Mobile Phase (for LC-based methods): The mobile phase composition, including pH and organic solvent ratio, is crucial for good peak shape in liquid chromatography (LC). Ensure the mobile phase is optimized for HCT. For example, a UHPLC-MS/MS method successfully used a mobile phase of 2 mM ammonium acetate in water and acetonitrile.[4]

  • Sample Overload: Injecting too much sample onto the column can lead to peak fronting. Try diluting your sample extract.

  • Co-eluting Interferences: A co-eluting compound from the sample matrix can distort the HCT peak. Improve your sample clean-up procedure to remove these interferences. Techniques like SPE or d-SPE (dispersive SPE) with different sorbents can be effective.[5]

Frequently Asked Questions (FAQs)

What is this compound (HCT) and why is its detection important?

This compound (HCT), also known as SDS-3701, is the major and often more persistent degradation product of the broad-spectrum fungicide chlorothalonil.[3][6][7] Monitoring for HCT is crucial because it can be more toxic and mobile in the environment than the parent compound.[4][6] Its presence in environmental and biological samples is an indicator of current or past exposure to chlorothalonil.[6]

What are the most common analytical techniques for the low-level detection of HCT?

The most frequently employed and highly sensitive methods for HCT detection are:

  • Gas Chromatography (GC) with Electron Capture Detection (ECD) or Mass Spectrometry (MS).[2]

  • Liquid Chromatography (LC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem Mass Spectrometry (MS/MS).[4][5][6]

LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex matrices.[5] A highly sensitive LC-MS/MS method has been developed that can quantify chlorothalonil metabolites down to 0.1 ng/L.[1]

What are the key considerations for sample preparation when analyzing for HCT?

Effective sample preparation is critical for accurate and sensitive HCT detection. Key considerations include:

  • Extraction Method: Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[2][5] The QuEChERS method is also widely used for solid samples like soil.[5]

  • pH Adjustment: Acidifying water samples to pH < 2 with sulfuric acid before extraction is a common step.[2] For sulfur-rich vegetables, immersing the sample in a citric acid solution before homogenization can help inhibit enzymatic reactions that may interfere with the analysis.[4]

  • Clean-up: To remove interfering substances from the sample extract, a clean-up step is often necessary. This can involve using SPE cartridges or d-SPE with sorbents like primary secondary amine (PSA), C18, and graphitized carbon black (GCB).[5]

Can HCT be analyzed simultaneously with its parent compound, chlorothalonil?

Simultaneous analysis is possible, but can be challenging due to the different physicochemical properties of the two compounds.[4]

  • GC-based methods: Chlorothalonil is well-suited for GC analysis. HCT, being more polar, often requires derivatization (e.g., methylation) to improve its volatility for GC analysis.[2]

  • LC-MS/MS methods: These methods are generally more amenable to the simultaneous analysis of both compounds without derivatization. However, optimizing the ionization source conditions is important, as chlorothalonil and HCT may ionize with different efficiencies.[4] An atmospheric pressure chemical ionization (APCI) source has been shown to be effective for the simultaneous detection of both compounds.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for the detection of HCT from various studies.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for HCT

Analytical MethodMatrixLODLOQ
GC-ECD/MSWater0.01-0.03 µg/LNot Reported
LC-MS/MSHuman Serum0.1 µg/L0.4 µg/L
UHPLC-MS/MSSulfur-Rich Vegetables0.003 mg/kg0.01 mg/kg
LC-MS/MSWater0.1 ng/LNot Reported

Table 2: Recovery Rates for HCT in Different Matrices

Analytical MethodMatrixSpiking LevelAverage Recovery (%)
GC-ECD/MSGround WaterNot Reported82%
LC-MS/MSMineral Water (with IS)10, 50, 100 ng/L90-105%
UHPLC-MS/MSSulfur-Rich Vegetables0.01, 0.05, 0.1 mg/kg87.6-96.7%

Experimental Protocols

Below are detailed methodologies for two common approaches for HCT analysis.

Method 1: GC-ECD/MS Analysis of HCT in Water

This protocol is adapted from a method for the determination of chlorothalonil and its metabolite HCT in water.[2]

1. Sample Preparation and Extraction: a. To a 1-liter water sample, add sodium chloride until saturation. b. Acidify the sample to a pH of less than 2 using dilute sulfuric acid. c. Extract the sample with two 50 mL portions of dichloromethane in a separatory funnel. d. Combine the dichloromethane extracts and dry them by passing through anhydrous sodium sulfate. e. Concentrate the extract to approximately 1 mL using a rotary evaporator.

2. Derivatization: a. Prepare diazomethane solution (Caution: Diazomethane is explosive and toxic. Handle with extreme care in a fume hood). b. Add the diazomethane solution dropwise to the concentrated extract until a faint yellow color persists. c. Allow the reaction to proceed for 10 minutes. d. Remove excess diazomethane by bubbling a gentle stream of nitrogen through the solution.

3. Clean-up: a. Prepare a small column with basic alumina. b. Apply the derivatized extract to the top of the column. c. Elute the methylated HCT derivative with a suitable solvent mixture (e.g., hexane:dichloromethane). d. Concentrate the eluate to a final volume of 1 mL.

4. GC-ECD/MS Analysis:

  • GC Column: A non-polar or semi-polar capillary column suitable for pesticide analysis.
  • Oven Program: An optimized temperature program to separate the methylated HCT from other components.
  • Injector: Splitless injection at an optimized temperature.
  • Detector: Electron Capture Detector (ECD) for screening and Mass Spectrometer (MS) for confirmation, operating in selected ion monitoring (SIM) mode.

Method 2: LC-MS/MS Analysis of HCT in Human Serum

This protocol is based on a method for the quantitative analysis of HCT in human serum.[6]

1. Sample Preparation: a. To 100 µL of serum in a 96-well plate, add 10 µL of β-glucuronidase solution and 10 µL of 1 M ammonium acetate buffer (pH 6.5). b. Mix and incubate for 90 minutes at 37 °C. c. Add 25 µL of acetonitrile or standard solution. d. Precipitate proteins by adding 200 µL of acetonitrile, then mix and centrifuge at 2600 x g for 10 minutes. e. Transfer the supernatant to a new 96-well plate and centrifuge at 3000 x g for 10 minutes.

2. LC-MS/MS Analysis:

  • LC Column: A C18 reversed-phase column.
  • Mobile Phase: A gradient of mobile phase A (e.g., water with a suitable buffer like ammonium acetate) and mobile phase B (e.g., acetonitrile or methanol).
  • Flow Rate: An appropriate flow rate for the column dimensions.
  • Injection Volume: Typically 5-20 µL.
  • MS/MS System: A triple quadrupole mass spectrometer operating in negative ion mode.
  • Ionization Source: Electrospray Ionization (ESI).
  • Detection: Selected Reaction Monitoring (SRM) using specific precursor-to-product ion transitions for HCT (e.g., m/z 245 -> 175 and 245 -> 35).[6]

Visualizations

Experimental_Workflow_for_HCT_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (Water, Soil, Serum) Extraction Extraction (LLE, SPE, QuEChERS) Sample->Extraction Cleanup Clean-up (SPE, d-SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Derivatization Derivatization (for GC analysis) Concentration->Derivatization GC Path LC_MSMS LC-MS/MS Concentration->LC_MSMS LC Path GC_MS GC-ECD/MS Derivatization->GC_MS Data_Acquisition Data Acquisition GC_MS->Data_Acquisition LC_MSMS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the analysis of HCT.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Inaccurate HCT Results (Low Recovery / High Variability) Sample_Prep Sample Preparation Issues Problem->Sample_Prep Matrix_Effects Matrix Effects Problem->Matrix_Effects Analyte_Degradation Analyte Degradation Problem->Analyte_Degradation Instrumental_Problems Instrumental Problems Problem->Instrumental_Problems Standardize_Protocol Standardize Protocol Sample_Prep->Standardize_Protocol Matrix_Matched_Cal Use Matrix-Matched Calibration / Internal Standards Matrix_Effects->Matrix_Matched_Cal Optimize_pH_Storage Optimize pH & Storage Analyte_Degradation->Optimize_pH_Storage Optimize_Method Optimize Instrument Method Instrumental_Problems->Optimize_Method

Caption: Troubleshooting logic for inaccurate HCT results.

References

Best practices for handling and storage of chlorothalonil analytical standards

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chlorothalonil Analytical Standards

This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for handling and storing chlorothalonil analytical standards to ensure experimental accuracy and safety.

Frequently Asked Questions (FAQs)

1. How should solid chlorothalonil analytical standards be stored?

Solid chlorothalonil standards should be stored in their original, tightly closed containers in a cool, dry, and well-ventilated place.[1][2][3] It is crucial to protect the standard from sunlight.[2][3][4] While some suppliers recommend storage at room temperature[5], others specify -20°C, which can ensure stability for at least four years.[6] Always refer to the supplier's Certificate of Analysis for specific storage recommendations.

2. What is the recommended procedure for preparing a stock solution?

To prepare a stock solution, accurately weigh the required amount of the analytical standard (purity corrected) using a five-figure balance and transfer it to a Class A amber volumetric flask.[7][8] Dissolve the standard in a small amount of a suitable solvent and then dilute to the final volume.[7][9] It is recommended to purge the solvent with an inert gas before preparing the solution.[6]

3. Which solvents are recommended for preparing chlorothalonil stock solutions?

Several solvents can be used, with the choice often depending on the subsequent analytical method:

  • Toluene and Acetonitrile: These are commonly used and provide good stability.[8][10] Acidification of acetonitrile can further improve stability.[10]

  • Methanol: While used for preparing stock solutions, chlorothalonil has limited solubility in methanol.[6][7][10]

  • Acetone: Can be used, but the standard may be unstable in acetone without acidification.[10]

  • DMSO: Chlorothalonil is slightly soluble in DMSO.[6]

4. How should chlorothalonil stock and working solutions be stored?

Stock and working solutions should be stored in amber glass vials or bottles to prevent photodegradation.[7][8][10] It is recommended to store these solutions under refrigeration or frozen at -20°C.[6][8][10] Before use, solutions should be allowed to equilibrate to room temperature.[8]

5. What is the stability of chlorothalonil in solid form and in solution?

  • Solid: The solid crystalline form is thermally stable at ambient temperatures and stable to UV light.[1] One supplier indicates a stability of at least four years when stored at -20°C.[6]

  • Solution: Chlorothalonil is stable in acidic and moderately alkaline aqueous solutions but undergoes slow hydrolysis at a pH greater than 9.[1][11] Stock solutions prepared in toluene have a recommended expiration of six months.[8] The compound is known to be unstable to light when dissolved in certain solvents like benzene.[1][11]

6. What are the critical safety precautions when handling chlorothalonil?

Chlorothalonil is a hazardous substance and requires strict safety protocols.[12][13]

  • Engineering Controls: Always work in a well-ventilated area or under a chemical fume hood.[3][7][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[4][5][11] For handling the solid powder, a dust mask or respirator is necessary to prevent inhalation.[2][5][13]

  • Hygiene: Avoid breathing dust and vapors.[5][11] Do not eat, drink, or smoke in the work area.[11][14] Wash hands thoroughly after handling the compound.[5][14]

7. How should I dispose of chlorothalonil waste?

All waste containing chlorothalonil must be treated as hazardous waste. Disposal should be carried out in accordance with all local, state, and national regulations.[5] Do not allow the material to enter drains or waterways, as it is very toxic to aquatic life.[2][4][11]

Troubleshooting Guide

Q: My analytical results show low recovery of chlorothalonil. What could be the cause?

A: Low recovery is often due to degradation of the analyte during sample preparation. Chlorothalonil is unstable under certain conditions. Consider the following:

  • pH: The compound degrades at a pH above 9.[1][11] Ensure your extraction and sample solutions are neutral or acidic. Acidifying the sample and extraction solvent (e.g., with formic or acetic acid) can often improve recovery.[10][15]

  • Solvent Choice: Chlorothalonil can be unstable in non-acidified acetone.[10] If using acetone, ensure it is acidified.

  • Light Exposure: Protect samples and standards from light at all stages of the experiment, as chlorothalonil can be light-sensitive in solution.[1][11] Use amber vials for storage and sample preparation.[8][10]

Q: I am observing significant signal variation or matrix effects in my LC-MS/MS analysis. How can I mitigate this?

A: Signal variation and matrix effects are common in LC-MS/MS analysis, especially with complex sample matrices.

  • Internal Standards: The use of an internal standard is highly recommended to correct for signal variations between injections.[16]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank sample extract that has been processed using the same method as your unknown samples.[15] This helps to compensate for matrix-induced signal suppression or enhancement.

  • Sample Cleanup: If matrix effects are severe, consider implementing an additional cleanup step, such as solid-phase extraction (SPE), to remove interfering components from the sample extract.[7][10]

Quantitative Data Summary

ParameterRecommendationSource(s)
Storage Temperature (Solid) Cool, dry place; Room Temperature or -20°C[1][2][5][6]
Storage Temperature (Solution) Refrigerated or Frozen (-20°C)[6][8][10]
Stability (Solid at -20°C) ≥ 4 years[6]
Stability (Stock Solution) Recommended 6-month expiration (in Toluene)[8]
pH Stability Stable in acidic to moderately alkaline solutions; slow hydrolysis at pH > 9[1][11]
Solubility Slightly Soluble: DMSO, Methanol[6] Commonly Used: Toluene, Acetonitrile (acidified), Acetone (acidified)[8][10]

Experimental Protocols

Protocol 1: Preparation of a 100 µg/mL Chlorothalonil Stock Solution in Toluene

This protocol details the steps for preparing a primary stock solution.

Materials:

  • Chlorothalonil analytical standard (neat solid)

  • High-purity toluene (HPLC grade or equivalent)

  • 100 mL Class A amber volumetric flask[7][8]

  • Analytical balance (readable to 0.00001 g)[7][8]

  • Glass funnel

  • Pasteur pipette

  • Amber glass storage bottle with a PTFE-lined cap

Procedure:

  • Safety First: Perform all operations in a certified chemical fume hood. Wear appropriate PPE, including gloves, a lab coat, and safety glasses.[7][8]

  • Weighing: Accurately weigh approximately 10.0 mg of the chlorothalonil analytical standard. Record the exact weight. Note: The target weight should be adjusted based on the purity of the standard as stated on the Certificate of Analysis to achieve a final concentration of 100 µg/mL.

  • Transfer: Carefully transfer the weighed solid into the 100 mL amber volumetric flask using a glass funnel. Rinse the weighing vessel and funnel with small volumes of toluene to ensure a complete quantitative transfer.

  • Dissolving: Add approximately 50-70 mL of toluene to the flask. Swirl gently to dissolve the solid completely. Sonication may be used cautiously if needed to aid dissolution.

  • Dilution to Volume: Once the solid is fully dissolved and the solution has returned to room temperature, carefully add toluene dropwise until the bottom of the meniscus reaches the calibration mark on the neck of the flask.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is thoroughly mixed.

  • Storage: Transfer the final stock solution to a properly labeled amber glass storage bottle. The label should include the compound name, concentration, solvent, preparation date, and expiration date (6 months from preparation).[8] Store the solution in a refrigerator at 2-8°C.[8]

Visualizations

G Workflow for Handling and Storing Chlorothalonil Standards cluster_prep Preparation cluster_storage Storage & Use cluster_disposal Disposal Receive Receive Standard StoreSolid Store Solid Standard (Cool, Dry, Dark, -20°C) Receive->StoreSolid Weigh Weigh Solid in Fume Hood (Use appropriate PPE) StoreSolid->Weigh Retrieve for Use Dissolve Dissolve in Solvent (e.g., Toluene) Weigh->Dissolve Waste Collect All Waste (Solid, Liquid, Consumables) Weigh->Waste Contaminated materials Dilute Dilute to Final Volume (Amber Volumetric Flask) Dissolve->Dilute StoreSolution Store Stock Solution (Amber Bottle, Refrigerated) Dilute->StoreSolution Equilibrate Equilibrate to Room Temp Before Use StoreSolution->Equilibrate Retrieve for Use PrepareWorking Prepare Working Standards Equilibrate->PrepareWorking PrepareWorking->Waste Dispose Dispose as Hazardous Waste Waste->Dispose G Troubleshooting Flowchart: Low Chlorothalonil Recovery Start Start: Low Recovery Observed CheckpH Is the sample/extraction solvent pH > 9? Start->CheckpH CheckSolvent Are you using non-acidified acetone? CheckpH->CheckSolvent No Acidify Action: Acidify sample and extraction solvent (pH < 7) CheckpH->Acidify Yes CheckLight Were standards/samples exposed to light? CheckSolvent->CheckLight No ChangeSolvent Action: Switch to a stable solvent (e.g., Toluene) or acidify acetone CheckSolvent->ChangeSolvent Yes CheckStorage Were standards stored correctly (temp, container)? CheckLight->CheckStorage No ProtectLight Action: Use amber vials and minimize light exposure CheckLight->ProtectLight Yes CorrectStorage Action: Review and correct storage procedures. Prepare fresh standards. CheckStorage->CorrectStorage No End Re-analyze Sample CheckStorage->End Yes Acidify->End ChangeSolvent->End ProtectLight->End CorrectStorage->End

References

Minimizing interference in the analysis of environmental samples for chlorothalonil

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize interference in the analysis of chlorothalonil and its metabolites in environmental samples.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect and why is it a significant problem in chlorothalonil analysis?

A1: The matrix effect is the alteration of an analyte's signal (suppression or enhancement) caused by co-extracted, interfering compounds from the sample matrix (e.g., soil, water, vegetables).[1] These interferences can compete with the analyte for ionization in the mass spectrometer source (ion suppression) or protect the analyte from degradation in a hot GC inlet (signal enhancement).[1] This effect is a primary source of inaccuracy and poor reproducibility in quantitative analysis, leading to under- or overestimation of chlorothalonil concentrations.[2]

Q2: Which analytical technique is better for chlorothalonil: Gas Chromatography (GC-MS/MS) or Liquid Chromatography (LC-MS/MS)?

A2: The choice depends on the specific analytes and matrix. Chlorothalonil itself is volatile and thermally stable, making it well-suited for GC-MS/MS analysis.[3] However, its primary and more toxic degradation product, 4-hydroxy-chlorothalonil (also known as SDS-3701), is more polar and requires LC-MS/MS for effective analysis.[2][4] Therefore, for a comprehensive assessment that includes major metabolites, an LC-MS/MS method or a combination of both techniques is often necessary.[2][5]

Q3: What are the most common and effective sample cleanup methods?

A3: The most common methods are QuEChERS and Solid Phase Extraction (SPE).

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is highly effective for complex matrices like fruits, vegetables, and grains.[6] It involves an extraction with acetonitrile followed by a dispersive SPE (d-SPE) cleanup step using sorbents like PSA and C18 to remove interferences.[3][7]

  • Solid Phase Extraction (SPE) is widely used for purifying extracts from water and soil samples.[4][8] C18 cartridges are frequently employed to retain chlorothalonil while allowing more polar interferences to be washed away.[7][9]

Q4: Why is it critical to also analyze for the metabolite 4-hydroxy-chlorothalonil?

A4: The primary degradation product of chlorothalonil, 4-hydroxy-chlorothalonil (SDS-3701), is often detected more frequently and at higher concentrations in environmental samples than the parent compound.[4] Furthermore, this metabolite has been reported to have greater stability and toxicity than chlorothalonil itself, making its quantification essential for a complete environmental risk assessment.[4]

Q5: How can I reliably compensate for matrix effects?

A5: The most common and effective strategy is the use of matrix-matched calibration .[1] This involves preparing calibration standards in a blank sample extract that is free of the analyte. This ensures that the standards and the samples experience the same signal suppression or enhancement, leading to more accurate quantification.[1][8] While the use of stable isotope-labeled internal standards is the ideal solution, they are not always commercially available for chlorothalonil metabolites.[2]

Troubleshooting Guide

Problem: Low or No Recovery of Chlorothalonil

  • Possible Cause 1: Analyte Degradation During Sample Preparation. In certain matrices, particularly sulfur-rich vegetables like cabbage or broccoli, enzymes can degrade chlorothalonil.[5] Chlorothalonil is also unstable at high pH.[3]

    • Solution: Employ a synergistic enzyme inhibition strategy by refrigerating samples and reagents and acidifying the sample with citric acid before homogenization.[5] Ensure extraction solutions are acidic (e.g., 1% formic or acetic acid in acetonitrile) to maintain stability.[3][6]

  • Possible Cause 2: Inefficient Extraction. The analyte may not be effectively partitioning from the sample matrix into the extraction solvent.

    • Solution: Ensure the sample is thoroughly homogenized. Use a proven extraction solvent like acidified acetonitrile and ensure vigorous, adequate shaking (e.g., 1 minute on a vortex mixer) after adding the solvent and partitioning salts.[7] For dry samples like grains or soil, pre-wetting with acidified water for 30 minutes before adding the extraction solvent can significantly improve recovery.[6]

  • Possible Cause 3: Analyte Loss During Cleanup. The sorbents used in the cleanup step (d-SPE or SPE) may be irreversibly retaining the analyte.

    • Solution: Verify the elution profile of your SPE cartridge to ensure the elution solvent is strong enough to recover chlorothalonil.[10] While graphitized carbon black (GCB) is excellent for removing pigments, it should be used with caution as it can retain planar molecules like chlorothalonil.[7] If using d-SPE, ensure the combination of sorbents (e.g., PSA, C18) is appropriate for your matrix and does not retain the target analyte.[3]

Problem: High Variability in Replicate Results

  • Possible Cause 1: Inconsistent Matrix Effects. Small variations in the amount of co-extracted matrix components between replicate injections can cause significant fluctuations in signal response.

    • Solution: Always use matrix-matched calibration.[1] This is the most reliable way to account for variability. If available, a suitable internal standard can also help correct for these fluctuations.[2]

  • Possible Cause 2: Non-Homogeneous Sample. The distribution of chlorothalonil in the original sample may not be uniform.

    • Solution: Improve the sample homogenization process. For solid samples, use a high-speed blender or mill to create a fine, uniform powder or slurry before taking a subsample for extraction.[5]

Problem: Poor Chromatographic Peak Shape (Tailing, Splitting)

  • Possible Cause 1 (GC-MS/MS): Active Sites in the Inlet or Column. Co-extracted matrix components can build up in the GC inlet liner, or the column itself may have active sites that cause analyte degradation or adsorption, leading to peak tailing.

    • Solution: Perform regular maintenance, including changing the inlet liner and trimming the first few centimeters of the analytical column. Using matrix-matched standards can also have a passivating effect, as matrix components coat the active sites, improving peak shape for subsequent injections.[1]

  • Possible Cause 2 (LC-MS/MS): Inappropriate Mobile Phase. The mobile phase composition may not be optimal for the analyte or the column chemistry.

    • Solution: Optimize the mobile phase gradient and additives. Using a buffer like ammonium acetate or adding a small amount of formic acid can significantly improve peak shape for both chlorothalonil and its metabolites.[5] Ensure the final extract is reconstituted in a solvent compatible with the initial mobile phase conditions to prevent peak distortion.[8]

Data Presentation

Table 1: Comparison of Primary Analytical Techniques

FeatureGC-MS/MSLC-MS/MS
Primary Analyte Chlorothalonil (Parent Compound)[3]4-hydroxy-chlorothalonil (Metabolite) & Parent[2][4]
Principle Analyzes volatile, thermally stable compounds.[3]Analyzes polar, less volatile compounds.[4]
Common Ionization Electron Ionization (EI), Negative Chemical Ionization (NCI)[10][11]Electrospray (ESI), Atmospheric Pressure Chemical Ionization (APCI)[4]
Pros Highly specific and sensitive for the parent compound. Less susceptible to ion suppression from salts.Excellent for analyzing polar metabolites. Can be more versatile for multi-residue methods.
Cons Not suitable for polar, non-volatile metabolites. Susceptible to matrix-induced signal enhancement.[1]Can suffer from significant ion suppression.[2] APCI is better for chlorothalonil, while ESI is better for its hydroxy metabolite.[4]

Table 2: Typical Method Performance Data for Chlorothalonil Analysis

MatrixMethodAverage Recovery (%)LOQ (mg/kg)Reference
Agricultural Produce (various)QuEChERS, GC-MS/MS79.3 - 104.1%0.01[3][6]
Sulfur-Rich VegetablesQuEChERS, UHPLC-MS/MS76.5 - 91.1%0.01[5]
SoilSPE, LC-MS/MS80 - 95%0.005 (5 ppb)[2][8]
Water (Surface)SPE, LC/MS & GC/MS70 - 110%0.0001 - 0.001 (0.1-1.0 µg/L)[2]
CranberrySPE, LC-MS/MS65 - 108%0.01[9]

Table 3: Guide to d-SPE Sorbent Selection for QuEChERS Cleanup

SorbentTarget InterferencesNotes
PSA (Primary Secondary Amine)Fatty acids, organic acids, sugars, anthocyanin pigmentsStandard sorbent for most fruit and vegetable matrices.[7]
C18 (Octadecylsilane)Non-polar interferences (fats, oils)Useful for high-fat matrices. Often used in combination with PSA.[3][7]
GCB (Graphitized Carbon Black)Pigments (chlorophyll), sterols, planar moleculesVery effective for removing color. Use with caution , as it can adsorb planar analytes like chlorothalonil. Use minimal amounts.[7]
MgSO₄ (Anhydrous Magnesium Sulfate)Residual waterAlways included to remove water from the acetonitrile extract and promote partitioning.[6]

Experimental Protocols

Protocol 1: Modified QuEChERS Method for Agricultural Produce

This protocol is adapted from validated methods for various agricultural products.[3][6][7]

  • Homogenization: Homogenize the sample (e.g., in a blender). For dry samples like brown rice or soybeans, weigh 5 g into a 50 mL centrifuge tube, add 10 mL of 1% formic acid in water, and let stand for 30 minutes.[6] For high-moisture samples, use 10 g directly.

  • Extraction: Add 10 mL of acetonitrile containing 1% formic acid to the tube. Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥4000 x g for 10 minutes.

  • Cleanup (d-SPE): Transfer a 1 mL aliquot of the supernatant (top acetonitrile layer) to a 2 mL d-SPE tube containing 150 mg MgSO₄, 25 mg PSA, and 25 mg C18.[6]

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge at ≥4000 x g for 10 minutes.

  • Analysis: Filter the supernatant through a 0.22 µm filter into an autosampler vial for GC-MS/MS or LC-MS/MS analysis.

Protocol 2: Solid Phase Extraction (SPE) for Soil Samples

This protocol is based on established EPA and research methods.[7][8]

  • Extraction: Weigh 20 g of soil into a flask. Add 100 mL of acidified acetone and shake for two hours.[8]

  • Centrifugation: Centrifuge the sample at ~3500 rpm for 10 minutes to separate the solid material.[8]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 3-5 mL of methanol, followed by 3-5 mL of ultrapure water. Do not let the cartridge go dry.[8]

  • Sample Loading: Take a 2 mL aliquot of the soil extract, dilute it with 10 mL of ultrapure water, and load it onto the conditioned SPE cartridge at a slow flow rate (~1 mL/min).[7]

  • Washing: Wash the cartridge with 2 x 3 mL of a 20/80 (v/v) methanol/water solution to remove polar interferences. Discard the washings.[8]

  • Elution: Elute the analytes from the cartridge with 4 mL of methanol into a collection tube.[8]

  • Concentration & Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at ~40°C to a final volume of ~1 mL. Reconstitute to a final volume of 2 mL with an appropriate solvent (e.g., 40/60 methanol/water with 0.1% formic acid) for LC-MS/MS analysis.[8]

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (Soil, Water, Produce) Homogenize 2. Homogenization Sample->Homogenize Extract 3. Extraction (QuEChERS / LLE) Homogenize->Extract Cleanup 4. Cleanup (d-SPE / SPE) Extract->Cleanup Instrument 5. GC-MS/MS or LC-MS/MS Cleanup->Instrument Data 6. Data Acquisition Instrument->Data Quantify 7. Quantification (Matrix-Matched Calibration) Data->Quantify Report 8. Final Report Quantify->Report

Caption: General experimental workflow for chlorothalonil analysis.

Troubleshooting Start Problem: Low Analyte Recovery Cause1 Degradation during Prep? Start->Cause1 Cause2 Inefficient Extraction? Cause1->Cause2 No Sol1 Solution: - Use Acidic Conditions - Enzyme Inhibition (Low Temp, Citric Acid) Cause1->Sol1 Yes Cause3 Loss during Cleanup? Cause2->Cause3 No Sol2 Solution: - Improve Homogenization - Pre-wet Dry Samples - Vigorous Shaking Cause2->Sol2 Yes Sol3 Solution: - Check SPE Elution - Use Caution with GCB - Verify Sorbent Choice Cause3->Sol3 Yes

Caption: Decision tree for troubleshooting low analyte recovery.

MatrixEffect cluster_ideal Ideal Condition (Solvent Standard) cluster_real Real Condition (Matrix Sample) cluster_solution Solution: Matrix-Matched Calibration Analyte1 Analyte MS1 Mass Spec Source Analyte1->MS1 Signal1 True Signal MS1->Signal1 Analyte2 Analyte MS2 Mass Spec Source Analyte2->MS2 Matrix Matrix Interference Matrix->MS2 Signal2 Suppressed Signal MS2->Signal2 note By preparing standards in blank matrix, the standard experiences the same suppression, correcting the result.

Caption: Logic diagram illustrating the concept of ion suppression.

References

Technical Support Center: Derivatization for GC Analysis of Polar Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing derivatization techniques to improve the gas chromatography (GC) analysis of polar metabolites.

Frequently Asked Questions (FAQs)

Q1: What is derivatization, and why is it necessary for the GC analysis of polar metabolites?

A1: Derivatization is a chemical modification process that transforms polar functional groups into less polar, more volatile, and more thermally stable derivatives.[1] This process is crucial for the GC analysis of many biologically and pharmaceutically relevant molecules like amino acids, organic acids, and sugars.[1][2][3] The low volatility and thermal instability of these polar compounds make their direct analysis by GC-MS challenging.[4][5] Derivatization improves chromatographic peak shape, resolution, and sensitivity.[1][6]

Q2: What are the most common derivatization techniques for polar metabolites in GC analysis?

A2: The three most common derivatization techniques are:

  • Silylation: This is the most prevalent method and involves replacing an active hydrogen atom with a trimethylsilyl (TMS) group.[7][8][9] It is effective for a wide range of functional groups, including hydroxyls, carboxyls, amines, and thiols.[4][10]

  • Acylation: This technique introduces an acyl group into molecules containing active hydrogens like alcohols, phenols, and amines.[7][11] It increases volatility and can enhance detectability with specific detectors.[9][12]

  • Esterification: This method is primarily used for carboxylic acids, converting them into esters which are more volatile and less polar.[13][14]

Q3: How do I choose the right derivatization reagent for my analytes?

A3: The choice of a derivatization reagent depends on several factors, including the functional group(s) present in the analyte, the presence of other functional groups, and the analytical objective.[7] For instance, silylation is a versatile choice for a broad spectrum of polar compounds.[4] For compounds with both hydroxyl and carboxyl groups, a two-step approach of esterification followed by silylation might be necessary.[15] For sugars and other compounds with keto-groups, a methoximation step prior to silylation is often required to prevent the formation of multiple isomers.[4][13][16]

Q4: What are the advantages and disadvantages of different derivatization methods?

A4: Each method has its own set of pros and cons:

Derivatization MethodAdvantagesDisadvantages
Silylation Versatile for many functional groups, produces volatile and thermally stable derivatives.[8][17]Derivatives can be sensitive to moisture and may not be stable over long periods.[17] Reagents can be harsh and may degrade certain analytes.
Acylation Derivatives are generally stable.[9] Can improve detector response.[9]Reaction by-products may need to be removed before analysis.[9] Reagents can be hazardous and moisture-sensitive.[9][11]
Esterification Produces stable derivatives.[9] Effective for carboxylic acids.[14]Can have severe reaction conditions.[9] Limited to specific functional groups.

Q5: Can the derivatization process be automated?

A5: Yes, automated derivatization methods are available and can significantly improve reproducibility by standardizing the reaction time and conditions for each sample.[18][19] Automated systems can perform sequential derivatization and injection, minimizing variability between samples.[19]

Troubleshooting Guide

This guide addresses specific issues that may arise during derivatization experiments for GC analysis.

Issue 1: Incomplete Derivatization

  • Symptom: Small analyte peak with a large, tailing peak for the underivatized compound.[20]

  • Potential Causes & Solutions:

CauseSolution
Presence of Water Derivatization reagents, especially silylating agents, are highly sensitive to moisture.[20][21] Ensure samples, solvents, and glassware are anhydrous.[7][20] Consider adding a drying agent like sodium sulfate.[7]
Insufficient Reagent The amount of derivatization reagent may be inadequate.[20] Increase the molar excess of the reagent. A general rule for silylation is at least a 2:1 molar ratio of reagent to active hydrogens.[22]
Suboptimal Reaction Conditions The reaction time or temperature may be insufficient.[20][21] Optimize these parameters by monitoring the reaction progress over time.[7] Heating can often increase the yield and shorten the reaction time.[7][22]
Improper Sample Matrix Components in the sample matrix may interfere with the reaction.[21] Improve sample cleanup using techniques like solid-phase extraction (SPE).[21]

Issue 2: Multiple Derivative Peaks for a Single Analyte

  • Symptom: The appearance of two or more peaks in the chromatogram for a single, pure compound.[16][23]

  • Potential Causes & Solutions:

CauseSolution
Incomplete Derivatization As with the issue above, incomplete reaction can lead to multiple peaks. Optimize reaction conditions (time, temperature, reagent concentration).[1]
Tautomerism (e.g., for sugars) Sugars can exist in different isomeric forms (anomers), leading to multiple derivative peaks.[1][16] A two-step derivatization involving methoximation followed by silylation can prevent this by "locking" the sugar in its open-chain form.[1][4][16][24]
Injector-Related Issues Problems with the GC injector, such as leaks or incorrect column installation, can cause peak splitting.[16][25][26] Ensure the injector is properly maintained and the column is installed correctly.
Solvent-Phase Mismatch Using a polar solvent with a non-polar GC column can cause the solvent to form droplets, leading to multiple injection bands and split peaks.[25] Use a solvent that is compatible with the stationary phase polarity.[25][27]

Issue 3: Unstable Derivatives and Degradation

  • Symptom: Decreasing peak area over time or the appearance of degradation product peaks.

  • Potential Causes & Solutions:

CauseSolution
Hydrolysis of Derivatives Silyl derivatives, in particular, can be hydrolytically unstable.[17] Analyze samples as soon as possible after derivatization and protect them from moisture.[7][17] Consider using reagents that produce more stable derivatives, such as those forming t-butyldimethylsilyl (TBDMS) derivatives.[6][7]
Thermal Degradation The derivatized analyte may not be stable at the injector or oven temperatures.[9] Consider lowering the injector temperature.[16] Ensure the derivative is thermally stable enough for the GC conditions.[17]
Reagent Decomposition Some derivatization reagents can decompose at elevated temperatures.[17] Be mindful of the thermal stability of the reagents themselves, especially when heating is required for the reaction.

Issue 4: Reagent-Related Artifacts in the Chromatogram

  • Symptom: Presence of "ghost peaks" or a noisy baseline in the chromatogram.[1][28][29]

  • Potential Causes & Solutions:

CauseSolution
Reagent By-products The derivatization reaction itself produces by-products.[7] Choose reagents where the by-products are volatile and elute with the solvent front, such as MSTFA.[30]
Contaminated Reagents or Solvents Impurities in the reagents or solvents can appear as peaks in the chromatogram.[20] Use high-purity reagents and solvents and run a solvent blank to identify sources of contamination.[20]
Septum Bleed Volatile compounds can leach from the injector septum, especially at high temperatures, causing ghost peaks.[29] Use high-quality, low-bleed septa.
Column Bleed Degradation of the GC column's stationary phase can contribute to baseline noise and ghost peaks.[28] Ensure the column is properly conditioned and not operated above its maximum temperature limit.

Experimental Protocols

Protocol 1: General Silylation using BSTFA with TMCS

This protocol is a general guideline for the silylation of polar metabolites containing hydroxyl, carboxyl, amine, or thiol groups.[4]

  • Sample Preparation: Ensure the sample is completely dry in a GC vial. This can be achieved by evaporation under a stream of nitrogen.

  • Reagent Addition: Add 100 µL of a silylation reagent mixture, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried sample.[4] A solvent like pyridine or acetonitrile can be used if the sample is not readily soluble in the reagent.[4]

  • Reaction: Tightly cap the vial and mix thoroughly. For many compounds, the reaction will proceed at room temperature (25°C) for 15-30 minutes. For less reactive or sterically hindered compounds, heating at 60-90°C for 15-60 minutes is recommended.[4][22]

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system.[4]

Protocol 2: Two-Step Derivatization (Methoximation and Silylation) for Carbonyl-Containing Compounds

This protocol is recommended for analytes such as sugars and keto-acids to prevent the formation of multiple isomers.[4][31]

  • Sample Preparation: Ensure the sample is completely dry in a GC vial.

  • Methoximation: Add 50 µL of methoxyamine hydrochloride (MOX) in pyridine (e.g., 20 mg/mL) to the dried sample.[4] Cap the vial and heat at 30-60°C for 30-90 minutes.[4]

  • Silylation: Cool the vial to room temperature. Add 80-100 µL of a silylating reagent (e.g., MSTFA or BSTFA + 1% TMCS).[1][4] Tightly cap the vial and heat at 60-80°C for 30-60 minutes.[4]

  • Analysis: After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.

Quantitative Data Summary

The following table summarizes typical reaction conditions for common derivatization reagents. Optimization is often necessary for specific analytes and matrices.[18][22]

Reagent/MethodAnalyte ClassTypical Reaction Temperature (°C)Typical Reaction Time (min)
BSTFA + 1% TMCS Amino acids, organic acids, sugars, steroids60 - 9015 - 60[4]
MSTFA Amino acids, organic acids, sugars30 - 8030 - 120[1][18][24]
MTBSTFA Steroids, amino acids60 - 10030 - 120
Acetic Anhydride Alcohols, amines, phenols25 - 7015 - 60
BF3 in Methanol Carboxylic acids60 - 1005 - 15[14]

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis DrySample Dry Sample Extract AddReagent Add Derivatization Reagent DrySample->AddReagent Anhydrous Conditions Reaction Incubate (Heat if necessary) AddReagent->Reaction Vortex GCMS GC-MS Analysis Reaction->GCMS Cool to RT

Caption: General workflow for derivatization of polar metabolites for GC-MS analysis.

Derivatization_Decision_Tree Start Analyte Functional Groups? Carbonyl Contains Carbonyl (Keto/Aldehyde)? Start->Carbonyl Hydroxyl Contains -OH, -COOH, -NH2, -SH? Carbonyl->Hydroxyl No Methoximation 1. Methoximation 2. Silylation Carbonyl->Methoximation Yes CarboxylOnly Primarily -COOH? Hydroxyl->CarboxylOnly No Silylation Silylation (e.g., BSTFA, MSTFA) Hydroxyl->Silylation Yes Esterification Esterification (e.g., BF3/MeOH) CarboxylOnly->Esterification Yes Acylation Consider Acylation CarboxylOnly->Acylation No

Caption: Decision tree for selecting a suitable derivatization technique.

References

Validation & Comparative

Comparative Toxicity Analysis: Chlorothalonil vs. 4-Hydroxy-2,5,6-trichloroisophthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the relative toxicity of the fungicide chlorothalonil and its primary metabolite, 4-Hydroxy-2,5,6-trichloroisophthalonitrile.

This guide provides a comprehensive comparison of the toxicological profiles of the broad-spectrum fungicide chlorothalonil and its major metabolite, this compound (4-OH-CTL). The information presented is collated from various scientific studies and is intended to support research and development activities by providing key toxicity data, detailed experimental methodologies, and an overview of the known mechanisms of action.

Quantitative Toxicity Data

The following table summarizes the acute toxicity data for chlorothalonil and 4-OH-CTL across different species.

CompoundTest OrganismExposure RouteToxicity MetricValueReference
ChlorothalonilRat (Rattus norvegicus)OralLD50>10,000 mg/kg bw[1][2]
This compoundRat (Rattus norvegicus)OralLD50332 mg/kg bw[1]
ChlorothalonilRainbow Trout (Oncorhynchus mykiss)Water96-hour LC500.076 mg/L[3]
This compoundRainbow Trout (Oncorhynchus mykiss)Water96-hour LC50Not explicitly found, but stated to be less toxic to aquatic organisms than the parent compound.[4]
ChlorothalonilDaphnia magnaWater48-hour EC500.130 - 0.200 mg/L[3]
This compoundDaphnia magnaWater48-hour EC50Not explicitly found, but stated to be less toxic to aquatic organisms than the parent compound.[4]

Experimental Protocols

The toxicity data presented in this guide are primarily derived from standardized acute toxicity studies. The general methodologies for these key experiments are outlined below.

Acute Oral Toxicity - Rat (OECD Guideline 401/420)

The acute oral toxicity is typically determined using methods outlined in OECD Guideline 401 (Acute Oral Toxicity) or its successor, OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure).[5][6]

  • Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strains), typically 8-12 weeks old, are used.[7] Animals are fasted prior to administration of the test substance.

  • Administration: The test substance is administered as a single oral dose via gavage. The vehicle used for suspension or solution is typically an inert substance like corn oil or water.[8]

  • Dosage: In a traditional LD50 test (OECD 401), multiple dose groups with a logarithmic spacing of doses are used to determine the dose that is lethal to 50% of the animals.[6] The Fixed Dose Procedure (OECD 420) uses a smaller number of animals and aims to identify a dose that produces clear signs of toxicity without causing mortality.[8]

  • Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.[7][8] Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weight is recorded at the beginning of the study and weekly thereafter.

  • Endpoint: The primary endpoint is the LD50 value, which is the statistically estimated dose that is expected to be lethal to 50% of the test population. For the Fixed Dose Procedure, the endpoint is the identification of the dose that causes evident toxicity.

Acute Toxicity - Aquatic Invertebrates (Daphnia sp.) (OECD Guideline 202)

The acute immobilization test for Daphnia species is conducted following OECD Guideline 202.[3][9]

  • Test Organism: Young daphnids (Daphnia magna), less than 24 hours old at the start of the test, are used.[10]

  • Test Conditions: The test is conducted in a defined aqueous medium under controlled temperature (20 ± 2 °C) and lighting conditions (16 hours light, 8 hours dark).[10]

  • Exposure: Daphnids are exposed to a series of concentrations of the test substance for 48 hours. A control group is maintained in the same medium without the test substance.[10]

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[10]

  • Endpoint: The primary endpoint is the EC50, which is the concentration of the test substance that causes immobilization in 50% of the daphnids within the 48-hour exposure period.

Acute Toxicity - Fish (OECD Guideline 203)

The acute toxicity test in fish is performed according to OECD Guideline 203.

  • Test Species: A recommended fish species, such as the Rainbow Trout (Oncorhynchus mykiss), is used.[11]

  • Test Conditions: Fish are maintained in controlled conditions of temperature, light, and water quality.

  • Exposure: Fish are exposed to a range of concentrations of the test substance in water for a period of 96 hours. The test can be static, semi-static, or flow-through.

  • Observations: Mortalities and any abnormal behavioral or physical signs are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the LC50, which is the concentration of the test substance estimated to be lethal to 50% of the test fish over the 96-hour exposure period.

Mechanisms of Toxicity and Signaling Pathways

Chlorothalonil

The primary mechanism of chlorothalonil's toxicity, particularly its nephrotoxicity, involves its reaction with glutathione (GSH).[7][12] This process leads to the depletion of intracellular GSH, a critical antioxidant, and the formation of glutathione conjugates. These conjugates are further metabolized, leading to the formation of reactive thiol-containing metabolites in the kidney, which are responsible for the observed cytotoxicity.[12][13]

Chlorothalonil_Toxicity_Pathway Chlorothalonil Chlorothalonil GSH_Conjugate Chlorothalonil-GSH Conjugate Chlorothalonil->GSH_Conjugate Conjugation GSH_Depletion GSH Depletion Chlorothalonil->GSH_Depletion GSH Glutathione (GSH) GSH->GSH_Conjugate GST Glutathione S-Transferase (GST) GST->GSH_Conjugate Cysteine_Conjugate Cysteine-S-Conjugate GSH_Conjugate->Cysteine_Conjugate Metabolism GGT_DP γ-Glutamyltranspeptidase & Dipeptidases GGT_DP->Cysteine_Conjugate Reactive_Thiol Reactive Thiol Metabolites Cysteine_Conjugate->Reactive_Thiol Bioactivation Beta_Lyase Cysteine Conjugate β-lyase (in Kidney) Beta_Lyase->Reactive_Thiol Toxicity Nephrotoxicity (Cytotoxicity, Necrosis, Cell Proliferation) Reactive_Thiol->Toxicity Oxidative_Stress Oxidative Stress GSH_Depletion->Oxidative_Stress Oxidative_Stress->Toxicity

Chlorothalonil's metabolic activation pathway leading to nephrotoxicity.
This compound (4-OH-CTL)

The mechanism of toxicity for 4-OH-CTL is less well-defined than that of its parent compound. However, as an organic nitrile, one potential mechanism of toxicity is the metabolic release of cyanide ions.[12] Cyanide is a potent inhibitor of cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain. Inhibition of this enzyme disrupts cellular respiration, leading to a rapid decrease in ATP production and subsequent cell death.

Four_OH_CTL_Toxicity_Pathway Four_OH_CTL 4-Hydroxy-2,5,6- trichloroisophthalonitrile Cyanide Cyanide Ion (CN⁻) Four_OH_CTL->Cyanide Potential Release Metabolism Metabolic Processes Metabolism->Cyanide ETC_Inhibition Inhibition of Electron Transport Chain Cyanide->ETC_Inhibition Cytochrome_Oxidase Cytochrome c Oxidase (Mitochondria) Cytochrome_Oxidase->ETC_Inhibition ATP_Depletion ATP Depletion ETC_Inhibition->ATP_Depletion Cytotoxicity Cytotoxicity ATP_Depletion->Cytotoxicity

A potential toxicity pathway for 4-OH-CTL involving cyanide release.

Conclusion

The comparative analysis reveals a significant difference in the acute oral toxicity between chlorothalonil and its primary metabolite, 4-OH-CTL, with the metabolite being substantially more toxic to rats. Conversely, preliminary information suggests that 4-OH-CTL may be less toxic to aquatic organisms than the parent compound. The mechanisms of toxicity also appear to differ, with chlorothalonil's effects primarily linked to glutathione depletion and the formation of nephrotoxic metabolites, while 4-OH-CTL's toxicity may be driven by the release of cyanide. This guide highlights the importance of considering the toxicological profiles of both parent compounds and their metabolites in comprehensive risk assessments. Further research into the specific signaling pathways affected by 4-OH-CTL is warranted to fully understand its toxic potential.

References

Chlorothalonil vs. its Hydroxy Metabolite: A Comparative Guide to Environmental Persistence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental persistence of the broad-spectrum fungicide chlorothalonil and its principal hydroxy metabolite, 4-hydroxy-2,5,6-trichloroisophthalonitrile. The information presented is supported by experimental data from peer-reviewed studies and regulatory guidelines to assist in environmental risk assessment and management.

Executive Summary

Chlorothalonil is a widely used fungicide that degrades in the environment to form several metabolites, with the 4-hydroxy metabolite being of primary concern due to its increased persistence. Experimental data consistently demonstrates that while chlorothalonil is moderately persistent, its 4-hydroxy metabolite exhibits significantly longer half-lives in both soil and aquatic environments. This heightened persistence, coupled with its potential for toxicity, underscores the importance of monitoring this metabolite in environmental compartments.

Data Presentation: Environmental Half-Life

The following table summarizes the reported half-lives (DT50) of chlorothalonil and its 4-hydroxy metabolite in soil and water under various experimental conditions.

CompoundEnvironmental CompartmentHalf-Life (DT50)ConditionsReference
Chlorothalonil Soil< 1 - 3.5 daysField study, peanut plots in Georgia, USA[1][2][3][4]
Soil10 - 60 daysGeneral dissipation half-life[5]
Soil4 - 40 daysLaboratory experiments, various soil types[6]
Soil26 - 45 daysTurf plots, USA[6]
Water< 8 daysGeneral dissipation half-life[5]
WaterApproximately 44 hours-[7]
4-hydroxychlorothalonil Soil10 - 22 daysField study, peanut plots in Georgia, USA[1][2][3][4]
Soil36 - 220 daysLaboratory studies, sandy loam to clay soils[6]
SoilSeveral years-[8]

Degradation Pathway

The primary degradation pathway of chlorothalonil to its 4-hydroxy metabolite involves the hydrolytic dechlorination of the parent compound. This process can be influenced by both abiotic and biotic factors, including soil microbes.

Chlorothalonil_Degradation Chlorothalonil Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) Hydroxy_Metabolite This compound Chlorothalonil->Hydroxy_Metabolite Hydrolysis / Microbial Degradation Soil_Persistence_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis cluster_results Results Soil_Collection Soil Collection & Sieving Application Application to Soil Soil_Collection->Application Test_Substance_Prep Test Substance Preparation (Radiolabeled) Test_Substance_Prep->Application Incubation Incubation (Aerobic/Anaerobic, Dark, 20-25°C) Application->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Quantification HPLC-Radiodetector Extraction->Quantification Identification LC-MS / GC-MS Quantification->Identification Data_Analysis Data Analysis Identification->Data_Analysis Half_Life DT50 Calculation Data_Analysis->Half_Life

References

A Comparative Guide to Extraction Methods for Chlorothalonil and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of common extraction methodologies for the fungicide chlorothalonil and its primary metabolites, such as 4-hydroxy-2,5,6-trichloroisophthalonitrile (SDS-3701). The selection of an appropriate extraction technique is critical for accurate quantification in various environmental and agricultural matrices. This document is intended for researchers, scientists, and professionals in analytical chemistry and drug development, offering a comparative analysis of Modified QuEChERS, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE) methods.

Data Presentation: Performance Comparison

The following table summarizes the performance of different extraction methods based on key analytical parameters. Data has been compiled from various studies to provide a comparative overview.

Parameter Modified QuEChERS Solid-Phase Extraction (SPE) Liquid-Liquid Extraction (LLE) Matrix Analyte(s)
Recovery (%) 79.3 - 104.1[1]84 - 115[2]82 - 87[3]Agricultural Products, Soil, WaterChlorothalonil & Metabolites
RSD (%) < 17.9[1]< 10[2]Not SpecifiedAgricultural Products, SoilChlorothalonil & Metabolites
LOQ (mg/kg) 0.01[1][4]0.0005[2]0.00001 - 0.00003 (in water)[3]Fruits, Vegetables, Soil, WaterChlorothalonil & 4-hydroxy-chlorothalonil
Throughput HighMediumLow to Medium--
Solvent Usage LowMediumHigh--
Cost LowHighLow--

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods and can be adapted based on the specific matrix and analytical instrumentation.

Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol

The QuEChERS method is renowned for its simplicity and efficiency in analyzing pesticide residues in food matrices.[5] For chlorothalonil, which is susceptible to degradation at high pH, acidification of the sample is a critical modification.[5][6]

a. Sample Extraction:

  • Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile containing 1% acetic acid.[7]

  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).[5]

  • Cap the tube and vortex vigorously for 1 minute.

  • Centrifuge at ≥3000 rpm for 5 minutes.[5]

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the supernatant to a 15 mL d-SPE tube. This tube should contain a mixture of sorbents such as primary secondary amine (PSA), C18, and graphitized carbon black (GCB).[7]

  • Vortex for 1 minute and then centrifuge.

  • The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS/MS after filtration.[7]

Note: For some matrices, the d-SPE step may be omitted to prevent potential degradation of chlorothalonil, especially when using PSA.[5]

Solid-Phase Extraction (SPE) Protocol

SPE is a selective sample preparation technique that isolates analytes from a complex matrix.[7] C18 is a commonly used sorbent for the extraction of chlorothalonil and its metabolites.[7]

a. Sample Extraction:

  • Extract a 20 g soil sample with 100 mL of acidified acetone by shaking for two hours at room temperature.[8]

  • Centrifuge the sample to separate the solid and liquid phases.[8]

  • Take an aliquot of the supernatant for SPE cleanup.[7]

b. SPE Cleanup:

  • Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water.[7]

  • Dilute 2 mL of the soil extract with 10 mL of ultrapure water and load it onto the conditioned cartridge.[7]

  • Wash the cartridge with 2 x 3 mL of 20/80 (v/v) methanol/ultrapure water to remove interferences.[7]

  • Elute the analytes with 4 mL of methanol into a collection tube.[7]

  • Concentrate the eluate to a final volume of 1-2 mL using a gentle stream of nitrogen before analysis.[7]

Liquid-Liquid Extraction (LLE) Protocol

LLE is a classic extraction method based on the differential solubility of compounds between two immiscible liquids.[9][10]

a. Sample Extraction:

  • Acidify a water sample to a pH < 2 with dilute sulfuric acid and saturate it with sodium chloride.[3]

  • Extract the sample with dichloromethane in a separatory funnel.

  • Collect the organic phase. For the analysis of the metabolite this compound (HTI), methylation with diazomethane may be required.[3]

b. Cleanup:

  • The collected extract can be further cleaned up using a basic alumina column.[3]

  • The final extract is then analyzed by GC-ECD or GC-MS.[3]

Mandatory Visualization

The following diagrams illustrate the experimental workflows and logical relationships of the described extraction methods.

cluster_0 Cross-Validation Workflow cluster_1 Modified QuEChERS cluster_2 Solid-Phase Extraction (SPE) cluster_3 Liquid-Liquid Extraction (LLE) Sample Homogenized Sample (e.g., Soil, Fruit, Vegetable) QuEChERS_Start Extraction (Acetonitrile + Salts) Sample->QuEChERS_Start SPE_Start Extraction (Acidified Acetone) Sample->SPE_Start LLE_Start Extraction (Dichloromethane) Sample->LLE_Start QuEChERS_Centrifuge1 Centrifugation QuEChERS_Start->QuEChERS_Centrifuge1 QuEChERS_dSPE d-SPE Cleanup (PSA, C18, GCB) QuEChERS_Centrifuge1->QuEChERS_dSPE QuEChERS_Centrifuge2 Centrifugation QuEChERS_dSPE->QuEChERS_Centrifuge2 QuEChERS_End Final Extract 1 QuEChERS_Centrifuge2->QuEChERS_End Analysis Instrumental Analysis (LC-MS/MS or GC-MS/MS) QuEChERS_End->Analysis SPE_Centrifuge Centrifugation SPE_Start->SPE_Centrifuge SPE_Cleanup SPE Cleanup (C18 Cartridge) SPE_Centrifuge->SPE_Cleanup SPE_Elute Elution & Concentration SPE_Cleanup->SPE_Elute SPE_End Final Extract 2 SPE_Elute->SPE_End SPE_End->Analysis LLE_Cleanup Cleanup (Alumina Column) LLE_Start->LLE_Cleanup LLE_End Final Extract 3 LLE_Cleanup->LLE_End LLE_End->Analysis Comparison Data Comparison (Recovery, LOQ, RSD) Analysis->Comparison

Caption: Workflow for the cross-validation of extraction methods for chlorothalonil metabolites.

cluster_pathway Chlorothalonil Degradation Pathway Chlorothalonil Chlorothalonil Metabolite1 SDS-3701 (4-hydroxy-chlorothalonil) Chlorothalonil->Metabolite1 Hydrolysis Other_Metabolites Other Metabolites Chlorothalonil->Other_Metabolites Metabolism Degradation Further Degradation Metabolite1->Degradation Other_Metabolites->Degradation

Caption: Simplified degradation pathway of chlorothalonil.

References

Inter-laboratory comparison of 4-Hydroxy-2,5,6-trichloroisophthalonitrile analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fungicide chlorothalonil sees widespread use in agriculture, leading to concerns about its environmental and health impacts. Its primary and more persistent metabolite, 4-Hydroxy-2,5,6-trichloroisophthalonitrile, has been noted for its potential toxicity and prevalence in various environmental and biological matrices.[1][2][3] This has necessitated the development of robust and sensitive analytical methods for its detection and quantification.

This guide provides a comparative overview of various analytical methodologies for this compound, also known as HCT or SDS-3701. In the absence of direct inter-laboratory comparison studies, this document synthesizes data from individual research publications to offer a baseline for methodological comparison, focusing on performance in matrices such as water, human serum, milk, soil, and vegetables.

Comparative Analysis of Analytical Methods

The following table summarizes the performance of different analytical methods for the quantification of this compound across various sample types. Key performance indicators include the limit of detection (LOD), limit of quantification (LOQ), recovery rates, and precision, expressed as the relative standard deviation (RSD).

MatrixAnalytical MethodLODLOQRecovery (%)RSD (%)Reference
Water (Ground)GC-ECD, GC-MS0.01-0.03 µg/LNot Reported82Not Reported[4]
Human SerumLC-MS/MS0.1 µg/L0.4 µg/LNot Reported13-14[1]
MilkQuEChERS, LC-MS/MSNot ReportedNot ReportedNot ReportedNot Reported[5]
SoilLC-MS0.05 µg/gNot Reported80-95Not Reported[6]
Vegetables (Sulfur-rich)UHPLC-MS/MS0.003 mg/kg0.01 mg/kg87.6-96.7< 9.4[3]
SoilSPE/QuEChERS, UHPLC-MS/MSNot Reported0.5 µg/kg84-115< 10[7]
WaterDirect Injection, UHPLC-MS/MSNot Reported5-10 ng/LNot ReportedNot Reported[7]
SedimentGC-MS1-5 µg/kgNot Reported80-91Not Reported[8]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are summaries of the experimental protocols from the cited studies.

1. Analysis in Water by GC-ECD and GC-MS[4]

  • Sample Preparation: Water samples are saturated with sodium chloride and acidified to a pH of less than 2 with sulfuric acid. Extraction is then performed with dichloromethane. The resulting extract containing this compound is methylated using diazomethane.

  • Cleanup: The methylated extract is cleaned using basic alumina.

  • Analysis: The final extract is analyzed using Gas Chromatography with Electron Capture Detection (GC-ECD) for quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for confirmation.

2. Analysis in Human Serum by LC-MS/MS[1]

  • Sample Preparation: To 100 µL of serum, 10 µL of β-glucuronidase solution and 10 µL of 1 M ammonium acetate buffer (pH 6.5) are added and mixed for 90 minutes at 37°C. After incubation, 25 µL of acetonitrile or standard solution is added.

  • Protein Precipitation: Proteins are precipitated by adding 200 µL of acetonitrile, followed by mixing and centrifugation.

  • Analysis: The supernatant is transferred to a new plate and centrifuged again before analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

3. Analysis in Milk by QuEChERS and LC-MS/MS[5]

  • Extraction: 10 g of milk is weighed, and 10 mL of acetonitrile and an internal standard are added. The mixture is shaken for 15 minutes. QuEChERS citrate-buffer mix is then added, followed by shaking for 1 minute and centrifugation to obtain the raw extract.

  • Cleanup: A portion of the raw extract is transferred to a vial and placed in a freezer for at least 2 hours to precipitate lipids.

  • Analysis: The cold supernatant is quickly filtered or decanted into an LC-MS/MS vial for analysis in ESI-negative mode.

4. Analysis in Sulfur-Rich Vegetables by UHPLC-MS/MS[3]

  • Enzyme Inhibition: Samples and extraction reagents are refrigerated. The samples are then immersed in a refrigerated 6% citric acid solution for 5 minutes before homogenization.

  • Extraction: Extraction is performed using a formic acid/acetonitrile solution.

  • Analysis: The extracts are analyzed using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Visualizing Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the analysis of this compound in different matrices.

Workflow for Water Analysis cluster_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis A Water Sample B Saturate with NaCl Acidify to pH < 2 A->B C Dichloromethane Extraction B->C D Methylation with Diazomethane C->D E Basic Alumina Cleanup D->E F GC-ECD/MS Analysis E->F

Caption: Workflow for this compound Analysis in Water.

Workflow for Human Serum Analysis cluster_prep Sample Preparation cluster_extraction Protein Precipitation cluster_analysis Analysis A Human Serum Sample B Add β-glucuronidase and Buffer (pH 6.5) A->B C Incubate at 37°C for 90 min B->C D Add Acetonitrile C->D E Mix and Centrifuge D->E F Transfer Supernatant E->F G Centrifuge Again F->G H LC-MS/MS Analysis G->H

Caption: Workflow for this compound Analysis in Serum.

Workflow for Milk Analysis (QuEChERS) cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis A Milk Sample B Add Acetonitrile & IS Shake 15 min A->B C Add QuEChERS Salts Shake 1 min, Centrifuge B->C D Freeze Extract (at least 2 hours) C->D E Filter/Decant Cold Supernatant D->E F LC-MS/MS Analysis E->F

Caption: Workflow for this compound Analysis in Milk.

References

Navigating the Post-Chlorothalonil Landscape: A Comparative Guide to Fungicide Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the phasing out of the broad-spectrum fungicide chlorothalonil necessitates a thorough evaluation of viable alternatives. This guide provides an objective comparison of prominent chemical and biological substitutes, focusing on their performance, environmental metabolites, and the experimental basis for these findings.

The multi-site contact fungicide chlorothalonil has long been a cornerstone of disease management programs due to its efficacy and low risk of resistance development. However, mounting environmental and health concerns have led to restrictions on its use, compelling the agricultural and scientific communities to identify and adopt effective replacements. This guide examines the performance and environmental profiles of key alternatives: the chemical fungicides mancozeb and folpet, and the biological control agents Bacillus subtilis and Trichoderma harzianum.

Comparative Efficacy Against Key Fungal Pathogens

The selection of a suitable alternative to chlorothalonil is highly dependent on the target pathogen and crop. The following tables summarize available quantitative data from field and laboratory studies, offering a comparative look at the efficacy of these alternatives.

Fungicide/BiofungicideActive IngredientTarget DiseaseCropEfficacy (% Disease Reduction vs. Control)Reference(s)
Chlorothalonil ChlorothalonilPowdery Mildew (Podosphaera xanthii)Melons~96% (as part of a spray program)[1][2]
Gummy Stem Blight (Stagonosporopsis spp.)MelonsSuccessful in reducing severity[1][2]
Anthracnose (Colletotrichum orbiculare)Watermelon~96%[2]
Mancozeb MancozebLate Blight of PotatoPotato-[3]
Folpet FolpetSeptoria triticiWheatGenerally less effective than chlorothalonil-
Polyoxin D zinc salt Polyoxin D zinc saltPowdery Mildew (Podosphaera xanthii)MelonsSimilar to chlorothalonil program[1][2]
Gummy Stem Blight (Stagonosporopsis spp.)MelonsSuccessful in reducing severity[1][2]
Reynoutria sachalinensis extract Reynoutria sachalinensis extractPowdery Mildew (Podosphaera xanthii)MelonsSimilar to chlorothalonil program[1][2]
Gummy Stem Blight (Stagonosporopsis spp.)MelonsSuccessful in reducing severity[1][2]
Bacillus subtilis Bacillus subtilis strain YN2014090Powdery Mildew (Podosphaera xanthii)Cucumber76.49%[1]
Bacillus subtilis strain Ch-13Green Mould (Trichoderma aggressivum)Mushroom53.57% (in three split doses)[4]
Bacillus subtilisFusarium Wilt (Fusarium verticillioides)Faba Bean45.88% mycelium inhibition (in vitro)[5]
Trichoderma harzianum Trichoderma harzianumFusarium Wilt (Fusarium verticillioides)Faba Bean68.20% mycelium inhibition (in vitro)[5]

Environmental Metabolites: A Critical Consideration

The environmental fate of fungicides and their breakdown products is a key factor in their overall risk profile. The following table details the primary environmental metabolites of the chemical alternatives to chlorothalonil. For the biological alternatives, the focus is on their environmental persistence and potential for non-target effects, as they do not produce conventional chemical metabolites.

FungicidePrimary Environmental MetabolitesPersistence and MobilityReference(s)
Mancozeb Ethylenethiourea (ETU), Ethyleneurea (EU), Ethylenebisisothiocyanate sulfide (EBIS)Mancozeb has low soil persistence with half-lives of less than 2 and 8 days in aerobic and anaerobic soils, respectively. ETU is more mobile and persistent than the parent compound.[6]
Folpet Phthalimide, Phthalamic acid, Phthalic acidFolpet is generally not persistent in soils, with a typical aerobic soil metabolism half-life (DT₅₀) of around 9 days. Its major metabolite, phthalimide, is also not typically persistent.[7][8]
Bacillus subtilis Not applicable (biological organism)Can persist in the soil as spores for extended periods. Generally considered to have a low environmental risk.[9][10]
Trichoderma harzianum Not applicable (biological organism)Persists in the soil and rhizosphere. Considered to have a low environmental impact.[11]

Mechanisms of Action and Signaling Pathways

Understanding the mechanisms by which these alternatives function is crucial for their effective deployment and for managing resistance.

Chemical Alternatives
  • Mancozeb and Folpet: Both are multi-site contact fungicides. They interfere with multiple biochemical processes within fungal cells, making the development of resistance less likely compared to single-site inhibitors.

Biological Alternatives

The biological control agents, Bacillus subtilis and Trichoderma harzianum, employ a variety of mechanisms to suppress fungal pathogens, including competition for nutrients and space, production of antifungal compounds, and induction of systemic resistance in the host plant.

Bacillus subtilis employs a multi-pronged approach to pathogen control, including antibiosis, competitive exclusion, biofilm formation, and induced systemic resistance (ISR).[12] The production of lipopeptides like surfactin, iturin, and fengycin is a key component of its antifungal activity, as these compounds disrupt the cell membranes of pathogenic fungi.[12]

Bacillus_subtilis_Mechanism cluster_Bacillus Bacillus subtilis cluster_Mechanisms Mechanisms of Action cluster_Effects Effects on Pathogen & Plant B_subtilis Bacillus subtilis Antibiosis Antibiosis (Lipopeptides: Iturin, Surfactin, Fengycin) B_subtilis->Antibiosis Competition Competitive Exclusion (Nutrients & Space) B_subtilis->Competition ISR Induced Systemic Resistance (ISR) in Host Plant B_subtilis->ISR Biofilm Biofilm Formation on Roots B_subtilis->Biofilm Pathogen_Inhibition Pathogen Inhibition & Cell Membrane Disruption Antibiosis->Pathogen_Inhibition Pathogen_Exclusion Exclusion of Pathogen from Rhizosphere Competition->Pathogen_Exclusion Plant_Defense Enhanced Plant Defense Mechanisms ISR->Plant_Defense Root_Protection Physical Barrier to Pathogen Invasion Biofilm->Root_Protection

Caption: Mechanisms of action of Bacillus subtilis as a biofungicide.

Trichoderma harzianum is a mycoparasite, meaning it directly attacks and feeds on other fungi. It also produces enzymes that degrade the cell walls of pathogenic fungi and metabolites that inhibit their growth. Furthermore, it can induce systemic resistance in plants.

Trichoderma_harzianum_Mechanism cluster_Trichoderma Trichoderma harzianum cluster_Mechanisms Mechanisms of Action cluster_Effects Effects on Pathogen & Plant T_harzianum Trichoderma harzianum Mycoparasitism Mycoparasitism T_harzianum->Mycoparasitism Antibiosis Antibiosis (Antifungal Metabolites) T_harzianum->Antibiosis Enzyme_Production Enzyme Production (Chitinases, Glucanases) T_harzianum->Enzyme_Production Competition Competition (Nutrients & Space) T_harzianum->Competition ISR Induced Systemic Resistance (ISR) T_harzianum->ISR Pathogen_Degradation Direct Parasitism & Degradation of Pathogen Mycoparasitism->Pathogen_Degradation Pathogen_Growth_Inhibition Inhibition of Pathogen Growth & Spore Germination Antibiosis->Pathogen_Growth_Inhibition Pathogen_Cell_Wall_Lysis Lysis of Pathogen Cell Walls Enzyme_Production->Pathogen_Cell_Wall_Lysis Pathogen_Exclusion Exclusion from Rhizosphere Competition->Pathogen_Exclusion Enhanced_Plant_Defense Enhanced Plant Defense ISR->Enhanced_Plant_Defense

Caption: Biocontrol mechanisms of Trichoderma harzianum.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the accurate assessment of fungicide efficacy and environmental impact. The following outlines a general methodology for fungicide field trials and the determination of environmental metabolites.

Fungicide Efficacy Field Trial Protocol

A robust field trial to evaluate fungicide efficacy typically involves the following steps:

  • Trial Site Selection: Choose a location with a history of the target disease and uniform soil and environmental conditions.

  • Experimental Design: Employ a randomized complete block design (RCBD) with a minimum of four replications per treatment.

  • Treatments: Include an untreated control, a chlorothalonil standard, and the alternative fungicides at various application rates.

  • Plot Management: Ensure uniform crop management practices (e.g., irrigation, fertilization) across all plots.

  • Fungicide Application: Apply fungicides using calibrated equipment to ensure accurate and uniform coverage. Applications should be timed according to disease risk models or at regular intervals.

  • Disease Assessment: Regularly assess disease incidence and severity using standardized rating scales.

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, means separation tests) to determine significant differences between treatments.

Fungicide_Efficacy_Trial_Workflow start Start site_selection Trial Site Selection start->site_selection exp_design Experimental Design (RCBD) site_selection->exp_design treatments Treatment Allocation (Control, Chlorothalonil, Alternatives) exp_design->treatments plot_management Uniform Plot Management treatments->plot_management application Fungicide Application plot_management->application assessment Disease Assessment (Incidence & Severity) application->assessment Repeated at intervals data_analysis Statistical Data Analysis assessment->data_analysis results Efficacy Comparison data_analysis->results end End results->end

Caption: Generalized workflow for a fungicide efficacy field trial.

Methodology for Determining Environmental Metabolites

The identification and quantification of environmental metabolites are typically conducted through laboratory studies following regulatory guidelines from bodies like the EPA and EFSA.[13][14]

  • Soil and Water Samples: Collect representative soil and water samples from the intended use areas.

  • Incubation Studies: Treat the samples with the fungicide and incubate them under controlled laboratory conditions (e.g., temperature, moisture, light) that simulate aerobic and anaerobic environments.

  • Sample Extraction: At various time points, extract the fungicide and its potential metabolites from the soil and water samples using appropriate solvents.

  • Analytical Chemistry: Analyze the extracts using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify and quantify the parent compound and its metabolites.

  • Degradation Kinetics: Determine the degradation rate (e.g., DT₅₀) of the parent compound and the formation and decline of its metabolites over time.

This systematic approach allows for a comprehensive understanding of the environmental fate of fungicide alternatives and their potential impact on ecosystems.

References

A Researcher's Guide to Solid-Phase Extraction (SPE) Sorbent Selection for 4-Hydroxy-2,5,6-trichloroisophthalonitrile Cleanup

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of pesticide metabolites, the effective cleanup of samples is paramount for accurate quantification. This guide provides a comparative overview of various Solid-Phase Extraction (SPE) sorbents for the cleanup of 4-Hydroxy-2,5,6-trichloroisophthalonitrile, a key metabolite of the fungicide chlorothalonil. While direct comparative studies for this specific analyte are limited, this document synthesizes established principles of SPE and data from broader pesticide residue analysis to inform sorbent selection and method development.

Comparison of Common SPE Sorbents

The choice of SPE sorbent is critical and depends on the physicochemical properties of the analyte and the matrix components. This compound, containing a hydroxyl group, is expected to be more polar than its parent compound, chlorothalonil. The following table summarizes the characteristics of common SPE sorbents and their potential applicability for the cleanup of this metabolite.

Sorbent TypeMechanism of ActionPrimary ApplicationAdvantages for this compound CleanupPotential Disadvantages
C18 (Octadecyl) Reversed-phase (nonpolar interactions)Retention of nonpolar to moderately polar compounds from a polar matrix.Good for general cleanup and has been used for chlorothalonil and its metabolites. Can retain the analyte while allowing more polar interferences to pass through.May have limited retention if the analyte is too polar. May co-elute with other nonpolar matrix components.
Primary Secondary Amine (PSA) Normal-phase and weak anion exchangeRemoval of polar interferences such as organic acids, fatty acids, and sugars.[1][2]Effective at removing acidic and polar matrix components that could interfere with analysis.[1]The basic nature of PSA can potentially degrade pH-sensitive analytes like chlorothalonil, a concern that may extend to its metabolites.[3]
Graphitized Carbon Black (GCB) Reversed-phase and planar molecule interactionRemoval of pigments (e.g., chlorophyll) and sterols.[2][4]Highly effective at removing pigments from plant-based matrices.[1]Can irreversibly adsorb planar molecules, which may include the analyte, leading to low recovery.[4]
Z-Sep/Z-Sep+ Lewis acid/base and hydrophobic interactionsRemoval of lipids, fats, and pigments.[4]Offers a dual mechanism for removing a broad range of interferences, particularly from fatty matrices.[4][5]Newer and potentially more expensive than traditional sorbents.
Florisil® Normal-phase (polar interactions)Adsorption of polar compounds from nonpolar matrices.Can be effective for separating compounds based on polarity.Less commonly used in modern multi-residue methods compared to PSA and C18.
Chitosan Adsorption and chelationA novel sorbent showing good performance in removing various matrix components without significant analyte loss in some studies.[4]A potentially cost-effective and efficient alternative with good recovery rates for a wide range of analytes.[4]Less established than traditional silica-based sorbents.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for SPE and a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which often incorporates a dispersive SPE (d-SPE) cleanup step.

Protocol 1: Traditional Solid-Phase Extraction (SPE) using a C18 Cartridge

This protocol is adapted from established methods for the analysis of chlorothalonil and its metabolites in soil.[6][7]

  • Extraction:

    • Weigh 10 g of the homogenized sample into a centrifuge tube.

    • Add 100 mL of acidified acetone and shake for two hours at room temperature.[6]

    • Centrifuge the sample, and collect the supernatant for SPE cleanup.

  • SPE Cleanup:

    • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6-mL) by passing 3 mL of methanol followed by 3 mL of ultrapure water.[6]

    • Loading: Dilute 2 mL of the sample extract with 10 mL of ultrapure water and load it onto the conditioned cartridge.[6]

    • Washing: Wash the cartridge with two 3 mL aliquots of 20/80 (v/v) methanol/ultrapure water to remove polar interferences.[6]

    • Elution: Elute the target analyte with 4 mL of methanol into a collection tube.[6]

    • Concentration: Concentrate the eluate to a final volume of 1-2 mL under a gentle stream of nitrogen before analysis.[6]

Protocol 2: QuEChERS with Dispersive SPE (d-SPE) Cleanup

This is a general protocol that can be adapted for various matrices. The choice of d-SPE sorbents can be tailored based on the matrix type.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (with 1% acetic acid for analyte stability).

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute and then centrifuge.

  • d-SPE Cleanup:

    • Transfer an aliquot of the supernatant to a 2 mL or 15 mL d-SPE tube.

    • The d-SPE tube should contain a mixture of sorbents. For a general-purpose cleanup, a combination of PSA and C18 is common. For pigmented samples, GCB may be added. For fatty matrices, Z-Sep can be used.

    • Vortex the d-SPE tube for 1 minute and then centrifuge.

    • The resulting supernatant is ready for analysis, with an optional filtration step.

Experimental Workflow and Logic Diagrams

To visualize the experimental processes, the following diagrams have been generated using Graphviz.

SPE_Workflow cluster_extraction Sample Extraction cluster_cleanup SPE Cleanup cluster_analysis Analysis Sample Homogenized Sample Solvent Add Extraction Solvent (e.g., Acetonitrile) Sample->Solvent Salts Add QuEChERS Salts Solvent->Salts Vortex_Centrifuge1 Vortex & Centrifuge Salts->Vortex_Centrifuge1 Supernatant1 Collect Supernatant Vortex_Centrifuge1->Supernatant1 Load Load Sample Extract Supernatant1->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Eluate Collect Eluate Elute->Eluate Concentrate Concentrate Eluate Eluate->Concentrate Analysis LC-MS/MS or GC-MS/MS Analysis Concentrate->Analysis

Caption: A typical workflow for sample preparation involving extraction and SPE cleanup.

Sorbent_Selection_Logic Matrix Sample Matrix Type? Fatty High Fat/Lipid Content? Matrix->Fatty Yes Pigmented High Pigment Content? Matrix->Pigmented No Fatty->Pigmented No ZSep Use Z-Sep or C18 Fatty->ZSep Yes General General/Unknown Matrix Pigmented->General No GCB Use GCB (with caution) Pigmented->GCB Yes C18_PSA Use C18 and/or PSA General->C18_PSA

Caption: A decision-making diagram for selecting an appropriate SPE sorbent based on sample matrix characteristics.

Conclusion

The selection of an appropriate SPE sorbent for the cleanup of this compound requires careful consideration of the sample matrix and the physicochemical properties of the analyte. While C18 sorbents provide a good starting point for general-purpose cleanup, a combination of sorbents, often employed in a dispersive SPE format, may be necessary for complex matrices. For matrices with high lipid content, Z-Sep is a promising option, whereas GCB is effective for highly pigmented samples, though it should be used with caution due to the potential for analyte loss. PSA is excellent for removing polar and acidic interferences but requires careful pH control to prevent analyte degradation. Researchers should empirically evaluate a selection of these sorbents to determine the optimal conditions for their specific application, focusing on achieving the highest recovery and cleanest extracts for reliable quantification.

References

Performance characteristics of analytical methods for chlorothalonil residue monitoring

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for Chlorothalonil Residue Monitoring

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance characteristics of various analytical methods for monitoring chlorothalonil residues. Chlorothalonil, a broad-spectrum organochlorine fungicide, is widely used in agriculture, making the accurate and reliable monitoring of its residues in food and environmental samples crucial for ensuring safety.[1] This document details experimental protocols, presents quantitative performance data, and offers a visual workflow to aid in method selection and implementation.

Challenges in Chlorothalonil Analysis

The analysis of chlorothalonil is often complicated by its instability, particularly its susceptibility to degradation under alkaline conditions.[2] Standard sample preparation methods, such as the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, can lead to significant losses of chlorothalonil, especially during the dispersive solid-phase extraction (d-SPE) cleanup step with primary secondary amine (PSA).[1][2] To counteract this, modified QuEChERS methods involving acidification of the sample matrix have been developed to stabilize the chlorothalonil molecule.[1][2][3]

Comparison of Analytical Method Performance

The selection of an appropriate analytical method for chlorothalonil residue monitoring depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. The two most prominent techniques are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Below is a summary of their performance characteristics based on published experimental data.

Analytical MethodMatrixLimit of Detection (LOD) (mg/kg)Limit of Quantification (LOQ) (mg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Citation(s)
GC-MS/MS Agricultural Products (general)0.0030.0179.3 - 104.1< 17.9[4]
Soil0.001 - 0.005 (µg/g)-54 - 130-[5][6]
Leek and Garlic< 0.01-100 - 120 (Dutch mini-Luke method)< 20[7][8]
Fruits and Vegetables--77 - 110< 20[9][10]
LC-MS/MS Agricultural Products (general)0.0030.0176.5 - 91.1< 8.1[11]
Water0.1 (µg/L)-70 - 110-[5][6]
Cranberries-0.0165 - 108≤ 9.5[12]
Sweet Pepper0.00003 - 0.00050.0006 - 0.001570 - 120< 5.3[13]
Water (for metabolites)-0.0001 (ng/L)90 - 1050.4 - 4.3[14]
Enzyme-Linked Immunosorbent Assay (ELISA) Agricultural Products (general)0.000052-101.7 - 113.62.6 - 5.9[15]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of analytical methods for chlorothalonil. Below are representative protocols for the widely used modified QuEChERS extraction followed by GC-MS/MS or LC-MS/MS analysis.

Modified QuEChERS Protocol for Chlorothalonil Extraction

This protocol is designed to minimize the degradation of chlorothalonil by acidifying the sample matrix.[1][2][3]

1. Sample Preparation:

  • Homogenize 15 g of the sample.[2]

  • Place the homogenized sample into a 50 mL centrifuge tube.[2]

2. Extraction:

  • Add 15 mL of acetonitrile containing 1% acetic acid to the centrifuge tube.[2]

  • Add QuEChERS extraction salts (e.g., 4 g of anhydrous MgSO₄ and 1 g of NaCl).[1]

  • Cap the tube and vortex vigorously for 1 minute.[1]

  • Centrifuge at ≥3000 rpm for 5 minutes.[1]

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup (Optional):

  • Note: This step may be omitted to prevent potential degradation, especially when using PSA.[1][3]

  • If cleanup is necessary for matrices with high interference, transfer an aliquot of the supernatant to a d-SPE tube containing a suitable sorbent (e.g., C18).[1][4]

  • Vortex for 30 seconds and centrifuge.[1]

4. Final Extract Preparation:

  • Take the supernatant from the extraction or d-SPE step.

  • Filter the extract through a 0.22 µm syringe filter into an autosampler vial.[1]

  • The sample is now ready for GC-MS/MS or LC-MS/MS analysis.[1]

Instrumental Analysis

1. GC-MS/MS Analysis: [4]

  • Analytical Column: DB-5MS UI (30 m × 0.25 mm, 0.25 μm) or equivalent.[4]

  • Injection Mode: Splitless.[4]

  • Oven Program: Initial temperature of 70°C, hold for 2 min, ramp to 180°C at 25°C/min, then ramp to 280°C at 5°C/min, and hold for 10 min.[1]

  • Ionization Mode: Electron Ionization (EI).[4]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[4]

  • Precursor Ions: m/z 264, 266.[4][16]

  • Product Ions: m/z 168 (from 264), m/z 133, 170 (from 266).[4][16]

2. LC-MS/MS Analysis: [11][12]

  • Analytical Column: A suitable C18 column.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small percentage of formic acid or acetic acid.

  • Ionization Mode: Heated nebulizer Atmospheric Pressure Chemical Ionization (APCI) in negative mode or Electrospray Ionization (ESI) in negative mode.[3][12][17]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[12]

  • MRM Transition: m/z 245 → 245 for chlorothalonil.[12]

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for chlorothalonil residue analysis, from sample preparation to final data acquisition.

Chlorothalonil_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup (Optional) cluster_analysis Instrumental Analysis Sample Homogenized Sample Extraction Modified QuEChERS Extraction (Acidified) Sample->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE (e.g., C18) Centrifugation1->dSPE Supernatant Filtration Filtration (0.22 µm) Centrifugation1->Filtration Supernatant (if no d-SPE) Centrifugation2 Centrifugation dSPE->Centrifugation2 Centrifugation2->Filtration Supernatant Analysis GC-MS/MS or LC-MS/MS Filtration->Analysis Data Data Acquisition and Quantification Analysis->Data

Caption: General experimental workflow for chlorothalonil residue analysis.

References

Degradation of Chlorothalonil Across Diverse Soil Environments: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the environmental fate of fungicides like chlorothalonil is paramount for assessing ecological impact and ensuring regulatory compliance. This guide provides a comparative study of chlorothalonil degradation in different soil types, supported by experimental data and detailed methodologies.

Chlorothalonil, a broad-spectrum organochlorine fungicide, is extensively used in agriculture to control fungal diseases on a variety of crops. Its persistence and degradation in the soil are influenced by a complex interplay of physical, chemical, and biological factors. The rate of degradation, often expressed as a half-life (DT50), varies significantly across different soil matrices, primarily due to differences in organic matter content, pH, microbial population, and soil texture.

Comparative Degradation Rates of Chlorothalonil in Soil

The persistence of chlorothalonil in soil is a key factor in its potential for environmental contamination. The following table summarizes the half-life of chlorothalonil in various soil types as reported in different studies. It is important to note that experimental conditions such as temperature, moisture, and initial concentration can influence these values.

Soil TypeHalf-life (DT50) in daysKey Influencing Factors Noted in StudiesReference(s)
Sandy Loam8.8 - 19Microbial activity is a significant factor; degradation is slower in sterilized soil.[1][1]
Loamy Sand< 1 - 3.5Rapid degradation observed in soils from peanut plots.[2][2]
Yellow-Brown LoamNot specifiedSoil respiration and enzyme activities are affected by chlorothalonil concentration.[3]
Tropical Soils0.4 - 13Higher organic carbon content leads to shorter half-lives due to increased microbial degradation and residue binding.[4][4]
Urban Landscape SoilsVariesDegradation rate is inversely proportional to organic carbon, silt, and clay content, and directly proportional to pH and sand content.[5][5]
General Field Conditions10 - 60Wide range reflects the variability in environmental conditions.[6][6]

Generally, chlorothalonil degradation is more rapid in soils with higher microbial activity and organic matter content.[4][7] The organic matter can adsorb the fungicide, making it more available for microbial breakdown.[7] Conversely, factors that inhibit microbial life, such as extreme pH or the presence of other toxic compounds, can slow down the degradation process.

Experimental Protocols for Assessing Chlorothalonil Degradation in Soil

The following provides a generalized experimental protocol for conducting a laboratory-based soil degradation study of chlorothalonil, based on common practices in the field.

1. Soil Collection and Characterization:

  • Collect soil samples from the desired locations and depths (e.g., 0-15 cm).

  • Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize.

  • Characterize the soil for its physicochemical properties, including:

    • Soil texture (percentage of sand, silt, and clay)

    • Organic carbon content

    • pH

    • Cation exchange capacity (CEC)

    • Microbial biomass

2. Experimental Setup:

  • Weigh a standardized amount of soil (e.g., 50 g dry weight equivalent) into individual incubation flasks.

  • Adjust the soil moisture to a specific level, typically 40-60% of the water-holding capacity.

  • Fortify the soil samples with a known concentration of chlorothalonil, usually dissolved in a minimal amount of an organic solvent which is then allowed to evaporate.

  • Prepare control samples (without chlorothalonil) and sterile control samples (sterilized soil with chlorothalonil) to differentiate between biotic and abiotic degradation. Sterilization can be achieved by autoclaving or gamma irradiation.

  • Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C).

3. Sampling and Analysis:

  • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days), destructively sample triplicate flasks for each treatment.

  • Extract chlorothalonil and its metabolites from the soil using an appropriate solvent (e.g., acetone, acetonitrile, or a mixture).

  • Clean up the extract to remove interfering substances using techniques like solid-phase extraction (SPE).

  • Quantify the concentration of chlorothalonil and its degradation products using analytical instruments such as Gas Chromatography-Mass Spectrometry (GC/MS) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC/MS).[8]

4. Data Analysis:

  • Plot the concentration of chlorothalonil against time.

  • Calculate the degradation rate constant (k) and the half-life (DT50) by fitting the data to a first-order or other appropriate kinetic model.

Visualizing the Process: Experimental Workflow and Degradation Pathway

To better illustrate the key processes, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_prep 1. Sample Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Processing soil_collection Soil Collection sieving Sieving (2mm) soil_collection->sieving characterization Soil Characterization (Texture, pH, OC) sieving->characterization weighing Weighing Soil moisture Moisture Adjustment weighing->moisture fortification Chlorothalonil Fortification moisture->fortification incubation Incubation (Dark, Constant Temp) fortification->incubation sampling Time-point Sampling incubation->sampling extraction Solvent Extraction sampling->extraction cleanup SPE Cleanup extraction->cleanup quantification GC/MS or LC/MS Analysis cleanup->quantification kinetics Kinetic Modeling quantification->kinetics dt50 DT50 Calculation kinetics->dt50 degradation_pathway chlorothalonil Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) metabolite1 4-hydroxy-2,5,6-trichloroisophthalonitrile (SDS-3701) chlorothalonil->metabolite1 Hydrolysis metabolite2 1,3-dicarbamoyl-2,4,5,6-tetrachlorobenzene chlorothalonil->metabolite2 Amidation metabolite3 1-carbamoyl-3-cyano-4-hydroxy- 2,5,6-trichlorobenzene metabolite1->metabolite3 Amidation mineralization Mineralization (CO2, H2O, Cl-) metabolite1->mineralization metabolite2->mineralization metabolite3->mineralization

References

Safety Operating Guide

Proper Disposal of 4-Hydroxy-2,5,6-trichloroisophthalonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing immediate and essential safety information for the handling and disposal of 4-Hydroxy-2,5,6-trichloroisophthalonitrile, this guide offers procedural steps for laboratory personnel. All quantitative data is summarized for clarity, and a logical workflow for disposal is provided.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle this compound and its waste with appropriate personal protective equipment (PPE) to minimize exposure.

Personal Protective Equipment (PPE) Requirements:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber), a lab coat or chemical-resistant apron, and closed-toe shoes.

  • Respiratory Protection: If handling the compound as a powder or creating aerosols, use a NIOSH-approved respirator.

  • Work Area: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood. An emergency eyewash station and safety shower must be readily accessible.

Disposal Protocols

The proper disposal method depends on the form of the waste: unused product, contaminated materials, or aqueous solutions. Under the Resource Conservation and Recovery Act (RCRA), pesticide wastes may be classified as hazardous waste. Therefore, all waste containing this compound should be treated as such.

Protocol 1: Disposal of Unused or Excess this compound

  • Waste Identification: Label the waste container clearly as "Hazardous Waste: this compound".

  • Containerization: Store the waste in a compatible, tightly sealed container. Ensure the container is in good condition and not leaking.

  • Storage: Keep the waste container in a designated, secure hazardous waste accumulation area that is cool, dry, and well-ventilated.

  • Professional Disposal: Arrange for collection by a licensed hazardous waste disposal contractor. Do not mix with other waste streams unless explicitly permitted by the disposal company.

Protocol 2: Disposal of Contaminated Materials (e.g., PPE, labware, spill cleanup debris)

  • Collection: Place all contaminated solid waste, such as gloves, absorbent pads, and disposable labware, into a designated hazardous waste bag or container.

  • Labeling: Clearly label the container with "Hazardous Waste" and list the chemical contaminant.

  • Disposal: Dispose of the container through your institution's hazardous waste management program.

Quantitative Data Summary

The following table summarizes key quantitative data for chlorothalonil, the parent compound of this compound. This information is relevant for understanding its environmental and safety profile.

PropertyValue
Chemical Formula C₈Cl₄N₂
Molecular Weight 265.9 g/mol
Water Solubility 0.6 - 1.2 mg/L at 25°C
Melting Point 252.1 °C
Boiling Point 347 °C
Vapor Pressure 5.72 x 10⁻⁷ mmHg at 25°C
Log Kₒw (Octanol-Water) 2.92

Experimental Protocols

Proposed Protocol for Small-Scale Aqueous Waste Decontamination (to be performed by trained personnel in a chemical fume hood):

  • Preparation: Prepare a 1 M sodium hydroxide (NaOH) solution.

  • Reaction Setup: Place the aqueous waste containing this compound in a suitable reaction vessel equipped with a magnetic stirrer.

  • Base Addition: Slowly add the 1 M NaOH solution to the waste while stirring. The nitrile groups are expected to hydrolyze to carboxylic acids under basic conditions. The hydrolysis may be slow at room temperature.

  • Monitoring: Monitor the reaction progress if analytical capabilities are available (e.g., HPLC, GC-MS).

  • Neutralization: After the reaction is complete, neutralize the solution with a suitable acid (e.g., 1 M hydrochloric acid) to a pH of approximately 7.

  • Disposal: Even after treatment, the resulting solution should be collected and disposed of as hazardous waste through your institution's environmental health and safety office.

Important Note: This proposed protocol is for the decontamination of dilute aqueous solutions and does not eliminate the need for proper hazardous waste disposal of the final treated solution.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation & Segregation cluster_1 Waste Characterization & Labeling cluster_2 Storage & Disposal A Generate Waste (Unused chemical, contaminated PPE, aqueous solutions) B Segregate Waste Streams (Solid vs. Liquid) A->B C Characterize as Hazardous Waste B->C D Label Container Correctly ('Hazardous Waste', Chemical Name) C->D E Store in Designated Hazardous Waste Area D->E F Arrange for Professional Disposal (Licensed Contractor) E->F G Document Waste Disposal F->G

Caption: Workflow for this compound Waste Disposal.

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Reactant of Route 1
4-Hydroxy-2,5,6-trichloroisophthalonitrile
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Reactant of Route 2
4-Hydroxy-2,5,6-trichloroisophthalonitrile

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。